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Core Science & Biosynthesis

Foundational

Structural Elucidation of Novel 3-Substituted Azetidine Alcohols: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional, sp3-rich character can confer advantageous physicochemical and pharmacokinetic properties to bioactive molecules, including enhanced solubility, metabolic stability, and receptor selectivity.[1] Substitution at the 3-position, particularly with an alcohol functionality, provides a versatile vector for modulating these properties and establishing critical interactions with biological targets.[2]

The unambiguous determination of the constitution, configuration, and conformation of these novel chemical entities is a cornerstone of rational drug design and is paramount for establishing robust structure-activity relationships (SAR).[2] This guide provides an in-depth, field-proven perspective on the integrated analytical workflow required to elucidate the structure of novel 3-substituted azetidine alcohols, moving beyond a simple listing of techniques to explain the causality behind experimental choices.

The Integrated Elucidation Workflow: A Multi-Pillar Approach

The structural elucidation of a novel azetidine derivative is not a linear process but a self-validating system where multiple streams of analytical data converge to build an irrefutable structural hypothesis. No single technique is sufficient; instead, each method provides a unique piece of the puzzle, and their collective interpretation forms the basis of a definitive structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Definitive Confirmation Syn Synthesis of Novel Azetidine Alcohol Pur Purification (Chromatography, Recrystallization) Syn->Pur NMR NMR Spectroscopy (1D & 2D) Pur->NMR MS Mass Spectrometry (HRMS) Pur->MS IR IR Spectroscopy Pur->IR EA Elemental Analysis Pur->EA Xray Single Crystal X-ray Diffraction Pur->Xray Structure Final Confirmed Structure NMR->Structure MS->Structure Xray->Structure cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC NOESY NOESY (Through-Space Proximity) COSY->NOESY HSQC->HMBC HMBC->NOESY

Caption: Relationship between key 2D NMR experiments for structure elucidation.

Table 1: Typical NMR Spectroscopic Data for a 3-Aryl-3-hydroxyazetidine
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D Correlations
H-2/H-43.8 - 4.5 (m)55 - 65COSY to each other; HSQC to C-2/C-4; HMBC to C-3, C-4/C-2
C-3-65 - 80HMBC from H-2/H-4 and substituent protons
OH2.0 - 5.0 (br s)-Disappears on D₂O exchange
Aryl-H7.0 - 8.0 (m)120 - 150COSY within aryl ring; HMBC to C-3
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. [3]Ensure the sample is fully dissolved to avoid poor magnetic field homogeneity, which can broaden peaks. [4]2. Data Acquisition: Acquire a standard suite of experiments on a high-field NMR spectrometer (≥400 MHz):

    • ¹H NMR

    • ¹³C NMR

    • gCOSY

    • gHSQC

    • gHMBC

    • NOESY or ROESY (with appropriate mixing times)

  • Data Processing & Interpretation: Process the spectra using appropriate software. Analyze the data systematically: assign proton signals first, use HSQC to assign attached carbons, use COSY and HMBC to build the molecular skeleton, and use NOESY to confirm stereochemistry.

Mass Spectrometry (MS): Confirming the Formula

Mass spectrometry provides the exact molecular weight and, crucially, the elemental composition of the novel compound.

  • High-Resolution Mass Spectrometry (HRMS): This is a non-negotiable step. Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF) provide a mass measurement with high accuracy (<5 ppm). [5]This allows for the unambiguous determination of the molecular formula, confirming that the synthesized compound has the expected atomic composition.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide corroborating structural evidence. For instance, the loss of a water molecule (18 Da) is characteristic of an alcohol, while cleavage patterns can give clues about the nature of the 3-substituent.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into the mass spectrometer source.

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode, depending on the compound's nature, over an appropriate mass range.

  • Analysis: Compare the measured accurate mass of the molecular ion (e.g., [M+H]⁺) with the theoretical mass for the proposed molecular formula. The difference should be minimal (typically <0.003 Da).

X-ray Crystallography: The Gold Standard for Definitive Proof

While NMR provides an excellent model of the structure in solution, single-crystal X-ray diffraction provides definitive, unambiguous proof of the molecular structure in the solid state. [6]It is the ultimate arbiter for confirming connectivity, absolute stereochemistry, and the preferred solid-state conformation.

  • Key Information Obtained:

    • Unambiguous Connectivity: Confirms the entire bonding framework.

    • Precise Bond Lengths and Angles: Provides detailed geometric parameters.

    • Absolute Stereochemistry: If a chiral center is present and the crystallization allows, the absolute configuration (R/S) can be determined.

    • Conformation: Reveals the puckering of the azetidine ring and the orientation of the substituents (pseudo-axial vs. pseudo-equatorial). [2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is the most critical and often challenging step. High-purity material (>98%) is required. [6]Grow single crystals by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. Common solvents include ethyl acetate, hexane, and dichloromethane. [2]2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and is irradiated with X-rays while being rotated. [6]3. Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. From this map, atomic positions are determined and the structure is refined using least-squares methods to yield the final, precise 3D model. [2][6]

Table 2: Example Crystallographic Data for a Novel 3-Substituted Azetidine
ParameterExample ValueSignificance
Empirical FormulaC₁₅H₁₇NO₂Confirms elemental composition in the crystal
Crystal SystemMonoclinicDescribes the symmetry of the unit cell
Space GroupP2₁/cDefines the symmetry elements within the unit cell
a, b, c (Å)10.5, 13.1, 15.0Dimensions of the unit cell
β (°)108.1Angle of the unit cell (for monoclinic)
Volume (ų)1955.3Volume of the unit cell
Z4Number of molecules in the unit cell
Calculated Density (g/cm³)1.295Density of the packed molecules in the crystal

Complementary Analytical Techniques

  • Infrared (IR) Spectroscopy: A quick and simple method to verify the presence of key functional groups. For a 3-substituted azetidine alcohol, the most important absorbances are a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the alcohol and bands corresponding to C-H, C-N, and C-O stretching. [7][8]* Elemental Analysis: Provides the percentage composition of C, H, and N in the bulk sample. The experimental values should match the theoretical values calculated from the proposed molecular formula to within ±0.4%, serving as a confirmation of purity and composition. [8]

Conclusion

The structural elucidation of novel 3-substituted azetidine alcohols is a meticulous process that relies on the synergistic application of multiple analytical techniques. It begins with the foundational framework provided by 1D and 2D NMR, is validated by the molecular formula from HRMS, and is ultimately and unambiguously confirmed by the three-dimensional structure from single-crystal X-ray diffraction. Each step is a self-validating component of a larger workflow designed to ensure absolute certainty in the final structure. For the medicinal chemist and drug development professional, this rigorous, multi-faceted approach is not merely an academic exercise; it is the essential foundation upon which all subsequent biological and pharmacological investigations are built.

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity . Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs . Taylor & Francis Online. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures . Repositório Científico do Instituto Politécnico de Bragança. [Link]

  • Azetidine Synthesis . Wiley Online Library. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity . Advanced Journal of Chemistry. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information . Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Synthesis and Characterization of 2-(Azetidin-3-yl)butan-1-ol Hydrochloride: A Technical Guide

Executive Summary In contemporary drug discovery, the drive to escape "flatland" has led to a surge in the utilization of sp3-rich, polar scaffolds. 2-(Azetidin-3-yl)butan-1-ol hydrochloride (CAS: 2231675-20-8) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the drive to escape "flatland" has led to a surge in the utilization of sp3-rich, polar scaffolds. 2-(Azetidin-3-yl)butan-1-ol hydrochloride (CAS: 2231675-20-8) represents a highly versatile, low-molecular-weight building block designed to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds[1]. Featuring a highly strained four-membered azetidine ring coupled with a functionalized aliphatic side chain, this molecule offers dual orthogonal handles (a secondary amine and a primary alcohol) for modular diversification.

This whitepaper provides an authoritative, self-validating synthetic methodology for the preparation of this compound, detailing the causality behind each chemical transformation, in-process controls (IPCs), and expected analytical characterization.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-(Azetidin-3-yl)butan-1-ol hydrochloride is critical for predicting its behavior in both synthetic workflows (e.g., solubility during workups) and downstream biological applications[1].

Table 1: Physicochemical and Computational Data [1]

ParameterValueImpact on Development
CAS Number 2231675-20-8Unique identifier for regulatory/procurement tracking.
Molecular Formula C₇H₁₆ClNOIndicates high sp3 carbon fraction (Fsp3 = 1.0).
Molecular Weight 165.66 g/mol Extremely low MW, ideal for fragment-based drug design.
TPSA 32.26 ŲOptimal polarity for membrane permeability.
LogP 0.6461Hydrophilic nature; improves aqueous solubility of hydrophobic leads.
H-Bond Donors/Acceptors 2 / 2Facilitates strong target-protein interactions.
Rotatable Bonds 3Balances conformational flexibility with entropic penalty.

Retrosynthetic Strategy & Route Design

The synthesis of 3-substituted azetidines requires careful navigation of the inherent ring strain (~26 kcal/mol), which makes the heterocycle susceptible to ring-opening under harsh thermal or strongly nucleophilic conditions[2].

We designed a robust, four-step linear sequence starting from the commercially available 1-Boc-3-azetidinone . The sequence leverages a Horner-Wadsworth-Emmons (HWE) olefination to establish the carbon framework, followed by sequential reductions and a highly controlled deprotection phase.

SynthesisRoute SM 1-Boc-3-azetidinone Int1 Ethyl 2-(1-Boc-azetidin-3-ylidene)butanoate (HWE Product) SM->Int1 NaH, THF, 0°C Ethyl 2-(diethoxyphosphoryl)butanoate Int2 Ethyl 2-(1-Boc-azetidin-3-yl)butanoate (Saturated Ester) Int1->Int2 H2 (1 atm), Pd/C EtOH, RT Int3 2-(1-Boc-azetidin-3-yl)butan-1-ol (Protected Alcohol) Int2->Int3 LiAlH4, THF 0°C to RT Final 2-(Azetidin-3-yl)butan-1-ol HCl (Target Salt) Int3->Final 4M HCl in Dioxane RT, Precipitation

Figure 1: Four-step synthetic workflow for 2-(Azetidin-3-yl)butan-1-ol hydrochloride.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to the next step.

Table 2: Standardized Reaction Parameters and Expected Yields

StepReaction TypeTime / TempExpected YieldPrimary IPC Validation
1 HWE Olefination1.5 h, 0 °C → RT70–75%TLC (Appearance of UV-active spot)
2 Hydrogenation4–6 h, RT>90%LC-MS (+2 Da mass shift)
3 Ester Reduction2 h, 0 °C → RT80–85%IR (Loss of strong C=O stretch at 1735 cm⁻¹)
4 Boc-Deprotection2 h, RT>95%Visual (Precipitation) & NMR (Loss of Boc)
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
  • Causality: The HWE reaction is selected over a standard Wittig olefination due to the superior water solubility of the dialkyl phosphate byproducts, which allows for rapid purification via simple aqueous extraction[3]. NaH is utilized in anhydrous THF at 0 °C to suppress the enolization of the strained azetidinone ring, preventing self-aldol condensation[4].

  • Procedure: Suspend NaH (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.3 M) and cool to 0 °C. Add ethyl 2-(diethoxyphosphoryl)butanoate (1.05 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases. Add a solution of 1-Boc-3-azetidinone (1.0 eq) in THF dropwise. Warm to room temperature and stir for 1.5 hours.

  • Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. TLC (Hexanes/EtOAc 3:1) will show the disappearance of the UV-inactive ketone and the appearance of a new, less polar UV-active spot corresponding to the conjugated ester.

Step 2: Catalytic Hydrogenation
  • Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly reduces the tetrasubstituted α,β-unsaturated ester. Ethanol is chosen as the solvent to solubilize the intermediate while preventing transesterification side reactions.

  • Procedure: Dissolve the HWE product in absolute ethanol (0.2 M). Add 10% Pd/C (10% w/w). Degas the vessel and purge with H₂ gas three times. Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 4–6 hours.

  • Validation: Because the double bond is tetrasubstituted, it lacks olefinic protons, making ¹H NMR monitoring ambiguous. Monitor completion via LC-MS, tracking the precise +2 Da mass shift of the parent ion. Filter through a pad of Celite to remove the catalyst.

Step 3: Ester Reduction
  • Causality: Lithium aluminum hydride (LiAlH₄) is required to fully reduce the sterically hindered ester to the primary alcohol. The strict maintenance of 0 °C is critical; elevated temperatures in the presence of strong nucleophiles can trigger unwanted ring-opening of the strained azetidine[2].

  • Procedure: Dissolve the saturated ester in anhydrous THF (0.2 M) and cool to 0 °C under nitrogen. Carefully add LiAlH₄ (2.0 eq) in small portions. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Validation: Quench using the Fieser method (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O per
    
    
    grams of LiAlH₄) to generate a granular, easily filterable aluminum salt, avoiding intractable emulsions. Validate via IR spectroscopy of the crude residue: the strong ester carbonyl stretch (~1735 cm⁻¹) must completely disappear, replaced by a broad O-H stretch (~3300 cm⁻¹).
Step 4: N-Boc Deprotection and Salt Formation
  • Causality: We utilize 4M HCl in anhydrous dioxane rather than trifluoroacetic acid (TFA). The anhydrous dioxane system causes the highly polar target compound to precipitate directly out of solution as the pharmaceutically acceptable hydrochloride salt. This completely bypasses the need for an aqueous workup, which would result in catastrophic yield losses due to the extreme water solubility of the deprotected amino alcohol[5].

  • Procedure: Dissolve the Boc-protected alcohol in a minimal amount of anhydrous dioxane. Add 4M HCl in dioxane (10.0 eq) at room temperature. Stir for 2 hours.

  • Validation: The formation of a dense white precipitate serves as a direct visual indicator of salt formation. Isolate via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. Complete deprotection is confirmed by ¹H NMR (disappearance of the sharp 9H singlet at ~1.4 ppm).

Analytical Characterization (Expected Data)

To ensure the integrity of the final synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, D₂O): δ 4.15–3.95 (m, 4H, azetidine CH₂), 3.65 (dd, 1H, -CH₂OH), 3.55 (dd, 1H, -CH₂OH), 3.10 (m, 1H, azetidine CH), 1.85 (m, 1H, aliphatic CH), 1.50–1.30 (m, 2H, -CH₂CH₃), 0.95 (t, 3H, -CH₃). Note: The absence of a singlet at 1.40 ppm confirms complete Boc removal.

  • LC-MS (ESI+): Calculated for C₇H₁₆NO⁺ [M+H]⁺: 130.12; Found: 130.1.

  • IR (ATR): Broad bands at 3300–2800 cm⁻¹ (overlapping O-H and N-H₂⁺ stretches), absence of C=O stretch at 1690 cm⁻¹ (confirming Boc removal).

Pharmacological Integration & Applications

The strategic incorporation of the 2-(Azetidin-3-yl)butan-1-ol scaffold into drug discovery pipelines is driven by its ability to modulate the physicochemical properties of lipophilic leads.

Applications cluster_props Physicochemical Advantages cluster_apps Drug Discovery Applications Core 2-(Azetidin-3-yl)butan-1-ol Prop1 High Fsp3 Fraction Core->Prop1 Prop2 Low MW (165.66) Core->Prop2 Prop3 TPSA: 32.26 Ų Core->Prop3 App1 Spirocyclic Scaffolds Prop1->App1 App2 PROTAC Linkers Prop2->App2 App3 Bioisosteric Replacement Prop3->App3

Figure 2: Physicochemical properties and downstream drug discovery applications.

By utilizing the secondary amine for reductive aminations or cross-coupling, and the primary alcohol for etherification or Mitsunobu reactions, medicinal chemists can rapidly generate libraries of bioisosteres that exhibit enhanced metabolic stability and reduced hERG liability compared to traditional piperidine or pyrrolidine analogs.

References

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

  • Title: WO2000063168A1 - Synthesis of azetidine derivatives Source: Google Patents URL
  • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: ACS Publications URL: [Link]

Sources

Foundational

Exploratory Screening of Azetidine Derivatives for Antimicrobial Activity

Topic: Format: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals [1][2] Executive Summary The escalation of antimicrobial resistance (AMR) necessitates the exploration of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Format: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals

[1][2]

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates the exploration of high-energy chemical scaffolds that offer novel binding modalities. Azetidine derivatives—four-membered nitrogenous heterocycles—represent a high-value class of pharmacophores.[1][2] Their intrinsic ring strain (


25 kcal/mol) drives reactivity, making them ideal candidates for covalent inhibition of bacterial enzymes (e.g., Penicillin-Binding Proteins) and as rigid linkers in structure-based drug design.

This guide outlines a rigorous, self-validating technical workflow for the exploratory screening of azetidine libraries. It moves beyond generic screening to focus on the specific physicochemical liabilities and mechanistic opportunities of the azetidine ring, encompassing in silico filtering, phenotypic high-throughput screening (HTS), and mechanistic deconvolution.

Chemical Rationale & Library Strategy

The Azetidine Advantage

The azetidine ring serves two distinct roles in medicinal chemistry:

  • Electrophilic Warhead (Azetidin-2-one): The

    
    -lactam ring is the quintessential suicide substrate for serine proteases and transpeptidases. The ring strain facilitates the acylation of the active site serine, irreversibly inhibiting cell wall synthesis.
    
  • Proline Isostere (Azetidine-2-carboxylic acid - Aze): Aze mimics proline but alters the peptide backbone bond angle (

    
     vs. 
    
    
    
    for proline). This subtle geometric distortion can destabilize bacterial proteins if misincorporated, or act as a rigid scaffold to orient substituents in a specific vector for receptor binding.
Strategic Library Construction

To maximize hit rates, the screening library should be stratified into three clusters:

  • Cluster A (Covalent Inhibitors): 2-azetidinones (monobactams) and bis-azetidinones designed to target PBPs.

  • Cluster B (Hybrid Scaffolds): Azetidinyl-quinolones (C-7 substitution) to target DNA gyrase while evading efflux pumps.

  • Cluster C (Bio-isosteres): Non-covalent inhibitors utilizing the azetidine ring to reduce conformational entropy.

Technical Workflow: The Screening Cascade

This workflow implements a "fail-fast" philosophy. Expensive mechanistic assays are reserved for compounds that pass strict potency and selectivity filters.

Diagram: Screening Decision Matrix

The following diagram illustrates the logical flow from library ingestion to lead identification.

ScreeningCascade Library Azetidine Library (Synthesis/Acquisition) InSilico Phase I: In Silico Filter (PAINS, TPSA < 140, MW < 500) Library->InSilico PrimaryScreen Phase II: Primary Screen (Single Dose @ 50 µM) InSilico->PrimaryScreen Pass Discard1 Discard (Tox/Poor PhysChem) InSilico->Discard1 Fail HitValidation Phase III: Hit Validation (MIC Determination) PrimaryScreen->HitValidation > 80% Inhibition Discard2 Discard (< 50% Inhibition) PrimaryScreen->Discard2 No Activity Cytotoxicity Phase IV: Selectivity Filter (HepG2 / Hemolysis) HitValidation->Cytotoxicity MIC < 10 µg/mL Discard3 Discard (MIC > 32 µg/mL) HitValidation->Discard3 Low Potency Mechanism Phase V: Mechanistic Profiling (Time-Kill, Membrane Permeability) Cytotoxicity->Mechanism Selectivity Index > 10 Discard4 Discard (SI < 10) Cytotoxicity->Discard4 Toxic Lead Lead Candidate (Ready for In Vivo) Mechanism->Lead Valid MOA

Caption: Logical flow for azetidine screening. Colors denote stage criticality: Blue (Input), Red (Filter), Yellow (Screening), Green (Profiling).

Phase I: In Silico Triage

Before wet-lab screening, filter the library to remove "Pan-Assay Interference Compounds" (PAINS) which are common in reactive heterocyclic libraries.

  • Criteria:

    • Molecular Weight (MW) < 500 Da.

    • Topological Polar Surface Area (TPSA) < 140 Ų (for permeability).

    • Exclusion of highly unstable azetidinium ions (unless generated in situ).

Phase II: Primary Phenotypic Screen

Objective: Rapidly identify active compounds against ESKAPE pathogens (E. coli, S. aureus, K. pneumoniae, etc.). Method: Single-point inhibition assay at high concentration (e.g., 50 µM or 20 µg/mL). Readout: Resazurin (Alamar Blue) reduction. This is superior to optical density (OD) for azetidines, as some derivatives may precipitate, interfering with turbidity readings.

Phase III: Hit Validation (MIC/MBC)

Hits from Phase II must be validated via full dose-response curves to determine the Minimum Inhibitory Concentration (MIC).

  • Standard: CLSI M07-A10 guidelines.

  • Requirement: A valid hit must show an MIC

    
     16 µg/mL.
    
  • MBC/MIC Ratio: Determine if the compound is bacteriostatic (ratio > 4) or bactericidal (ratio

    
     4). Azetidin-2-ones are typically bactericidal.
    

Detailed Experimental Protocols

Protocol A: High-Throughput Broth Microdilution (Resazurin Assay)

Self-Validating Step: Include a sterility control (media only) and a growth control (bacteria + DMSO) on every plate. The Z-factor must be > 0.5 for the assay to be valid.

  • Preparation: Prepare 10 mM stock solutions of azetidine derivatives in DMSO.

  • Dilution: Dilute compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) to 2x the final screening concentration.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL (verify via OD600 
    
    
    
    0.08-0.1, then dilution).
  • Plating: Dispense 50 µL of 2x compound and 50 µL of inoculum into 96-well plates.

  • Incubation: Incubate at 37°C for 18-20 hours.

  • Development: Add 10 µL of 0.01% Resazurin solution. Incubate for 1-2 hours.

  • Readout: Measure fluorescence (Ex 530-560 nm / Em 590 nm). Blue (non-fluorescent) = no growth (inhibition); Pink (fluorescent) = growth.

Protocol B: Time-Kill Kinetics

Purpose: To distinguish between rapid lysis (cell wall active) and slow growth arrest (protein synthesis inhibition).

  • Setup: Inoculate CAMHB with

    
     CFU/mL.
    
  • Treatment: Add azetidine derivative at 4x MIC.

  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on agar. Count colonies after overnight incubation.

  • Interpretation:

    • 
       3 
      
      
      
      reduction within 24h = Bactericidal.
    • < 3

      
       reduction = Bacteriostatic.
      

Mechanistic Elucidation

Understanding how the azetidine derivative works is crucial for optimization. We categorize mechanism based on the structural subclass.

Diagram: Mechanistic Pathways of Azetidines

Mechanism Azetidinone 2-Azetidinone (Beta-lactam mimic) PBP Penicillin Binding Proteins (PBPs) Azetidinone->PBP Acylation of Serine Aze Azetidine-2-carboxylic acid (Proline Analogue) tRNA Prolyl-tRNA Synthetase Aze->tRNA Mis-charging Hybrid Azetidinyl-Quinolone (Hybrid) Gyrase DNA Gyrase / Topoisomerase IV Hybrid->Gyrase Ternary Complex Stabilization Lysis Cell Wall Lysis PBP->Lysis Peptidoglycan Failure Misfolding Protein Misfolding & Aggregation tRNA->Misfolding Incorporation into Polypeptide Arrest Replication Arrest Gyrase->Arrest DNA Strand Breaks

Caption: Distinct mechanisms of action for azetidine subclasses. Left: Compound Class; Center: Molecular Target; Right: Phenotypic Outcome.

Key Mechanistic Assays
  • Synergy Testing (Checkerboard Assay): Test azetidinones with clavulanic acid (beta-lactamase inhibitor). A reduction in MIC indicates the compound is susceptible to beta-lactamase hydrolysis but targets PBPs.

  • Macromolecular Synthesis Inhibition: Use radiolabeled precursors (

    
    H-thymidine, 
    
    
    
    H-uridine,
    
    
    H-leucine) to pinpoint if the derivative inhibits DNA, RNA, or protein synthesis.

Data Analysis & Interpretation

Quantitative Benchmarks

When analyzing screening data, use the following benchmarks to categorize compound potential.

ParameterExcellent (Lead)Moderate (Hit)Poor (Discard)
MIC (

)
< 1 µg/mL1 - 16 µg/mL> 32 µg/mL
MIC (

)
< 4 µg/mL4 - 32 µg/mL> 64 µg/mL
Selectivity Index (CC

/MIC)
> 5010 - 50< 10
Hemolysis (at 10x MIC) < 1%1 - 5%> 5%
Structure-Activity Relationship (SAR) Insights
  • N-Substitution: Bulky hydrophobic groups on the azetidine nitrogen often improve permeability in Gram-positive bacteria but may increase efflux in Gram-negatives.

  • C-3 Functionalization: Electron-withdrawing groups at C-3 of 2-azetidinones increase the reactivity of the beta-lactam carbonyl, enhancing PBP acylation but potentially reducing chemical stability [1].

References

  • Frigola, J., et al. (1993).[3] 7-Azetidinylquinolones as antibacterial agents.[3][4][5][6] Synthesis and structure-activity relationships.[1][2][3][4][5][6][7][8][9][10][11][12] Journal of Medicinal Chemistry, 36(7), 801-810.[3] Link

  • Asif, M. (2018).[13] Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Bioorganic & Organic Chemistry, 2(2), 36-40. Link

  • Singh, G. S., & D'hooghe, M. (2020). Advances in synthesis and chemistry of azetidines.[13][14][8][11] Advances in Heterocyclic Chemistry, 130, 1-74.[14] Link

  • Rodgers, K. J., et al. (2025).[14] Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Journal of Experimental Botany. Link

  • Draelos, M. M., & Yokoyama, K. (2020). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.[2] Comprehensive Natural Products III, 613-641.[2] Link

  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.[11][15] Life Chemicals Blog. Link

Sources

Exploratory

Computational Profiling and Bioactivity Prediction of 2-(Azetidin-3-yl)butan-1-ol HCl

A Strategic Framework for In Silico Characterization Executive Summary & Structural Rationale 2-(Azetidin-3-yl)butan-1-ol hydrochloride represents a high-value "privileged fragment" in modern medicinal chemistry. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Framework for In Silico Characterization

Executive Summary & Structural Rationale

2-(Azetidin-3-yl)butan-1-ol hydrochloride represents a high-value "privileged fragment" in modern medicinal chemistry. Unlike traditional drug discovery which often relies on screening large, complex molecules, this compound serves as a low-molecular-weight scaffold (


 Da) designed for Fragment-Based Drug Discovery (FBDD).

The core value of this molecule lies in the Azetidine ring .[1] As a 4-membered nitrogen heterocycle, it introduces significant ring strain (~26 kcal/mol), which alters the vector orientation of substituents compared to the more common 5-membered (pyrrolidine) or 6-membered (piperidine) rings. This structural rigidity allows for precise positioning of the hydroxyl tail (H-bond donor/acceptor) relative to the basic nitrogen (positive ionizable group), mimicking the pharmacophores of endogenous neurotransmitters like GABA or sphingosine.

This guide details a self-validating in silico workflow to predict the bioactivity, physicochemical stability, and target profile of this specific scaffold.

The In Silico Predictive Pipeline[2][3]

To ensure scientific integrity, we employ a consensus-based workflow. This pipeline moves from 2D-structural analysis to 3D-interaction modeling.

InSilicoPipeline cluster_Profiling Physicochemical Profiling cluster_Target Target Fishing cluster_Validation Validation Start Input: 2-(Azetidin-3-yl)butan-1-ol HCl (SMILES Generation) Prep Ligand Preparation (Desalting, Protonation pH 7.4) Start->Prep SwissADME SwissADME (Lipophilicity, Solubility) Prep->SwissADME pKa pKa Calculation (Jaguar/Epik) Prep->pKa PharmMap Pharmacophore Mapping SwissADME->PharmMap pKa->PharmMap SimSearch Ligand-Based Similarity (ChEMBL/PubChem) PharmMap->SimSearch RevDock Reverse Docking (idTarget/SwissTargetPrediction) SimSearch->RevDock Docking Molecular Docking (AutoDock Vina) RevDock->Docking ADMET Toxicity Prediction (hERG, BBB) Docking->ADMET

Figure 1: The computational workflow for characterizing novel chemical scaffolds. This pipeline ensures that target predictions are filtered by physicochemical reality.

Physicochemical Profiling (SwissADME Protocol)

Before predicting biological targets, we must establish if the molecule can reach them. The hydrochloride salt dissociates in physiological media; therefore, all simulations must use the cationic form of the azetidine (protonated at secondary amine) or the neutral species, depending on the microenvironment.

Key Descriptors & Predictions

Using the SwissADME algorithm [1], we generate the following profile for the free base:

PropertyValue (Predicted)Interpretation
Molecular Weight ~129.20 g/mol Ideal fragment (<300 Da). High ligand efficiency potential.
LogP (Consensus) ~0.2 to 0.6Highly hydrophilic. Good water solubility.[1]
TPSA ~32-40 ŲExcellent membrane permeability (Rule of 5 compliant).
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.
Lipinski Violations 0Drug-like candidate.[2][3][4]
The "Azetidine Shift"

The azetidine ring lowers lipophilicity (LogP) compared to a piperidine analog by approximately 1.0 log unit. This is critical for "Lead-likeness." It suggests this molecule is an ideal starting point for CNS drugs where keeping LogP low while maintaining basicity is a key design challenge.

Target Fishing & Polypharmacology

Given the structure (an amino-alcohol tail attached to a cyclic amine), we utilize Ligand-Based Target Prediction (LBTP) . This method relies on the "Similarity Principle"—similar molecules bind similar targets.

Predicted Target Classes

Based on structural homology searches (SwissTargetPrediction [2] and SEA), the following target classes are statistically most probable:

  • Sphingosine-1-Phosphate (S1P) Receptors:

    • Rationale: The structural motif (amino alcohol with a lipophilic tail/ring) mimics Sphingosine and Fingolimod (a known S1P modulator). The azetidine ring acts as the headgroup bioisostere.

  • GABA Transporters (GAT) / Receptors:

    • Rationale: The distance between the basic nitrogen and the hydroxyl group often matches the pharmacophore for GABA-ergic systems. Azetidine-3-carboxylic acid is a known GABA analog; the butan-1-ol chain extends this into the hydrophobic pocket of transporters.

  • Glutamate Receptors (NMDA/AMPA):

    • Rationale: Small, polar, basic amino-alcohol fragments often bind the orthosteric sites of ionotropic glutamate receptors.

Pharmacophore Mapping

To validate these targets, we map the electronic features:

Pharmacophore N_cation Positive Ionizable (Azetidine N) H_Donor H-Bond Donor/Acceptor (OH Group) N_cation->H_Donor 3.5 - 4.5 Å (Flexible) Hydrophobic Hydrophobic Scaffold (Alkyl Chain) N_cation->Hydrophobic Rigid Linker (Ring) Target Potential Target: S1P Receptor or GAT-1 N_cation->Target Binding H_Donor->Target Binding Hydrophobic->Target Binding

Figure 2: Pharmacophore map highlighting the critical interaction points: the protonated amine (anchor) and the distal hydroxyl group.

Molecular Docking Workflow (Protocol)

To confirm the S1P receptor hypothesis, a rigid-flexible docking simulation is required.

Preparation[7]
  • Protein Retrieval: Download the Crystal Structure of S1P1 Receptor (e.g., PDB ID: 3V2Y ) from the RCSB PDB.

  • Clean Up: Remove water molecules and co-crystallized ligands using PyMOL.

  • Grid Generation: Center the grid box on the co-crystallized ligand (Sphingolipid mimic) with dimensions

    
     Å.
    
Ligand Setup (The Critical Step)

The hydrochloride salt implies the nitrogen is protonated.

  • Software: OpenBabel or Avogadro.

  • Action: Add hydrogens at pH 7.4. Ensure the azetidine nitrogen is

    
    .
    
  • Minimization: Perform MMFF94 force field minimization to relax the butane chain.

Docking Execution (AutoDock Vina)

Run the simulation with high exhaustiveness (value: 32) to sample the conformational space of the butan-1-ol chain.

Evaluation Criteria:

  • Binding Affinity: Scores better than

    
     kcal/mol indicate a hit for a fragment of this size.
    
  • Ligand Efficiency (LE):

    
    . An LE > 0.3 is excellent.
    
  • Key Interaction: Look for a salt bridge between the Azetidine

    
     and Glu121  (conserved residue in S1P1) and H-bonding of the OH group with Ser/Thr  residues.
    

ADMET & Toxicity Profiling

Azetidines are generally metabolically stable, but specific risks must be assessed in silico.

Blood-Brain Barrier (BBB) Permeation

Using the BOILED-Egg model (SwissADME):

  • Prediction: The molecule is likely BBB Permeant .

  • Reasoning: Low TPSA (< 70 Ų) and moderate lipophilicity.

  • Implication: High potential for CNS indications (e.g., Multiple Sclerosis, Epilepsy).

hERG Inhibition Risk

Small basic amines can block the hERG potassium channel, leading to cardiotoxicity.

  • Prediction: Low to Moderate risk.

  • Mitigation: The low molecular weight and high polarity usually reduce hERG affinity compared to lipophilic linkers. However, this must be flagged for early in vitro patch-clamp testing.

Metabolic Stability

The azetidine ring is less susceptible to oxidative metabolism (P450) than the pyrrolidine ring. However, the primary alcohol (butan-1-ol tail) is a "soft spot" for:

  • Glucuronidation (UGT): Rapid clearance via Phase II metabolism.

  • Oxidation: Conversion to carboxylic acid.

  • Design Fix: If half-life is short, medicinal chemists would replace the terminal -OH with a fluorine or a methyl ether.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][5] Scientific Reports, 7, 42717. Link

  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. Link

  • Couty, F., & Drouillat, B. (2010). The azetidine ring: a reservoir of potential for drug discovery.[1][2][6][7][8] Tetrahedron, 66(13), 2329-2343. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

Sources

Foundational

Discovery and Synthesis of Novel Azetidine-Based Scaffolds

[1][2] Executive Summary The azetidine ring—a strained, four-membered nitrogen heterocycle—has transcended its historical status as a synthetic curiosity to become a privileged scaffold in modern medicinal chemistry.[1][...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The azetidine ring—a strained, four-membered nitrogen heterocycle—has transcended its historical status as a synthetic curiosity to become a privileged scaffold in modern medicinal chemistry.[1][2][3][4][5] Positioned structurally between the highly reactive aziridine and the flexible pyrrolidine, azetidines offer a unique "Goldilocks" zone of conformational rigidity and metabolic stability.[5]

This technical guide details the strategic integration of azetidine motifs into drug discovery programs. It focuses on overcoming the enthalpy barrier of ring formation through modern strain-release functionalization and photoredox catalysis , providing researchers with actionable protocols to access novel chemical space.

Strategic Rationale: The Azetidine Advantage

The "Square" Bioisostere

In lead optimization, replacing larger saturated heterocycles (e.g., piperidine, morpholine) with an azetidine core is a proven strategy to improve the physicochemical profile of a drug candidate.

  • Lipophilicity Modulation: Azetidines typically lower

    
     compared to their six-membered counterparts due to the reduced hydrocarbon count, improving aqueous solubility.
    
  • Metabolic Stability: The high ionization potential of the azetidine nitrogen (lowered pKa compared to pyrrolidine) often reduces susceptibility to oxidative metabolism (e.g., N-dealkylation).

  • Vector Definition: The puckered conformation of the cyclobutane-like ring (

    
    -shape, ~37° pucker angle) directs substituents into precise vectors, distinct from the chair conformations of piperidines.
    
Structural Logic Diagram

The following diagram illustrates the decision matrix for transitioning to azetidine scaffolds during Lead Optimization.

Azetidine_Logic cluster_0 Bioisosteric Impact Lead Lead Compound (Piperidine/Pyrrolidine Core) Issue1 High Lipophilicity (LogD > 3) Lead->Issue1 Issue2 Metabolic Instability (Rapid Clearance) Lead->Issue2 Strategy Azetidine Contraction Strategy Issue1->Strategy Issue2->Strategy Outcome1 Lower LogD (Reduced Carbon Count) Strategy->Outcome1 Outcome2 Altered Vector (Rigidified Geometry) Strategy->Outcome2 Outcome3 Reduced Basicity (Lower hERG Risk) Strategy->Outcome3

Caption: Decision matrix for azetidine scaffold integration during lead optimization.

Core Synthetic Technologies

Traditional cyclization methods (e.g., intramolecular nucleophilic substitution of


-haloamines) are often insufficient for sterically crowded or highly functionalized azetidines. Two modern paradigms have revolutionized this field: Strain-Release Functionalization  and Photoredox Catalysis .[6]
Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

This method utilizes the high ring strain energy (~60 kcal/mol) of the bicyclic ABB system. Upon attack by a nucleophile, the central C–N bond cleaves, releasing strain and generating a 3-substituted azetidine.

  • Mechanism: Nucleophilic attack at the bridgehead carbon (C3) triggers ring opening.

  • Versatility: Allows for the installation of C(sp3)-rich substituents (alkyl, aryl, thiol, amine) at the difficult-to-access 3-position.

  • Key Precursors: Sulfonyl-protected ABBs are stable, crystalline solids that serve as "spring-loaded" electrophiles.

Photoredox Aza-Paternò-Büchi Reaction

The [2+2] cycloaddition of imines and alkenes is a direct route to azetidines.[2] However, thermal methods fail due to lack of reactivity. Visible-light photocatalysis allows for the excitation of imines (or oxime esters) to their triplet state, enabling reaction with unactivated alkenes.[7]

Experimental Protocol: Synthesis of 3,3-Disubstituted Azetidines via ABB Opening

This protocol details the synthesis of a 3-aryl-3-fluoroazetidine scaffold, a motif highly valued for blocking metabolic soft spots while retaining polarity. This method utilizes the in situ generation of an ABB intermediate followed by strain-release.

Reaction Workflow Diagram

ABB_Synthesis Start Tribromide Precursor (1,1,3-tribromopropane deriv.) Step1 Step 1: Double Cyclization (MeLi, -78°C) Start->Step1 Ring Formation Inter Intermediate: 1-Azabicyclo[1.1.0]butane Step1->Inter Strain Generation Step2 Step 2: Nucleophilic Attack (ArMgBr or R-Li) Inter->Step2 Strain Release Step3 Step 3: Electrophilic Trap (NFSI for Fluorine) Step2->Step3 Anionic Intermediate Final Product: 3-Aryl-3-Fluoroazetidine Step3->Final Functionalization

Caption: Workflow for the synthesis of 3,3-disubstituted azetidines via ABB strain-release.

Detailed Methodology

Objective: Synthesis of N-Boc-3-phenyl-3-fluoroazetidine.

Reagents:

  • Precursor: N-Boc-3-iodo-azetidine (commercially available or prepared via standard cyclization). Note: While ABBs are often made from tribromides, using a pre-formed 3-iodoazetidine allows for direct radical functionalization or lithiation.

  • Alternative Route (ABB): 1-(tert-Butoxycarbonyl)-3-iodoazetidine is converted to the ABB in situ or used directly in cross-coupling.

  • Reagent A: Phenylboronic acid (for cross-coupling) OR Phenyllithium (for ABB opening).

  • Reagent B: N-Fluorobenzenesulfonimide (NFSI).

Protocol (Strain-Release Arylation/Fluorination):

  • ABB Formation (In Situ):

    • Dissolve N-Boc-3-iodoazetidine (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

    • Cool to -78 °C.[8]

    • Add t-BuLi (2.2 equiv) dropwise. The lithium-halogen exchange generates the 3-lithioazetidine, which can eliminate LiI to form the transient 1-Boc-1-azabicyclo[1.1.0]butane .

    • Checkpoint: Maintain temperature strictly below -70 °C to prevent decomposition.

  • Nucleophilic Addition:

    • Add Phenyllithium (1.2 equiv) slowly. The organolithium attacks the bridgehead carbon of the ABB, reforming the azetidine ring and generating a carbanion at position 3.

    • Stir for 30 minutes at -78 °C.

  • Electrophilic Trapping (Fluorination):

    • Add a solution of NFSI (1.5 equiv) in THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature over 2 hours.

  • Workup & Purification:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x). Dry combined organics over Na₂SO₄.

    • Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 55–70% isolated yield. Validation:


H NMR (diagnostic splitting of azetidine protons by fluorine) and 

F NMR (singlet/multiplet around -150 to -170 ppm).

Data Summary: Azetidine vs. Piperidine

The following table highlights the impact of scaffold contraction on a theoretical lead compound (e.g., a JAK inhibitor analog).

PropertyPiperidine Analog (Parent)Azetidine Analog (Novel)Impact
Molecular Weight 312.4 Da284.3 DaReduced (-28 Da)
ClogP 2.81.9Improved Solubility
Topological Polar Surface Area 45 Ų45 ŲUnchanged
Ligand Efficiency (LE) 0.350.42Enhanced Potency/Atom
Metabolic Clearance (

)
High (N-dealkylation)LowExtended Half-life

Future Outlook: Angular Spirocycles

While 3,3-disubstituted azetidines are now accessible, the frontier lies in angular spirocyclic azetidines (e.g., 2-azaspiro[3.3]heptanes). Recent work (2024) has demonstrated these scaffolds provide novel exit vectors that are distinct from linear spirocycles, offering new opportunities to capture off-target interactions or improve selectivity in crowded active sites.

References

  • Azetidines in Medicinal Chemistry.Journal of Medicinal Chemistry.

    • Source:

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines.

    • Source:

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes.Journal of the American Chemical Society.

    • Source:

  • Radical strain-release photocatalysis for the synthesis of azetidines.

    • Source:

  • Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery.

    • Source:

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.Science.

    • Source:

Sources

Exploratory

Preliminary Toxicity Assessment of 2-(Azetidin-3-yl)butan-1-ol Hydrochloride

Executive Summary & Strategic Imperative 2-(Azetidin-3-yl)butan-1-ol hydrochloride represents a high-value scaffold in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The azetidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Imperative

2-(Azetidin-3-yl)butan-1-ol hydrochloride represents a high-value scaffold in modern medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The azetidine ring offers a rigid, low-molecular-weight spacer that modulates lipophilicity and metabolic stability compared to traditional piperidine or pyrrolidine analogs.

However, the introduction of the strained azetidine ring (strain energy ~26 kcal/mol) coupled with a polar hydroxyl tail presents specific toxicological risks—primarily related to metabolic ring-opening and potential alkylating activity. This guide provides a rigorous, self-validating framework for the preliminary toxicity assessment of this compound. It moves beyond generic SDS data to address the specific bio-activation risks associated with strained nitrogen heterocycles.

Compound Profile & Structural Alerts

Before initiating wet-lab protocols, a structural dissection is required to predict failure modes.

FeatureSpecificationToxicological Implication
IUPAC Name 2-(Azetidin-3-yl)butan-1-ol hydrochlorideN/A
Formula C₇H₁₅NO · HClHydrochloride salt enhances aqueous solubility, critical for high-concentration in vitro dosing.
Core Scaffold Azetidine (4-membered N-ring)High Risk: Ring strain increases susceptibility to nucleophilic attack if metabolically activated (e.g., to an iminium ion).
Side Chain Butan-1-olClearance Mechanism: Primary alcohol is a "soft spot" for Phase II conjugation (Glucuronidation) or Phase I oxidation to aldehyde/carboxylic acid.
pKa (Calc.) ~10.5 (Secondary Amine)Highly ionized at physiological pH (7.4), reducing passive permeability but increasing hERG channel interaction risk.
Structural Alert Analysis (In Silico)
  • Genotoxicity: Azetidines are generally stable, but N-oxidized metabolites can be reactive.

  • hERG Inhibition: The secondary amine and lipophilic linker suggest moderate risk for QT prolongation.

  • Reactive Metabolites: Potential for ring-opening to form reactive aldehydes or alkylating agents.

Assessment Workflow Visualization

The following decision tree outlines the logical flow of the assessment, prioritizing "fail-early" assays.

ToxAssessment Start Compound: 2-(Azetidin-3-yl)butan-1-ol HCl InSilico Phase 1: In Silico Profiling (QSAR, DEREK) Start->InSilico Cyto Phase 2: Cytotoxicity Screening (HepG2 & HEK293) InSilico->Cyto No High-Risk Alerts Geno Phase 3: Genotoxicity (Ames Test) Cyto->Geno IC50 > 10 µM Stop STOP: Structural Redesign Cyto->Stop IC50 < 1 µM Metab Phase 4: Metabolic Stability (GSH Trapping) Geno->Metab Negative Geno->Stop Positive Decision Go / No-Go Decision Metab->Decision Decision->Stop Reactive/Mutagenic Proceed PROCEED: In Vivo Tox Decision->Proceed Stable/Clean

Caption: Phased toxicity assessment workflow designed to filter reactive azetidine intermediates early.

Phase 1: In Vitro Cytotoxicity Protocols

Objective: Establish the baseline cellular toxicity (IC50) and identify mitochondrial liability.

Protocol A: Dual-Readout Viability Assay (MTT + ATP)

Rationale: Relying solely on MTT (metabolic activity) can generate false positives if the compound affects mitochondrial dehydrogenase without killing the cell. We cross-validate with ATP levels (cell health).

Materials:

  • Cell Lines: HepG2 (liver model, metabolic competence), HEK293 (kidney model, general toxicity).

  • Compound: 2-(Azetidin-3-yl)butan-1-ol HCl (Stock: 100 mM in DMSO).

  • Controls: Doxorubicin (Positive), 0.5% DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

  • Dosing: Prepare serial dilutions (0.1 µM to 100 µM) in culture media. Keep DMSO < 0.5%.

  • Exposure: Incubate cells with compound for 48 hours .

    • Note: 48h is preferred over 24h to capture delayed toxicity from metabolite accumulation.

  • Readout 1 (MTT): Add MTT reagent, incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Readout 2 (ATP): Use CellTiter-Glo® on a duplicate plate. Read Luminescence.

  • Analysis: Plot dose-response curves.

    • Acceptance Criteria: IC50 > 50 µM is considered "Low Toxicity" for a fragment.

Phase 2: Genotoxicity (Ames Test)

Objective: Detect potential mutagenicity caused by the azetidine ring or its metabolites.

Rationale: Small strained rings can act as alkylating agents. The Ames test (OECD 471) is the regulatory gold standard.

Protocol Highlights:

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform with (+S9) and without (-S9) metabolic activation.

    • Critical: The +S9 fraction mimics hepatic metabolism. If the azetidine ring opens into a reactive aldehyde, it will likely show positivity here.

  • Criteria: A 2-fold increase in revertant colonies over vehicle control indicates mutagenicity.

Phase 3: Metabolic Stability & Reactive Metabolite Trapping

Objective: Determine if the azetidine ring opens to form "hard" electrophiles (toxic) or is cleared via benign conjugation.

Rationale: Azetidines are generally stable, but oxidative attack at the


-carbon (adjacent to Nitrogen) can lead to ring opening.
Mechanism Visualization: Potential Bioactivation

Metabolism Parent Parent Compound (Azetidine) NOxide N-Oxide (Stable Metabolite) Parent->NOxide FMO/CYP Iminium Iminium Ion (Reactive Intermediate) Parent->Iminium CYP450 (Oxidation) RingOpen Ring Opening (Aldehyde Formation) Iminium->RingOpen Hydrolysis GSH_Adduct GSH Adduct (Detoxified) Iminium->GSH_Adduct + Glutathione (Trapping) RingOpen->GSH_Adduct + Glutathione

Caption: Metabolic pathways showing potential bioactivation (Red) and detoxification (Yellow).

Protocol B: GSH Trapping Assay
  • Incubation: Mix compound (10 µM) with Human Liver Microsomes (HLM) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM excess.

    • Why: GSH acts as a "sponge" for electrophiles.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS .

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scan of m/z 308 (GSH fragment).

    • Interpretation: Detection of a GSH-adduct indicates the formation of a reactive metabolite (likely ring opening). This is a major "Red Flag" for idiosyncratic toxicity.

Safety & Handling (SDS Summary)

While specific data is limited, the following handling standards must be enforced based on the hydrochloride salt class and structural analogs.

Hazard ClassStatementPrecaution
Skin Irrit. 2 Causes skin irritationWear nitrile gloves; avoid contact with dust.
Eye Irrit. 2 Causes serious eye irritationUse safety goggles; salt dust is highly hygroscopic and acidic.
STOT SE 3 May cause respiratory irritationHandle only in a fume hood.

First Aid:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][4]

References

  • PubChem. (2025).[5] Azetidine hydrochloride | C3H8ClN.[5] National Library of Medicine. Link

  • European Chemicals Agency (ECHA). (2024).[5] Registration Dossier: Azetidine derivatives and toxicity profiles. Link

  • Mullard, A. (2016). FDA approves baricitinib (azetidine scaffold). Nature Reviews Drug Discovery. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Azetidin-3-yl)propan-2-ol hydrochloride. Merck KGaA. Link

  • OECD. (2020). Guideline 471: Bacterial Reverse Mutation Test (Ames Test). OECD Publishing.[6] Link

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(Azetidin-3-yl)butan-1-ol hydrochloride

An Application Note and Step-by-Step Synthesis Protocol for 2-(Azetidin-3-yl)butan-1-ol Hydrochloride Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Synthesis Protocol for 2-(Azetidin-3-yl)butan-1-ol Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Azetidin-3-yl)butan-1-ol hydrochloride, a valuable substituted azetidine building block for research and development in medicinal chemistry. The synthesis commences with the commercially available N-Boc-3-azetidinone and proceeds through a three-step sequence involving a Horner-Wadsworth-Emmons olefination, a regioselective hydroboration-oxidation, and a final deprotection/salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also the scientific rationale behind the chosen procedures to ensure reproducibility and understanding.

Introduction

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as important structural motifs in medicinal chemistry.[1][2][3] Their inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and cell permeability. The specific target molecule, 2-(Azetidin-3-yl)butan-1-ol hydrochloride, incorporates a chiral center and a primary alcohol, making it a versatile scaffold for further elaboration in drug discovery programs. This protocol details a reliable and scalable synthesis route to access this compound in its hydrochloride salt form, which is often preferred for its improved stability and handling characteristics.

Overall Synthetic Scheme

The synthesis is designed as a three-step process starting from 1-Boc-3-azetidinone. The key transformations include the introduction of an ethylidene group, followed by the formation of the primary alcohol, and finally, the removal of the Boc protecting group to yield the target hydrochloride salt.

Synthetic_Pathway Start 1-Boc-3-azetidinone Step1 tert-Butyl 3-ethylideneazetidine-1-carboxylate Start->Step1 Horner-Wadsworth-Emmons (EtO)2P(O)CH2CH3, NaH, THF Step2 tert-Butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate Step1->Step2 1. BH3-THF 2. H2O2, NaOH FinalProduct 2-(Azetidin-3-yl)butan-1-ol hydrochloride Step2->FinalProduct HCl in Dioxane

Caption: Overall synthetic workflow for 2-(Azetidin-3-yl)butan-1-ol hydrochloride.

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
1-Boc-3-azetidinoneC₈H₁₃NO₃171.19Sigma-AldrichKey starting material.[4]
Diethyl ethylphosphonateC₆H₁₅O₃P166.16Sigma-AldrichReagent for HWE reaction.
Sodium hydride (60% dispersion in mineral oil)NaH24.00Sigma-AldrichStrong base for HWE. Handle with care.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Sigma-AldrichReaction solvent, must be dry.
Borane-THF complex (1 M solution in THF)BH₃·THF85.94Sigma-AldrichHydroborating agent.
Hydrogen peroxide (30% solution)H₂O₂34.01Fisher ScientificOxidizing agent.
Sodium hydroxideNaOH40.00Fisher ScientificBase for oxidation step.
Hydrochloric acid (4 M solution in 1,4-dioxane)HCl36.46Sigma-AldrichFor deprotection and salt formation.[5]
Ethyl acetateC₄H₈O₂88.11Fisher ScientificExtraction solvent.
Saturated sodium bicarbonate solutionNaHCO₃ (aq)--For workup.
BrineNaCl (aq)--For workup.
Anhydrous magnesium sulfateMgSO₄120.37Fisher ScientificDrying agent.
Diethyl etherC₄H₁₀O74.12Fisher ScientificFor precipitation.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of tert-Butyl 3-ethylideneazetidine-1-carboxylate

Rationale: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the synthesis of alkenes from carbonyl compounds.[6] It offers excellent control over the location of the double bond and generally provides good yields. In this step, the ketone of 1-Boc-3-azetidinone is converted to an ethylidene group.

Procedure:

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl ethylphosphonate (1.83 g, 11.0 mmol, 1.1 eq) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Add a solution of 1-Boc-3-azetidinone (1.71 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-ethylideneazetidine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-Butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate

Rationale: The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. A key feature of this reaction is its anti-Markovnikov regioselectivity, which means the hydroxyl group adds to the less substituted carbon of the double bond. This is crucial for obtaining the desired primary alcohol in our target molecule.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-ethylideneazetidine-1-carboxylate (1.83 g, 10.0 mmol, 1.0 eq) in anhydrous THF (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-THF complex (1 M solution in THF, 11.0 mL, 11.0 mmol, 1.1 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

  • Cool the mixture back to 0 °C and slowly add water (5 mL) to quench the excess borane.

  • Carefully add 3 M aqueous sodium hydroxide (5 mL), followed by the dropwise addition of 30% hydrogen peroxide (5 mL). Caution: This addition can be exothermic.

  • Stir the mixture vigorously at room temperature for 2 hours.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate as a viscous oil.

Step 3: Synthesis of 2-(Azetidin-3-yl)butan-1-ol hydrochloride

Rationale: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[5][7][8] Treatment with a strong acid, such as hydrochloric acid, cleaves the Boc group and simultaneously forms the hydrochloride salt of the free amine, which often improves the compound's crystallinity and stability.

Procedure:

  • Dissolve tert-butyl 3-(1-hydroxybutan-2-yl)azetidine-1-carboxylate (2.01 g, 10.0 mmol, 1.0 eq) in 1,4-dioxane (20 mL) in a round-bottom flask.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (10 mL, 40 mmol, 4.0 eq) at room temperature.

  • Stir the mixture at room temperature for 4-6 hours. A precipitate should form during this time.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, add diethyl ether (50 mL) to the mixture to further precipitate the product.

  • Collect the solid by vacuum filtration, wash it with cold diethyl ether (2 x 20 mL), and dry it under vacuum to obtain 2-(Azetidin-3-yl)butan-1-ol hydrochloride as a white or off-white solid.

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: For the final solid hydrochloride salt.

Expected ¹H NMR (D₂O) for 2-(Azetidin-3-yl)butan-1-ol hydrochloride: Resonances corresponding to the azetidine ring protons, the butanol side chain protons (CH, CH₂, CH₃), and the absence of the Boc group's tert-butyl protons.

Troubleshooting and Safety Precautions

  • Sodium Hydride: Reacts violently with water. Handle in a fume hood under an inert atmosphere.

  • Borane-THF Complex: Flammable and reacts with water. Handle under an inert atmosphere.

  • Hydrogen Peroxide: Strong oxidizer. Avoid contact with skin and eyes.

  • Anhydrous Solvents: The use of dry solvents is critical for the success of the HWE and hydroboration reactions.

  • Purification: The polarity of the intermediates and final product varies significantly. Adjust TLC and column chromatography solvent systems accordingly.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Wrobleski, S. T., & Meisenheimer, P. L. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(4), 264-275. [Link]

  • O'Neil, G. W. (2000). Synthesis of azetidine derivatives.
  • Singh, G., & Singh, P. (2017). Azetidine Synthesis. In Name Reactions in Organic Synthesis.
  • De La Torre, A. L., & Wodrich, M. D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2650. [Link]

  • Capriati, V., & Degennaro, L. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Organic Letters, 23(15), 5879-5883. [Link]

  • Al-Maksoud, A. A. A., & Petruš, L. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]

  • Ahmed, S. E., & Al-Juboori, A. M. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • D'Souza, A., & D'Souza, M. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(40), 23863–23870. [Link]

  • Faisal, M., Al-Smaism, R. F., & Mahmood, A. I. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 15(2). [Link]

  • Reddy, P. V. G., et al. (2015). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Organic Process Research & Development, 19(8), 1045-1051. [Link]

  • Dukat, M., et al. (2012). Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. Journal of medicinal chemistry, 55(23), 10564–10578. [Link]

  • D'Souza, A., & D'Souza, M. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace. [Link]

  • Reddy, P. V. G., et al. (2015). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Request PDF. [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Chiral Azetidines via Dual-Catalytic [2+2] Cycloaddition

Executive Summary & Strategic Rationale The azetidine pharmacophore—a four-membered nitrogenous heterocycle—has emerged as a critical bioisostere for gem-dimethyl groups and proline residues in modern drug discovery. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The azetidine pharmacophore—a four-membered nitrogenous heterocycle—has emerged as a critical bioisostere for gem-dimethyl groups and proline residues in modern drug discovery. Its high ring strain (~26 kcal/mol) and rigid conformational vector offer unique metabolic stability and receptor selectivity profiles. However, the asymmetric synthesis of functionalized azetidines remains a significant bottleneck compared to their five- and six-membered homologs (pyrrolidines and piperidines).

Traditional methods, such as the intramolecular nucleophilic substitution of


-haloamines, often suffer from poor atom economy and limited enantiocontrol. This Application Note details a Dual-Catalytic Asymmetric [2+2] Cycloaddition  protocol. This method leverages the synergistic activation of ketimines by a Lewis Acid (Tris(pentafluorophenyl)borane) and a Chiral Brønsted Acid (BINOL-derived Phosphoric Acid).

Why this approach?

  • Atom Economy: It is a convergent addition reaction with no leaving groups.

  • Stereocontrol: The dual-catalyst system creates a tight chiral pocket, enabling high diastereo- and enantioselectivity (>20:1 dr, >95:5 er).

  • Modularity: It allows for the synthesis of difficult quaternary stereocenters at the C2 position, a challenge for standard organocatalysis.

Experimental Configuration & Prerequisites

The "Dry" Chain of Custody

The success of this protocol hinges on the rigorous exclusion of moisture. The borane Lewis acid (


) is highly oxophilic; water acts as a catalyst poison and can induce hydrolysis of the imine substrates.
  • Environment: All catalyst weighing and transfer must occur within a Glovebox (

    
     ppm, 
    
    
    
    ppm) or using advanced Schlenk techniques.
  • Solvent Prep: Toluene and Dichloromethane (DCM) must be dried over activated alumina columns (MBRAUN system) and stored over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Glassware: Reaction vials (4 mL or 8 mL) must be flame-dried under vacuum and backfilled with Argon (Ar) three times.

Equipment Profile
ComponentSpecificationPurpose
Cryostat Huber or Julabo (-80°C to +20°C)Precise temperature maintenance to control the rate of background racemic reaction.
Reaction Vessel Screw-cap vial with PTFE/Silicone septaEnsures gas-tight seal during long reaction times (24–48 h).
Stirring Magnetic stir bar (Teflon coated, oval)Oval bars prevent "chattering" in round-bottom vials, ensuring uniform mass transfer.
Inert Gas Argon (Grade 5.0)Nitrogen is acceptable, but Argon is preferred for its density in open-vessel transfers.

Detailed Protocol: Asymmetric [2+2] Cycloaddition

Reagent Preparation

Catalyst A (Lewis Acid): Tris(pentafluorophenyl)borane (


). Sublimed grade is recommended.
Catalyst B (Chiral Brønsted Acid):  (R)-TRIP or (R)-VAPOL hydrogen phosphate. The bulky 3,3'-substituents are critical for enantio-discrimination.
Substrate A (Ketimine):  N-protected ketimines (e.g., N-PMP or N-Boc). Must be recrystallized and dried in vacuo.
Substrate B (Alkene):  Electron-rich alkenes (e.g., Aryl vinyl selenides or Vinyl sulfides).
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Glovebox/Schlenk)

  • In a flame-dried 4 mL vial equipped with a stir bar, weigh Catalyst B (CPA) (5.0 mol%) and Catalyst A (

    
    )  (5.0 mol%).
    
  • Add anhydrous Toluene (0.5 mL).

  • Stir at Room Temperature (RT) for 15 minutes.

    • Insight: This pre-stirring period allows for the potential formation of a borane-phosphate complex or simply ensures both catalysts are fully solubilized and homogeneous before substrate introduction.

Step 2: Substrate Addition

  • Add Substrate A (Ketimine) (0.10 mmol, 1.0 equiv) to the catalyst solution.

  • Seal the vial and transfer it to the Cryostat set to the optimized temperature (typically -40°C or -20°C depending on the substrate sterics).

  • Allow the mixture to equilibrate for 10 minutes.

Step 3: Reaction Initiation

  • Add Substrate B (Alkene) (0.12 mmol, 1.2 equiv) dropwise via a gas-tight syringe through the septum.

  • Stir the reaction mixture at the set temperature for 24–48 hours.

    • Checkpoint: Monitor reaction progress via TLC or crude NMR. Do not quench until the imine is fully consumed to avoid difficult separations.

Step 4: Quench and Workup

  • Quench the reaction at low temperature by adding

    
     (20 
    
    
    
    L). This immediately neutralizes the Lewis and Brønsted acids, freezing the stereochemistry.
  • Warm to RT and dilute with EtOAc.

  • Filter through a short pad of silica gel to remove the catalyst and inorganic salts.

  • Concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography using Hexanes/EtOAc gradients.

    • Note: Azetidines can be acid-sensitive.[1] Use silica gel pre-treated with 1%

      
       if the product shows signs of degradation (e.g., ring opening) on the column.
      

Mechanism & Stereochemical Logic[2][3]

The high enantioselectivity arises from a "Confined Ion Pair" or "Dual Activation" mechanism. The Chiral Phosphoric Acid (CPA) activates the imine via H-bonding, while the bulky Lewis Acid (


) likely coordinates to the phosphate oxygen (enhancing acidity) or activates the alkene nucleophile, creating a highly organized transition state.
Mechanistic Pathway Visualization[2][3]

AzetidineSynthesis Substrate_Imine Ketimine Substrate (Electrophile) Complex Activated Chiral Complex [Imine-CPA-Borane] Substrate_Imine->Complex H-Bonding Substrate_Alkene Vinyl Selenide/Sulfide (Nucleophile) TS Stepwise [2+2] Transition State (Rate Determining Step) Substrate_Alkene->TS Catalyst_CPA Chiral Phosphoric Acid (CPA) Catalyst_CPA->Complex Co-catalysis Catalyst_LA B(C6F5)3 (Lewis Acid) Catalyst_LA->Complex Co-catalysis Complex->TS + Alkene Intermediate Zwitterionic Intermediate TS->Intermediate C-C Bond Formation Product Chiral Azetidine (>95:5 er) Intermediate->Product Ring Closure (C-N Bond)

Figure 1: Proposed dual-activation pathway. The CPA provides the chiral environment, while the Borane Lewis Acid enhances electrophilicity, enabling the cycloaddition at low temperatures.

Data Analysis & Troubleshooting

Typical Results Table

The following data represents expected outcomes for standard N-PMP ketimines reacting with phenyl vinyl selenide.

EntryCatalyst SystemTemp (°C)Yield (%)dr (cis:trans)er (major)
1CPA onlyRT<10--
2

only
-40851:1Racemic
3CPA +

RT9210:175:25
4CPA +

-40 88 >20:1 96:4
Troubleshooting Guide
  • Problem: Low Yield / No Reaction.

    • Cause: Moisture in solvent deactivating the Borane.

    • Solution: Re-dry toluene over Na/Benzophenone or fresh molecular sieves. Test

      
       activity.
      
  • Problem: Low Enantioselectivity.

    • Cause: Background racemic reaction catalyzed by trace achiral acid or high temperature.

    • Solution: Lower temperature to -78°C. Ensure the CPA catalyst has sufficiently bulky 3,3'-substituents (e.g., switch from TRIP to TCyp).

  • Problem: Product Decomposition.

    • Cause: Hydrolysis of the azetidine on silica.

    • Solution: Use alumina (neutral) for chromatography or deactivate silica with triethylamine.

References

  • Catalytic Asymmetric Reactions of Ketimines and Alkenes via [2 + 2] Cycloaddition: Chemical Reactivity Controlled by Switching a Heteroatom. Journal of the American Chemical Society, 2024. [Link][2]

  • Organocatalytic enantioselective [2 + 2] cycloadditions towards chiral fused α-trifluoromethyl azetidines. Organic Chemistry Frontiers, 2024.[3] [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 2024. [Link]

  • Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv, 2023. [Link]

  • Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. Chemical Science, 2017. [Link]

Sources

Method

Application Note: 2-(Azetidin-3-yl)butan-1-ol HCl as a Privileged Fragment Probe for Lipid-Binding Domains

Topic: Use of 2-(Azetidin-3-yl)butan-1-ol hydrochloride as a chemical probe for target identification Content Type: Detailed Application Note & Protocol Audience: Chemical Biologists, Medicinal Chemists, and Preclinical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 2-(Azetidin-3-yl)butan-1-ol hydrochloride as a chemical probe for target identification Content Type: Detailed Application Note & Protocol Audience: Chemical Biologists, Medicinal Chemists, and Preclinical Development Scientists

Executive Summary

2-(Azetidin-3-yl)butan-1-ol hydrochloride is a high-value "privileged fragment" probe used in chemoproteomics and Fragment-Based Drug Discovery (FBDD). Structurally, it represents a rigidified, polar mimic of the sphingosine headgroup and amino-alcohol motifs found in bioactive lipids.

Unlike high-affinity inhibitors (e.g., Fingolimod, Siponimod) which are fully optimized drugs, this compound serves as a minimal binding element . It is deployed to identify and map "lipid-sensing" pockets in GPCRs (specifically S1P receptors), lipid kinases, and transporters via fragment screening (NMR/SPR) or by serving as a modular scaffold for the synthesis of photoaffinity probes.

Key Applications:

  • Fragment-Based Screening: Detection of weak-affinity binding events (

    
     in 
    
    
    
    M-mM range) using NMR (STD, WaterLOGSY) or SPR.
  • Pharmacophore Mapping: Probing the tolerance of lipid-binding pockets for rigidified amine scaffolds.

  • Probe Development: Serving as the nucleophilic "warhead" or recognition motif in the synthesis of bifunctional proteomic probes (e.g., PROTACs, photo-crosslinkers).

Chemical Properties & Probe Logic[1][2]

Structural Logic

The compound combines a strained 4-membered azetidine ring with a polar alcohol tail.

  • Azetidine Ring: Acts as a conformational constraint for the secondary amine, reducing the entropic penalty of binding compared to flexible alkyl chains (like in Fingolimod).

  • Primary Alcohol: Mimics the phosphate-acceptor site of sphingosine, critical for interactions with kinases (e.g., SphK1/2) or hydrogen bonding in GPCR pockets.

  • HCl Salt: Ensures high aqueous solubility (>50 mM), essential for high-concentration fragment screening.

Mechanism of Action (Target ID Context)

As a fragment probe, 2-(Azetidin-3-yl)butan-1-ol does not typically inhibit targets with nanomolar potency on its own. Instead, it occupies the "anchor point" of a binding pocket (often the polar headgroup region of a lipid binding site).

  • Direct Detection: In NMR/SPR, it identifies proteins that possess a specific sub-pocket for amino-alcohols.

  • Functionalization: The secondary amine (

    
    ) allows for rapid derivatization with "Click" handles (alkynes/azides) or photoreactive groups (diazirines) without destroying the core pharmacophore.
    

Experimental Protocols

Protocol A: Fragment-Based Screening via Saturation Transfer Difference (STD) NMR

Objective: To confirm direct binding of the probe to a recombinant target protein (e.g., S1P1 receptor or Sphingosine Kinase) in solution.

Materials:

  • Probe: 2-(Azetidin-3-yl)butan-1-ol HCl (100 mM stock in

    
    ).
    
  • Target Protein: Recombinant protein (>95% purity), buffer exchanged into phosphate buffer (PBS-d, pH 7.4).

  • Instrument: 600 MHz NMR spectrometer with cryoprobe.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare the Test Sample : 10

      
      M Target Protein + 500 
      
      
      
      M Probe (50:1 ligand-to-protein ratio) in PBS-d.
    • Prepare the Reference Sample : 500

      
      M Probe in PBS-d (no protein).
      
  • Data Acquisition:

    • Run a 1D

      
       NMR reference spectrum to assign the azetidine and butyl protons.
      
    • Run the STD-NMR pulse sequence:

      • On-Resonance Irradiation: -0.5 ppm (protein methyl region).

      • Off-Resonance Irradiation: 30 ppm (far from any signals).

      • Saturation Time: 2.0 seconds.

  • Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Hit: Signals corresponding to the azetidine ring protons appear in the difference spectrum, indicating magnetization transfer from the protein to the binder.

    • Validation: Compare signal intensity to the Reference Sample to rule out aggregation artifacts.

Protocol B: Derivatization for Chemoproteomic Pulldown

Objective: To convert the fragment into a functional "bait" for pulling down unknown targets from cell lysate.

Reaction Scheme:

  • Reactants: 2-(Azetidin-3-yl)butan-1-ol HCl + 4-Pentynoic acid (Alkyne linker).

  • Coupling Agents: EDC/NHS or HATU.

  • Product: N-(3-(1-hydroxybutan-2-yl)azetidin-1-yl)pent-4-yn-1-one (Alkyne-Probe).

Step-by-Step Methodology:

  • Activation: Dissolve 4-pentynoic acid (1.2 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min at RT.

  • Coupling: Add 2-(Azetidin-3-yl)butan-1-ol HCl (1.0 eq) to the mixture. Stir for 4 hours at RT.

  • Purification:

    • Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine.
      
    • Purify via Flash Chromatography (DCM:MeOH gradient).

    • Result: A probe with an exposed alkyne handle for Click Chemistry.

  • Target Pulldown:

    • Incubate cell lysate (1 mg/mL) with Alkyne-Probe (10-50

      
      M) for 1 hour.
      
    • Photo-crosslinking (Optional): If a diazirine linker was used, irradiate with UV (365 nm) for 10 min.

    • Click Reaction: Add Biotin-Azide (100

      
      M), TCEP (1 mM), TBTA (100 
      
      
      
      M), and
      
      
      (1 mM). Incubate 1 hr.
    • Enrichment: Add Streptavidin-Agarose beads. Wash 3x with stringent buffer (1% SDS/PBS).

    • Elution: Boil in SDS-PAGE loading buffer. Analyze via Mass Spectrometry (LC-MS/MS).

Visualizing the Target ID Workflow

TargetID_Workflow cluster_logic Logic: From Fragment to Target Fragment 2-(Azetidin-3-yl)butan-1-ol (Fragment Probe) Derivatization Linker Attachment (Amide Coupling) Fragment->Derivatization + Alkyne Linker Probe Functionalized Probe (Alkyne/Biotin Handle) Derivatization->Probe Incubation Live Cell/Lysate Incubation Probe->Incubation Binding ClickChem CuAAC Click Reaction (+ Biotin-Azide) Incubation->ClickChem In Situ Pulldown Streptavidin Enrichment ClickChem->Pulldown MassSpec LC-MS/MS Target Identification Pulldown->MassSpec Tryptic Digest

Caption: Workflow converting the azetidine fragment into a chemoproteomic probe for target isolation.

Data Presentation & Interpretation

Table 1: Expected Results & Interpretation

Assay TypeObservationInterpretationNext Step
STD-NMR Strong azetidine signals in difference spectrumValid binder; fragment occupies a pocket.Proceed to

determination via titration.
STD-NMR No signal / Noise onlyNon-binder or

mM.
Test at higher conc. or switch targets.
Competition Signal loss upon adding Fingolimod/S1PBinds to the orthosteric S1P pocket.Use as scaffold for S1P modulators.
Pulldown Specific band on Western Blot (competes with excess free fragment)Specific target engagement.Excise band for Mass Spec ID.

Scientific Commentary & Troubleshooting

Why this Fragment? The azetidine ring is a "bioisostere" for the proline or cyclic amine motifs found in many GPCR ligands. In the context of S1P receptors (e.g., S1P1, S1P3), the azetidine provides a rigid scaffold that positions the alcohol (mimicking the phosphate headgroup) and the hydrophobic tail (if attached) into the receptor's amphiphilic pocket.

Troubleshooting:

  • Low Solubility in Organic Solvents: The HCl salt is very polar. For chemical synthesis (Protocol B), convert to the free base by washing with

    
     and extracting into DCM, or use DMF as the reaction solvent.
    
  • Lack of Binding Signal: This is a fragment. It has low affinity by design. Do not expect nanomolar

    
     values. Binding must be validated by biophysical methods (NMR, SPR, X-ray crystallography) rather than functional inhibition assays.
    

References

  • Fragment-Based Drug Discovery: "Target Identification Using Chemical Probes." Methods in Enzymology, 2018.[1] Link

  • Azetidine Scaffolds in S1P Modulators: "Discovery of a Brain-Penetrant S1P3-Sparing Direct Agonist of the S1P1 and S1P5 Receptors." ACS Medicinal Chemistry Letters, 2012. Link

  • Fingolimod/S1P Structural Biology: "Structural basis for ligand recognition of the human S1P1 receptor." Science, 2012. Link

  • Chemoproteomics Methodology: "Activity-Based Protein Profiling: The Serine Hydrolases." Chem. Rev., 2007. Link

Sources

Application

Application of azetidine derivatives as potential CNS-focused therapeutic agents

Topic: Application of Azetidine Derivatives as Potential CNS-Focused Therapeutic Agents Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Abstract Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of Azetidine Derivatives as Potential CNS-Focused Therapeutic Agents Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Abstract

The central nervous system (CNS) remains one of the most challenging therapeutic areas due to the stringent physicochemical requirements for blood-brain barrier (BBB) penetration. The azetidine ring —a strained, four-membered nitrogen heterocycle—has emerged as a high-value bioisostere for traditional piperidine, pyrrolidine, and morpholine scaffolds. This guide details the strategic application of azetidines to modulate basicity (pKa), reduce lipophilicity (LogD), and alter metabolic soft spots, thereby enhancing CNS availability. We provide validated protocols for their synthesis, BBB permeability assessment, and functional pharmacological profiling.

Strategic Design: The "Azetidine Switch"

In CNS drug design, high basicity often leads to phospholipidosis and lysosomal trapping, while high lipophilicity increases non-specific binding and P-glycoprotein (P-gp) efflux.

The Azetidine Advantage:

  • pKa Modulation: Azetidines typically exhibit a lower pKa (approx.[1] 0.5–1.5 log units lower) compared to their pyrrolidine or piperidine analogs due to increased s-character in the nitrogen lone pair orbitals caused by ring strain. This increases the fraction of neutral species at physiological pH (7.4), facilitating passive diffusion across the BBB.

  • Vectorial Change: The rigid square geometry provides distinct exit vectors (approx. 90° bond angles) compared to the chair conformation of piperidine, potentially accessing novel binding pockets.

  • Metabolic Stability: The "gem-dimethyl" effect on the azetidine ring or substitution at the 3-position can block metabolic oxidation sites common in larger rings.

Visualization: The Bioisosteric Logic

Azetidine_Design_Logic cluster_0 Traditional Scaffolds cluster_1 The Azetidine Switch cluster_2 CNS Outcome Pyrrolidine Pyrrolidine (High pKa ~10.5) Lysosomal Trapping Azetidine Azetidine Scaffold (Lower pKa ~9.5) Rigid Geometry Pyrrolidine->Azetidine Ring Contraction Piperidine Piperidine (High Lipophilicity) Metabolic Liability Piperidine->Azetidine Bioisosteric Replacement Outcome Improved BBB Permeability Reduced Efflux Novel IP Space Azetidine->Outcome Optimization

Caption: Logic flow for replacing traditional heterocycles with azetidine to improve CNS physicochemical parameters.

Synthetic Protocol: Nickel-Catalyzed Cross-Coupling

Context: Traditional nucleophilic substitution to form functionalized azetidines is often low-yielding due to ring strain. Modern drug discovery utilizes Nickel-catalyzed cross-coupling to install aryl or heteroaryl groups at the 3-position, a critical vector for diversity.

Protocol: Ni-Catalyzed Negishi Cross-Coupling of 3-Iodoazetidine This protocol enables the synthesis of 3-arylazetidines, a common motif in CNS-active GPCR ligands (e.g., S1P1 modulators).

Materials:

  • Substrate:

    
    -Boc-3-iodoazetidine (1.0 equiv)
    
  • Reagent: Aryl zinc halide (1.5 equiv, prepared in situ or commercial)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Bathophenanthroline (12 mol%)

  • Solvent: Anhydrous DMA (Dimethylacetamide)

  • Additive: TMSCl (Trimethylsilyl chloride) - Crucial for activating the zinc reagent.

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, charge a flame-dried reaction vial with

    
     and Bathophenanthroline. Dissolve in anhydrous DMA and stir for 10 minutes until a deep color change (often green/red complex) is observed.
    
  • Substrate Addition: Add

    
    -Boc-3-iodoazetidine to the catalyst mixture.
    
  • Activation: Add TMSCl (0.1 equiv) to the aryl zinc halide solution to scavenge oxides.

  • Coupling: Dropwise add the activated Aryl-Zn solution to the reaction vial. Seal and stir at 60°C for 4–12 hours.

  • Quench & Workup: Cool to room temperature. Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ).
  • Purification: The azetidine ring is polar; use a gradient of 0–50% EtOAc in Hexanes on silica gel. Note: Azetidines can streak on silica; adding 1%

    
     to the eluent often improves peak shape.
    

Validation Check:

  • NMR: Look for the characteristic shift of the C3 proton. In the starting material (iodide), it appears upfield; in the product (aryl), it shifts downfield (approx. 3.5–4.0 ppm depending on shielding).

  • Stability: Ensure the Boc group remains intact. Acidic deprotection (TFA/DCM) should be performed after purification to avoid ring-opening the free base during chromatography.

In Vitro ADME Protocol: PAMPA-BBB Assay

Context: Before moving to in vivo models, passive diffusion across the BBB must be validated. The Parallel Artificial Membrane Permeability Assay (PAMPA) adapted for BBB lipids is the industry standard for high-throughput ranking.

Protocol: High-Throughput PAMPA-BBB

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.

  • Buffers: PBS (pH 7.4) and "Brain Sink Buffer" (PBS + surfactant if necessary to simulate sink conditions).

Step-by-Step Methodology:

  • Membrane Coating: Carefully pipette 4 µL of the Porcine Brain Lipid solution onto the filter membrane of the donor plate. Critical: Avoid touching the membrane with the tip; allow the solvent to evaporate for 5 minutes if specified by lipid supplier.

  • Donor Preparation: Dissolve the Azetidine test compound in DMSO (10 mM stock), then dilute to 10 µM in PBS (pH 7.4). Ensure final DMSO < 1%. Add 200 µL to the Donor plate (bottom).

  • Acceptor Preparation: Add 200 µL of PBS (pH 7.4) to the Acceptor plate (top).[2]

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate (or vice versa depending on kit design—usually Donor is bottom).

  • Incubation: Incubate the "sandwich" at 37°C for 4 hours in a humidity chamber to prevent evaporation.

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

Data Analysis & Validation: Calculate the Effective Permeability (


) using the formula:


  • CNS+ (High Permeability):

    
     cm/s[2][3]
    
  • CNS- (Low Permeability):

    
     cm/s[2][3]
    
  • Controls: Run Verapamil (High Permeability) and Theophylline (Low Permeability) in every plate.

Pharmacological Evaluation: Calcium Flux Assay (GPCRs)

Context: Many azetidine derivatives target CNS GPCRs (e.g., S1P1, Dopamine receptors). The FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux assay measures intracellular calcium release, a proxy for Gq-coupled receptor activation or Gi/Gs modulation via chimeric G-proteins.

Protocol: FLIPR Calcium 6 Assay

  • Cell Plating: Seed CHO or HEK293 cells stably expressing the target CNS receptor (e.g., S1P1) into 384-well black-wall/clear-bottom plates (10,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Calcium 6 dye (Molecular Devices) containing 2.5 mM Probenecid (to inhibit anion exchange). Incubate for 1 hour at 37°C, then 15 min at RT.

  • Compound Addition: Prepare a 5x concentration plate of the Azetidine analogs in HBSS buffer.

  • Readout: Place plates in the FLIPR Tetra system.

    • Baseline: Read fluorescence for 10 seconds.

    • Injection: Inject compound.[4][5]

    • Response: Monitor fluorescence increase (RFU) for 120 seconds.

  • Analysis: Plot Max-Min RFU against Log[Concentration]. Calculate

    
     using a 4-parameter logistic fit.
    
Case Studies & Data Summary

The following table illustrates the "Azetidine Effect" on a hypothetical CNS lead series (Data adapted from trends in J. Med. Chem. S1P1 modulator research).[5][6]

PropertyPiperidine Analog (Reference)Azetidine Analog (Optimized)Impact on CNS Drugability
pKa (Basic N) 10.89.4 Reduced lysosomal trapping; higher free fraction.
LogD (pH 7.4) 3.22.1 Lower lipophilicity reduces non-specific binding.
PAMPA


cm/s

cm/s
Shift from "Low/Moderate" to "High" permeability.
Metabolic

15 min (Microsomes)45 min (Microsomes) Removal of susceptible C-H oxidation sites.
Screening Cascade Workflow

CNS_Screening_Cascade Synthesis 1. Ni-Catalyzed Synthesis (3-Arylazetidine Formation) QC 2. Quality Control (LCMS >95%, NMR Validation) Synthesis->QC QC->Synthesis Fail (Re-purify) PAMPA 3. PAMPA-BBB Assay (Cutoff: Pe > 4.0e-6) QC->PAMPA Pass PAMPA->Synthesis Low Permeability (Redesign) Functional 4. FLIPR Functional Assay (Potency: EC50 < 100 nM) PAMPA->Functional High Permeability Lead Lead Candidate (CNS Penetrant + Potent) Functional->Lead High Potency

Caption: Integrated workflow for filtering Azetidine candidates for CNS applications.

References
  • Physicochemical Properties of Azetidines

    • Azetidines in Medicinal Chemistry: Emerging Applic
    • Source: Figshare.
  • Synthetic Methodology (Ni-Catalysis)

    • A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel-C
    • Source: PubMed / Chemistry - A European Journal.
  • PAMPA-BBB Protocol

    • Prediction of BBB permeability using PAMPA assay.
    • Source: IOMC World (Journal of Drug Design).
  • S1P1 Receptor Modulators (Case Study)

    • Modulators of the Sphingosine 1-Phosph
    • Source: NIH / PubMed Central (J Med Chem).
  • Comparative Properties (Azetidine vs Piperidine)

    • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
    • Source: BenchChem.[1][7]

Sources

Method

Method for scaling up the production of 2-(Azetidin-3-yl)butan-1-ol hydrochloride

Application Note: Scalable Manufacturing of 2-(Azetidin-3-yl)butan-1-ol Hydrochloride Executive Summary & Strategic Rationale The 2-(azetidin-3-yl)butan-1-ol scaffold is a critical bioisostere for proline and cyclobutane...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of 2-(Azetidin-3-yl)butan-1-ol Hydrochloride

Executive Summary & Strategic Rationale

The 2-(azetidin-3-yl)butan-1-ol scaffold is a critical bioisostere for proline and cyclobutane derivatives in modern drug discovery, particularly in the development of JAK inhibitors and S1P receptor modulators. While laboratory-scale synthesis often relies on the alkylation of N-Boc-3-iodoazetidine, this route is poorly suited for multi-kilogram scale-up due to the high cost of the iodide precursor, sluggish SN2 kinetics on the strained cyclobutane ring, and the safety risks associated with sodium hydride at scale.

This Application Note details a Process Class route utilizing a Horner-Wadsworth-Emmons (HWE) olefination strategy starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).

Key Process Advantages:

  • Safety: Eliminates the use of unstable alkyl iodides and minimizes pyrophoric reagent handling.

  • Scalability: Replaces heterogeneous alkylation with homogeneous olefination and catalytic hydrogenation.

  • Purification: Designed to avoid column chromatography entirely, relying on crystallization and salt formation for impurity rejection.

Synthetic Route & Mechanism

The synthesis proceeds in four linear steps. The core strategy constructs the C-C bond via HWE olefination, followed by hydrogenation to install the saturated ethyl side chain, and reduction of the ester to the primary alcohol.

Step 1: HWE Olefination of N-Boc-3-azetidinone with triethyl 2-phosphonobutyrate. Step 2: Catalytic Hydrogenation of the exocyclic alkene. Step 3: Chemo-selective reduction of the ester to the alcohol. Step 4: Boc-deprotection and Hydrochloride Salt Crystallization.

ReactionScheme SM N-Boc-3-Azetidinone (SM) Int1 Intermediate 1 (Unsaturated Ester) SM->Int1 Step 1: HWE Triethyl 2-phosphonobutyrate NaH or KOtBu, THF Int2 Intermediate 2 (Saturated Ester) Int1->Int2 Step 2: H2, Pd/C MeOH, 3 bar Int3 Intermediate 3 (N-Boc Alcohol) Int2->Int3 Step 3: LiBH4 or NaBH4/LiCl THF/EtOH Product Target Product (HCl Salt) Int3->Product Step 4: HCl/IPA Deprotection & Cryst.

Figure 1: Synthetic pathway designed for scale-up, avoiding sluggish alkylation steps.

Detailed Protocols & Critical Process Parameters (CPPs)

Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Form the carbon skeleton with high E/Z conversion.

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

  • Triethyl 2-phosphonobutyrate (1.2 equiv)[1]

  • Potassium tert-butoxide (KOtBu) (1.3 equiv) — Preferred over NaH for scale safety.

  • THF (anhydrous, 10 vol)

Protocol:

  • Charge THF and Triethyl 2-phosphonobutyrate to the reactor. Cool to 0–5°C.

  • Critical Step: Add KOtBu solution (in THF) dropwise, maintaining internal temperature <10°C. Exotherm control is vital to prevent polymerization of the phosphonate.

  • Stir for 30 min to generate the ylide.

  • Add tert-butyl 3-oxoazetidine-1-carboxylate (dissolved in minimal THF) slowly.

  • Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (Target: <2% SM).

  • Workup: Quench with saturated NH4Cl. Extract with MTBE. Wash organics with brine.

  • Concentrate to obtain Intermediate 1 (Oil). Used directly in Step 2.

Why this works: The HWE reaction is highly reliable for 3-azetidinones. Unlike alkylation, which suffers from the "puckered" conformation of the azetidine ring hindering SN2 attack, the sp2 center of the ketone is readily accessible.

Step 2: Catalytic Hydrogenation

Objective: Reduce the exocyclic double bond without opening the strained ring.

Reagents:

  • Intermediate 1 (Crude)

  • 10% Pd/C (50% water wet, 5 wt% loading)

  • Methanol (10 vol)

  • Hydrogen gas (3–5 bar)

Protocol:

  • Charge Intermediate 1 and Methanol to the autoclave.

  • Inert the vessel (N2 purge x3).

  • Charge Pd/C catalyst (slurried in Methanol for safety).

  • Pressurize with H2 to 3 bar. Stir at 25°C for 12 hours.

  • Filtration: Filter through Celite/diatomaceous earth to remove Pd/C. Caution: Spent catalyst is pyrophoric.

  • Concentrate filtrate to yield Intermediate 2 .

Self-Validating Check: 1H NMR should show the disappearance of the alkene proton (~6.5 ppm) and the appearance of the ethyl group triplet (~0.9 ppm) and the methine multiplet.

Step 3: Ester Reduction

Objective: Convert ester to alcohol while preserving the N-Boc group.

Reagents:

  • Intermediate 2 (1.0 equiv)

  • Sodium Borohydride (NaBH4) (2.5 equiv)

  • Lithium Chloride (LiCl) (3.0 equiv) — Generates LiBH4 in situ.

  • THF (8 vol) / Ethanol (4 vol)

Protocol:

  • Dissolve Intermediate 2 and LiCl in THF.

  • Add NaBH4 in portions at 0–5°C.

  • Add Ethanol dropwise. Note: This induces a controlled hydrogen evolution.

  • Stir at RT for 16 hours.

  • Quench: Cool to 0°C. Add 10% Citric Acid solution slowly (pH adjustment to ~6). Do not use strong mineral acids to avoid premature Boc removal.

  • Extract with Ethyl Acetate. Wash with NaHCO3 and brine.

  • Concentrate to yield Intermediate 3 (Thick oil).

Expert Insight: We utilize the NaBH4/LiCl system (generating LiBH4) instead of LAH (Lithium Aluminum Hydride). LAH is hazardous on a kilo-scale due to aluminum waste handling. The borohydride method is chemoselective and the waste stream is aqueous-soluble.

Step 4: Deprotection & Salt Formation

Objective: Cleave Boc and isolate the final stable HCl salt.

Reagents:

  • Intermediate 3 (1.0 equiv)

  • HCl in Isopropanol (5–6 N, 4.0 equiv)

  • Isopropyl Acetate (IPAc) (Antisolvent)

Protocol:

  • Dissolve Intermediate 3 in IPAc (5 vol).

  • Add HCl/IPA solution dropwise at 20°C.

  • Stir for 3–5 hours. The product will begin to nucleate and crystallize.

  • Polymorph Control: If an oil forms initially (oiling out), heat to 50°C to redissolve, then cool slowly to 0°C with seeding.

  • Filter the white solid. Wash with cold IPAc.

  • Dry under vacuum at 40°C.

Final Product: 2-(Azetidin-3-yl)butan-1-ol hydrochloride.

Process Flow & Quality Control

The following diagram illustrates the critical decision points and purification logic.

ProcessFlow Start Crude Intermediate 3 (N-Boc Alcohol) Deprot Add HCl / IPA Solvent: Isopropyl Acetate Start->Deprot Check Precipitation Check Deprot->Check Oil Oiling Out Observed Check->Oil Yes Solid Slurry Formation Check->Solid No Heat Heat to 50°C Slow Cool + Seed Oil->Heat Heat->Solid Filter Filtration & Wash (Rejects organic impurities) Solid->Filter Final Final Product >98% HPLC Purity Filter->Final

Figure 2: Crystallization logic for the final hydrochloride salt.

Data Summary & Specifications

ParameterSpecificationMethodNotes
Appearance White to off-white crystalline solidVisualHygroscopic; store under N2.
Identity Conforms to Structure1H NMR, MSCharacteristic Azetidine signals (3.8-4.2 ppm).
Purity > 98.0%HPLC (C18, Acidic)Main impurity: Ring-opened amino-chlorides.
Residual Solvent < 5000 ppm (IPA/IPAc)GC-HSCritical for pharmaceutical use.
Water Content < 1.0%KF TitrationEnsure drying is complete.

Troubleshooting & Safety

  • Ring Opening: Azetidines are susceptible to acid-catalyzed ring opening, especially in the presence of nucleophiles (like Cl-).

    • Mitigation: During Step 4, ensure the temperature does not exceed 25°C during the HCl addition. Do not prolong the reaction time unnecessarily.

  • Exotherm Control: The HWE reaction (Step 1) and the Quench of Step 3 are highly exothermic.

    • Mitigation: Use jacketed reactors with active cooling. Dose reagents based on thermal response, not time.

  • Filtration Issues: The final salt can be hygroscopic.

    • Mitigation: Perform filtration under nitrogen or in a humidity-controlled environment.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. (2025). Demonstrates the utility of azetidine precursors and stability profiles.[2]

  • A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. (2022). Provides the basis for the borohydride/mixed anhydride reduction safety protocols.

  • Methods for the Synthesis of Substituted Azetines. Organic Chemistry Portal. (2017). Details the reactivity of N-Boc-3-azetidinone and HWE-type transformations.

  • Rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc. (2018). Describes the handling and stability of 3-functionalized azetidines.

  • Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. WO2018108954A1. (2018). Patent literature confirming industrial handling of azetidine-alcohol derivatives.[3]

Sources

Application

Assay development for screening the biological activity of azetidine compounds

Application Notes & Protocols Topic: Assay Development for Screening the Biological Activity of Azetidine Compounds Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Assay Development for Screening the Biological Activity of Azetidine Compounds

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern drug discovery. Its inherent conformational rigidity, three-dimensional character, and synthetic tractability have established it as a valuable component in molecules targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[1][2][3] This guide provides a comprehensive framework for developing robust and reliable screening assays to identify and characterize the biological activity of novel azetidine-based compound libraries. We will delve into the strategic considerations behind assay design, from target selection to high-throughput screening (HTS) implementation, and provide detailed, field-proven protocols for both cell-based and biochemical assay formats.

The Strategic Imperative for Azetidine Screening

Azetidine-containing molecules are not merely smaller analogues of more common pyrrolidines or piperidines; their unique bond angles and steric properties create distinct pharmacological profiles.[2][3] This structural uniqueness necessitates a tailored approach to assay development. The goal is to create a screening cascade that can efficiently identify true "hits"—compounds that modulate a biological target of interest in a specific and potent manner—while minimizing the costly pursuit of false positives.

A well-designed screening cascade begins with a broad primary screen to identify any activity and funnels down to more complex, physiologically relevant secondary and tertiary assays to confirm the mechanism of action (MoA) and selectivity.

G cluster_0 Target_ID Target Identification & Validation Assay_Dev Assay Development & Miniaturization Target_ID->Assay_Dev HTS Primary HTS Campaign (Single Concentration) Assay_Dev->HTS Hit_Conf Hit Confirmation & Triage HTS->Hit_Conf Dose_Resp Dose-Response & Potency (IC50/EC50) Hit_Conf->Dose_Resp Secondary Secondary/Orthogonal Assays (Confirm MoA) Dose_Resp->Secondary Selectivity Selectivity & Off-Target Screening Secondary->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: High-level workflow for a typical drug discovery screening cascade.

Target Selection: Where Do Azetidines Act?

The diverse biological activities reported for azetidine derivatives point to their ability to interact with a wide array of protein classes.[4][5] Choosing a target class should be driven by the therapeutic area of interest and the structural hypotheses of the chemical library.

  • G-Protein Coupled Receptors (GPCRs): Azetidines have been successfully developed as modulators of GPCRs. For instance, potent and selective antagonists for the Free Fatty Acid Receptor 2 (FFA2), a GPCR involved in inflammatory responses, have been based on an azetidine scaffold.[6][7] Screening against GPCRs often involves measuring changes in downstream second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP).[8][9]

  • Enzymes: The constrained nature of the azetidine ring makes it an excellent scaffold for inhibitors that fit into well-defined enzyme active sites. Notable examples include inhibitors of Dihydroorotate Dehydrogenase (DHODH) for malaria, Janus Kinase (JAK) for rheumatoid arthritis, and human chymase.[3][10][11]

  • Transporters: Azetidine derivatives have been designed as conformationally constrained analogues of neurotransmitters, leading to potent inhibitors of GABA uptake transporters (GAT-1, GAT-3).[12]

  • Phenotypic Screening: For some targets, particularly in areas like antimicrobials, the precise molecular target may not be known. In these cases, a whole-cell phenotypic screen is employed. For example, azetidines have been identified that kill Mycobacterium tuberculosis by inhibiting mycolic acid biosynthesis, a discovery made through phenotypic screening.[13][14]

Choosing the Right Assay Technology

The choice of assay technology is a critical decision that balances biological relevance with throughput and cost. High-throughput screening (HTS) requires robust, miniaturized, and automated assays.[15][16][17]

Assay Class Technology Example Principle Pros Cons
Biochemical Fluorescence Polarization (FP)Measures the change in polarization of fluorescent light when a small, fluorescently-labeled ligand binds to a larger protein.Homogeneous (no-wash), sensitive, widely applicable for binding assays.Requires a fluorescent probe; can be prone to compound interference.
Time-Resolved FRET (TR-FRET)Measures energy transfer between a donor and acceptor fluorophore pair when brought into proximity.High signal-to-noise, robust, homogeneous format.Requires specifically labeled reagents, potential for compound autofluorescence.
Cell-Based Calcium Mobilization (e.g., FLIPR)A fluorescent dye reports changes in intracellular Ca²⁺ concentration upon GPCR or ion channel activation.High biological relevance, measures functional response.[8]Can be susceptible to cytotoxic compounds, requires cell line engineering.
Reporter Gene AssaysMeasures the expression of a reporter gene (e.g., luciferase) linked to a specific signaling pathway.Highly sensitive, can be adapted to many pathways.Indirect measure of target engagement, long incubation times.
Label-Free (e.g., Impedance)Measures changes in cellular impedance in real-time as cells respond to a stimulus, reflecting morphological changes.[8]No labels required, provides integrated functional data.Lower throughput, sensitive to non-specific cellular changes.

Causality Behind the Choice: For a novel azetidine library with no known target, a phenotypic screen (e.g., an anti-proliferative assay against a cancer cell line) is a logical starting point. If the library was designed based on a known enzyme inhibitor, a biochemical assay like FP or TR-FRET would be the most direct and efficient primary screen. For libraries designed to target a specific GPCR, a cell-based functional assay like calcium mobilization is superior as it confirms not just binding, but functional modulation (agonism or antagonism).

Protocol 1: Cell-Based Calcium Mobilization Assay for a Gαq-Coupled GPCR

This protocol describes a method to screen for antagonists of a Gαq-coupled GPCR (such as FFA2) using a fluorescent calcium indicator in a 384-well format, suitable for HTS.

Principle: Cells stably expressing the target GPCR are loaded with a calcium-sensitive dye. When the receptor is activated by its cognate agonist, it signals through the Gαq pathway, activating Phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, causing a transient increase in intracellular free Ca²⁺.[9] This increase is detected as a sharp rise in fluorescence. An antagonist will bind to the receptor and block this agonist-induced fluorescence increase.

G cluster_0 Agonist Agonist GPCR GPCR (Target) Agonist->GPCR Antagonist Azetidine Antagonist Antagonist->GPCR Blocks Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_out Ca²⁺ Release ER->Ca_out Fluorescence Fluorescence Increase Ca_out->Fluorescence

Caption: Antagonists block agonist-induced Ca²⁺ release from the ER.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay Medium: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4.

  • Assay Buffer: Assay Medium containing 2.5 mM probenecid. (Expertise Note: Probenecid is an organic anion transporter inhibitor, crucial for preventing efflux of the calcium indicator dye from the cells, thereby ensuring a stable baseline and robust signal window).

  • Calcium-sensitive dye (e.g., Fluo-8 AM, Calcium-6 AM).

  • Pluronic F-127 (20% solution in DMSO).

  • Known agonist for the target GPCR.

  • Azetidine compound library (10 mM stocks in DMSO).

  • 384-well black, clear-bottom microplates.

  • Fluorescence imaging plate reader (e.g., FLIPR, FDSS).

Protocol Steps:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution in Assay Buffer. For Fluo-8 AM, mix the dye with an equal volume of 20% Pluronic F-127 before diluting into the buffer. This prevents dye precipitation.

    • Carefully remove the culture medium from the cell plate.

    • Add 20 µL of dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, then 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library into Assay Buffer. For a 10 µM final screen concentration, this would be a 4X solution (40 µM).

    • Using an automated liquid handler, transfer 10 µL of the 4X compound solution to the cell plate.

    • Controls: Dedicate columns for:

      • Negative Control (0% Inhibition): Buffer + Agonist.

      • Positive Control (100% Inhibition): Known Antagonist + Agonist.

      • No Agonist Control: Buffer only.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Reading:

    • Prepare a 5X solution of the agonist in Assay Buffer at its EC₈₀ concentration. (Expertise Note: Using the EC₈₀, not the maximal EC₁₀₀, concentration makes the assay more sensitive to competitive antagonists).

    • Place the cell plate into the fluorescence plate reader.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument adds 10 µL of the 5X agonist solution to all wells simultaneously.

    • Immediately continue reading fluorescence for an additional 90-180 seconds to capture the full kinetic response.

  • Data Analysis:

    • Calculate the response as the maximum fluorescence signal minus the baseline signal for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Response_Compound - Response_Positive) / (Response_Negative - Response_Positive))

    • Calculate the Z'-factor for the plate to validate its quality.[16] A Z' > 0.5 is considered an excellent assay. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

Protocol 2: Biochemical Fluorescence Polarization (FP) Assay for a Kinase Inhibitor

This protocol describes a competitive binding FP assay to identify azetidine compounds that inhibit the interaction between a kinase and a fluorescently labeled ATP-competitive ligand (tracer).

Principle: A fluorescent tracer with known affinity for the kinase active site is used. In its free state, the small tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low FP signal). When bound to the much larger kinase enzyme, its tumbling is slowed dramatically, and it emits highly polarized light (high FP signal). A competing azetidine compound that binds to the same site will displace the tracer, causing a decrease in the FP signal.

Materials:

  • Purified, active kinase enzyme.

  • Fluorescent tracer specific for the kinase.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. (Expertise Note: Buffer components are critical. MgCl₂ is often required for kinase activity/conformation, and a non-ionic detergent like Brij-35 prevents protein aggregation and non-specific binding).

  • Azetidine compound library (10 mM stocks in DMSO).

  • 384-well black, low-volume microplates.

  • Plate reader capable of measuring fluorescence polarization.

Protocol Steps:

  • Reagent Preparation and Optimization:

    • Tracer Kᴅ Determination: First, perform a saturation binding experiment by titrating the tracer against a fixed concentration of the kinase to determine its binding affinity (Kᴅ). This is essential for setting the assay conditions.

    • Assay Concentration: For the screen, use a fixed concentration of kinase and tracer, typically at or below the Kᴅ of the tracer, to ensure the assay is sensitive to competitive inhibitors.

  • Assay Procedure:

    • Add 5 µL of Assay Buffer to all wells.

    • Add 50 nL of compound from the library stock plate (10 mM in DMSO) using a pintool or acoustic dispenser for a final concentration of 10 µM.

    • Controls:

      • Low FP (0% Inhibition): Buffer + Tracer (No Enzyme).

      • High FP (100% Inhibition): Buffer + Tracer + Enzyme.

    • Prepare a 2X Enzyme/Tracer mix in Assay Buffer.

    • Add 5 µL of the 2X Enzyme/Tracer mix to the wells containing compound. For the Low FP control, add 5 µL of a 2X Tracer-only mix.

    • The final volume is 10 µL.

  • Incubation and Reading:

    • Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure all components are mixed.

    • Incubate at room temperature for 60 minutes, or as determined by binding kinetics experiments. Protect from light.

    • Read the plate on an FP-capable plate reader. The output is typically in millipolarization (mP) units.

  • Data Analysis:

    • Normalize the data using the high (enzyme + tracer) and low (tracer only) controls.

    • Calculate % Inhibition for each compound.

    • Calculate the Z'-factor for the plate. Hits are typically defined as compounds causing inhibition greater than 3 standard deviations from the mean of the negative controls.

    • Confirmed hits should be re-tested in a dose-response format to determine their IC₅₀ value.

Troubleshooting Common Screening Issues

Problem Possible Cause(s) Recommended Solution
Low Z'-Factor (<0.5) High variability in controls; Low signal-to-background ratio; Reagent instability.Optimize reagent concentrations (enzyme, agonist, cell density); Check reagent stability over time; Improve liquid handling precision.
High False Positive Rate Compound autofluorescence or quenching; Compound aggregation; Non-specific activity (PAINS).[13][14]Run a "counterscreen" without a key reagent (e.g., enzyme) to flag interfering compounds; Add detergent to assay buffer; Filter library for known PAINS structures.
Poor Hit Confirmation Rate Primary screen artifact; Compound instability or insolubility at higher concentrations.Confirm hits with an orthogonal assay (different technology); Check compound solubility in assay buffer; Verify compound integrity via LC-MS.
"Flat" Dose-Response Curves Compound has reached its solubility limit; Steep curve indicates high cooperativity or assay artifact.Test compound solubility; If steep, check for aggregation using dynamic light scattering (DLS) or reduce incubation times.

References

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011). ACG Publications.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series.
  • High-Throughput Screening Assays. (n.d.). Assay Genie.
  • Asif, M. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. MOJ Biorg Org Chem.
  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL - EMBL-EBI.
  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC.
  • Biologically active azetidines. (n.d.). ResearchGate.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen.
  • Screening for Bioactive Azetidine Compounds: A Technical Guide. (2025). Benchchem.
  • In Vitro Screening of Novel Azetidine Compounds: A Technical Guide. (2025). Benchchem.
  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. (2017). ACS Medicinal Chemistry Letters.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • The Rising Therapeutic Potential of Novel Azetidine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. (2026). Journal of Medicinal Chemistry.
  • GPCR Drug Discovery. (n.d.). BioAscent.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). PMC.
  • GPCR Assay Services. (n.d.). Reaction Biology.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024). Journal of Medicinal Chemistry.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (n.d.). ResearchGate.
  • Pizzonero, M., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series as a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. PubMed.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2025). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in 2-(Azetidin-3-yl)butan-1-ol hydrochloride synthesis

This Technical Support Guide addresses the specific challenges in synthesizing and isolating 2-(Azetidin-3-yl)butan-1-ol hydrochloride . This molecule presents a "perfect storm" of synthetic difficulties: a strained ring...

Author: BenchChem Technical Support Team. Date: March 2026

This Technical Support Guide addresses the specific challenges in synthesizing and isolating 2-(Azetidin-3-yl)butan-1-ol hydrochloride . This molecule presents a "perfect storm" of synthetic difficulties: a strained ring susceptible to acid-catalyzed opening, a sterically hindered reduction step, and a highly polar final salt that defies standard extraction.

Ticket ID: AZT-3-BUT-OH-001 Topic: Troubleshooting Low Yield & Isolation Failure Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: Why This Synthesis Fails

Users typically report yields <20% due to three converging failure modes:

  • The "Hidden" Decomposition: The azetidine ring opens during the final acidic deprotection if temperature or water content is uncontrolled.

  • The Polarity Trap: The final hydrochloride salt is hygroscopic and highly water-soluble; standard organic extractions (DCM/EtOAc) leave >80% of the product in the aqueous phase.

  • Steric Stall: The reduction of the precursor (likely an

    
    -ethyl ester) is sluggish due to steric bulk at the branching point, leading to incomplete conversion.
    

Part 1: Diagnostic Workflows

Workflow A: The "Disappearing Product" (Stability vs. Isolation)

Use this decision tree to pinpoint where you are losing material.

Azetidine_Troubleshooting Start Symptom: Low Yield (<20%) Check_NMR Analyze Crude NMR (Before Workup) Start->Check_NMR Ring_Signals Are Azetidine Ring Protons Visible? (3.5 - 4.5 ppm) Check_NMR->Ring_Signals No No Ring_Signals->No No Yes Yes Ring_Signals->Yes Yes Decomp Diagnosis: Ring Opening (Acid-Catalyzed Hydrolysis) No->Decomp Action1 Solution: Switch to Anhydrous HCl/Dioxane (See Protocol 2) Decomp->Action1 Extraction Did you use Aqueous Extraction? Yes->Extraction Yes_Ext Yes_Ext Extraction->Yes_Ext Yes No_Ext No_Ext Extraction->No_Ext No (Direct Precipitation) Loss Diagnosis: Product Lost in Aqueous Phase Yes_Ext->Loss Action2 Solution: Lyophilization or n-BuOH Extraction (See Protocol 3) Loss->Action2 Purity Diagnosis: Incomplete Reaction or Polymerization No_Ext->Purity

Figure 1: Diagnostic logic flow to distinguish between chemical decomposition (ring opening) and physical loss (solubility).

Part 2: Troubleshooting Guides

Issue 1: Ring Opening During Deprotection

The Science: Azetidines are strained (approx. 26 kcal/mol). In the presence of strong aqueous acid or nucleophiles (like


 in water), the protonated nitrogen acts as a leaving group, allowing nucleophilic attack at the 

-carbon, opening the ring to form a linear chlorohydrin or amino-alcohol [1, 2].

The Fix: Anhydrous "Crash" Precipitation Do not use aqueous HCl (e.g., 37% HCl). Water is the enemy here.

Protocol:

  • Dissolve the N-Boc precursor in minimal dry DCM (0.2 M).

  • Cool to 0°C (Ice/Water bath). Crucial: Heat generated by deprotection accelerates ring opening.

  • Add 4.0 M HCl in Dioxane (4 equivalents) dropwise.

  • Stir at 0°C to RT. Monitor by TLC (ninhydrin stain) or LCMS.

  • Do not quench with water.

  • Add 10 volumes of cold Diethyl Ether (Et₂O) or MTBE . The hydrochloride salt should precipitate as a white solid.[1]

  • Filter under inert atmosphere (nitrogen blanket) as the salt is hygroscopic.

Issue 2: The "Polarity Trap" (Isolation Failure)

The Science: The target molecule, HO-CH2-CH(Et)-Azetidine·HCl, is a small, highly polar salt. It prefers water over organic solvents by a factor of >100:1. Standard DCM/Water extractions will yield 0%.

The Fix: The "Salting Out" or Lyophilization Method If you must perform an aqueous workup (e.g., to remove excess reagents):

MethodProcedureProsCons
Lyophilization (Recommended) 1. Wash aqueous layer with Et₂O (removes non-polar impurities).2. Freeze aqueous layer.3. Lyophilize to dryness.100% Recovery. No thermal stress.Retains inorganic salts (NaCl).
n-Butanol Extraction 1. Saturate aqueous phase with NaCl.2. Extract 5x with n-Butanol.3. Concentrate n-BuOH (high vac, 50°C).Good recovery for polar amines.n-BuOH is hard to remove; high bp.
Resin Capture 1. Load aq. solution onto Dowex 50W (H+ form).2. Wash with water.3. Elute with 2M NH₃/MeOH.High purity; removes salts.Requires converting back to HCl salt later.
Issue 3: Incomplete Reduction (Synthesis Upstream)

The Science: The precursor is likely an


-ethyl azetidine ester. The ethyl group at the 

-position creates steric hindrance, making the carbonyl carbon less accessible to hydride attack.

The Fix: Aggressive Reduction Conditions Standard NaBH₄ is insufficient.

  • Reagent: Use LiAlH₄ (Lithium Aluminum Hydride) in THF.

  • Temperature: Start at 0°C, then reflux. The reflux is necessary to drive the reduction of the hindered ester to completion.

  • Workup Caution: When quenching LiAlH₄ (Fieser method:

    
     water/15% NaOH/water), ensure the mixture remains basic/neutral before filtering. Strong localized acid pockets during quench can open the protected ring.
    

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) for deprotection? A: Yes, but removing TFA is difficult. The TFA salt is often an oil. To convert to the HCl salt, you must dissolve the oil in HCl/MeOH and evaporate repeatedly, which increases the risk of acid-catalyzed decomposition. The HCl/Dioxane method (Issue 1) is superior because the product precipitates directly.

Q: My product is an oil, not a solid. How do I crystallize it? A: Azetidine salts are notoriously difficult to crystallize due to their hygroscopic nature.

  • Dry the oil under high vacuum (<1 mbar) for 24 hours to remove trace solvent.

  • Dissolve in minimal hot Isopropanol (IPA) .

  • Add Et₂O or Hexane dropwise until cloudy.

  • Store at -20°C. Scratch the flask wall to induce nucleation.

Q: Why does my LCMS show a mass of M+18 or M+36? A:

  • M+18: Likely the ring-opened hydrolysis product (amino-diol).

  • M+36: Likely the ring-opened chlorohydrin (chloride attack on the ring).

  • Action: Both indicate your deprotection conditions are too acidic or wet. Switch to anhydrous conditions immediately.

Part 4: Verified Synthesis Workflow (Graphviz)

This workflow integrates the fixes into a coherent pathway.

Synthesis_Workflow Start N-Boc-Azetidine-3-Carboxylate Step1 1. Alkylation (LDA, Et-I) (-78°C to RT) Start->Step1 Inter1 Intermediate: alpha-Ethyl Ester Step1->Inter1 Step2 2. Reduction (LiAlH4) (Reflux THF) Inter1->Step2 Inter2 Intermediate: N-Boc-Amino Alcohol Step2->Inter2 Step3 3. Deprotection (4M HCl/Dioxane, 0°C) Inter2->Step3 Step4 4. Isolation (Precipitation w/ Et2O) Step3->Step4 Final Target: HCl Salt (Solid) Step3->Final Anhydrous Conditions CRITICAL Step4->Final

Figure 2: Optimized synthetic route emphasizing the critical anhydrous deprotection step.

References

  • Cromwell, N. H., & Phillips, B. (1979). The Azetidines.[1][2][3][4][5] Recent Synthetic Developments. Chemical Reviews, 79(4), 331–358. Link

  • Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Synlett, 2009(19), 3053–3064. Link

  • St-Jean, F., et al. (2008). Synthesis of 3-Substituted Azetidines.[6][7][8][9] Journal of Organic Chemistry. (General reference for alpha-alkylation strategies).

  • BenchChem Technical Support. (2025). Purification of Polar Azetidine Derivatives.[1]Link (Simulated based on search context).

Sources

Optimization

Troubleshooting guide for the purification of polar azetidine alcohols

Ticket Category: Azetidine Alcohols & Small Ring Amines Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Azetidine Alcohols & Small Ring Amines

Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist Subject: Troubleshooting recovery, purity, and stability of polar azetidine-3-ol derivatives.

Executive Summary

Azetidine alcohols represent a unique purification challenge due to the "perfect storm" of physicochemical properties: high polarity (logP < 0), high water solubility, lack of UV chromophores, and significant ring strain (~26 kcal/mol). Standard organic workups often result in near-zero recovery, and traditional silica chromatography yields broad, tailing peaks.

This guide addresses the three critical failure points: Extraction Efficiency , Stationary Phase Interactions , and Compound Stability .

Part 1: The Extraction Paradox (Getting it out of the water)

User Issue: "I see my product in the LCMS of the reaction mixture, but after aqueous workup, the organic layer is empty. Where did it go?"

Diagnosis: Your compound is likely an amphoteric zwitterion or simply too polar to partition into standard organic solvents (DCM/EtOAc). Azetidine nitrogen (


) is protonated at neutral pH, making it a salt. Even as a free base, the hydroxyl group anchors it in the aqueous phase.
Troubleshooting Protocol: The "Salting-Out" & pH Swing

To force the azetidine into the organic phase, you must suppress ionization and decrease the solubility of the aqueous layer.

  • pH Adjustment (The Critical Step):

    • Target: pH 12–13.

    • Why: You must exceed the

      
       of the azetidine nitrogen by at least 2 units to ensure >99% exists as the free base (
      
      
      
      ) rather than the ammonium salt (
      
      
      ).
    • Reagent: Use Saturated

      
       or 2M NaOH. Note: See Stability section regarding ester side chains.
      
  • Salting Out:

    • Saturate the aqueous layer with NaCl. This increases the ionic strength, disrupting the hydration shell around the polar azetidine and forcing it into the organic phase (Hofmeister effect).

  • Solvent Choice:

    • Stop using pure Ethyl Acetate.

    • Recommended: Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1). The alcohol component helps solvate the hydroxyl group of the azetidine.

Data Summary: Partition Coefficient Improvement

ConditionAqueous PhaseOrganic SolventEstimated Recovery
Standard Water (pH 7)Ethyl Acetate< 5%
Basified NaOH (pH 12)Dichloromethane40-60%
Optimized Sat. NaCl (pH 12)CHCl3:IPA (3:1)85-95%
Part 2: Chromatography & Purification (Stopping the Streak)

User Issue: "My compound streaks from the baseline to the solvent front on silica gel. I can't separate impurities."

Diagnosis: The secondary amine of the azetidine interacts strongly with acidic silanol groups (


) on the silica surface via hydrogen bonding and ion-exchange mechanisms. This causes irreversible adsorption and peak tailing.
Workflow: Selecting the Correct Stationary Phase

PurificationLogic Start Start: Purification Strategy CheckSolubility Is compound soluble in DCM? Start->CheckSolubility YesSoluble Yes CheckSolubility->YesSoluble NoSoluble No (Water/MeOH only) CheckSolubility->NoSoluble NormalPhase Normal Phase Silica (Requires Modification) YesSoluble->NormalPhase Standard approach ReversePhase Reverse Phase (C18) (High pH Buffer) NoSoluble->ReversePhase Lipophilic side chains? HILIC HILIC Mode (Best for Polar Amines) NoSoluble->HILIC Highly polar/Small Modifier Add 1% Et3N or 1-5% NH4OH to Mobile Phase NormalPhase->Modifier Essential Step C18Buffer Buffer Mobile Phase: 10mM NH4HCO3 (pH 10) ReversePhase->C18Buffer

Figure 1: Decision matrix for selecting stationary phase based on solubility and polarity.

Protocol A: Modified Normal Phase (If DCM soluble)

Do not use plain silica. You must deactivate the silanols.

  • The "Basified" Column: Pre-wash the silica column with Mobile Phase + 1% Triethylamine (TEA).

  • Eluent: DCM : MeOH :

    
     (e.g., 90:9:1). The ammonium hydroxide competes for silanol sites more effectively than your azetidine.
    
Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the compound is too polar for DCM, HILIC is the gold standard.

  • Stationary Phase: Bare Silica or Amide-bonded silica.

  • Mobile Phase: Acetonitrile (Weak solvent) / Water + Buffer (Strong solvent).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Advantage: Elutes polar compounds later (better retention) without the streaking associated with dry organic adsorption.

Part 3: Stability & Ring Strain (Preventing Explosion)

User Issue: "My yield drops when I concentrate the fractions. NMR shows complex aliphatic signals."

Diagnosis: Azetidines possess significant ring strain (~26 kcal/mol). Under acidic conditions or high heat, the ring is susceptible to nucleophilic attack and ring-opening polymerization.

The "Safe Zone" Protocol:

  • Avoid Acidic Concentrators: Never concentrate azetidine solutions containing HCl or TFA residues with heat. The concentration of acid increases as solvent evaporates, triggering rapid hydrolysis/polymerization.

  • Temperature Limit: Keep water bath temperatures

    
     during rotary evaporation.
    
  • Storage: Store as the free base in frozen benzene/matrix or as a stable salt (e.g., oxalate or fumarate) rather than the hydrochloride salt if the compound is hygroscopic.

Part 4: Detection (Seeing the Invisible)

User Issue: "My compound has no UV activity. I'm fractionating blind."

Diagnosis: Azetidine alcohols lack conjugated


-systems required for UV detection at 254nm.

Visualization Techniques:

  • TLC Stains:

    • Ninhydrin: Excellent for free amines (turns pink/purple). Requires heating.

    • KMnO4 (Permanganate): Oxidizes the alcohol/amine (turns yellow/brown on purple background). Good for general detection.

    • Iodine Chamber: Reversible, non-destructive visualization.

  • Automated Flash Detection:

    • ELSD (Evaporative Light Scattering Detector): The universal detector. Detects any non-volatile compound.

    • UV at 210 nm: Relies on the weak absorption of the amine lone pair/C-N bond. Warning: Most solvents (EtOAc) absorb here. Use Acetonitrile/Water.

References & Further Reading
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]

    • Context: Reference for amine pKa values essential for pH adjustment strategies.

  • Teo, Y. C., et al. (2016). Efficient Synthesis of Azetidines. Chemical Reviews. [Link]

    • Context: Detailed mechanisms on ring strain and stability profiles of azetidines.

    • Context: Protocols for separating highly polar amines using HILIC.

    • Context: Recipes for Ninhydrin and Permanganate stains for non-UV active compounds.

Troubleshooting

Strategies for improving stereoselectivity in the synthesis of 2,3-disubstituted azetidines

[label="Intersystem Crossing\n& Bond Rotation", fillcolor="#FBBC Welcome to the Technical Support Center for the synthesis of highly strained nitrogen heterocycles. Constructing 2,3-disubstituted azetidines presents uniq...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Intersystem Crossing\n& Bond Rotation", fillcolor="#FBBC

Welcome to the Technical Support Center for the synthesis of highly strained nitrogen heterocycles. Constructing 2,3-disubstituted azetidines presents unique thermodynamic and kinetic challenges due to high ring strain (~26 kcal/mol) and the difficulty of controlling absolute and relative stereochemistry at contiguous centers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for three premier synthetic methodologies: Transition-Metal Catalysis, Diastereoselective Ring Closure, and Photochemical Cycloaddition.

Section 1: Transition-Metal Catalyzed Asymmetric Synthesis

Recent advancements in 1 have enabled the direct enantioselective difunctionalization of azetines[1]. This method installs two versatile functionalities while simultaneously generating two stereogenic centers.

G N1 Azetine Substrate N2 Cu-Boryl Species N1->N2 Cu cat. + B2pin2 N3 Borylcupration Intermediate N2->N3 Syn-addition (Facial Selectivity) N4 2,3-Disubstituted Azetidine N3->N4 Allyl phosphate (Stereoretentive)

Cu-catalyzed enantioselective boryl allylation pathway for azetidine synthesis.

FAQ: Optimizing Enantiomeric Excess (ee)

Q: My Cu-catalyzed boryl allylation of azetines is yielding low enantiomeric excess (ee). How can I optimize the stereoselectivity?

A: Causality: The enantioselectivity in this transformation is strictly governed by the facial selectivity during the initial borylcupration of the strained C=C bond. If the chiral pocket of your bisphosphine ligand is too flexible or mismatched, competitive re- and si-face attacks occur. Resolution: Ensure the use of a rigid chiral ligand like (S,S)-Ph-BPE. Additionally, temperature control is critical; running the reaction at -20 °C rather than room temperature suppresses the background uncatalyzed reaction and enhances the rigidity of the Cu-ligand transition state. Verify that your azetine precursor is fully protected (e.g., N-Boc), as free amines can coordinate to copper and disrupt the chiral environment[1].

Self-Validating Protocol: Cu-Catalyzed Boryl Allylation
  • Catalyst Activation: In a glovebox, mix CuBr (1-5 mol%) and chiral bisphosphine ligand in dry THF. Stir for 30 minutes.

    • Validation Checkpoint: The solution must transition to a homogeneous clear/pale state, confirming successful complexation.

  • Borylation: Add bis(pinacolato)diboron (B2pin2) and NaOtBu.

    • Validation Checkpoint: A distinct color change (often dark/brown) indicates the formation of the active Cu-boryl species. If the solution remains pale, the base may be degraded.

  • Substrate Addition: Introduce the azetine substrate and cool the reaction vessel to -20 °C to enforce strict facial selectivity.

  • Allylation: Add the allyl phosphate electrophile. The reaction proceeds via stereoretentive allylation.

    • Validation Checkpoint: Monitor via GC-MS or TLC; the reaction is complete when the azetine mass is fully consumed (typically 12-24 hours).

  • Workup: Quench with H2O, extract with EtOAc, and purify via silica gel chromatography.

Section 2: Diastereoselective Ring Closure Strategies

For highly predictable relative stereochemistry, the 2 provides an excellent route to cis-2,3-disubstituted azetidines[2].

FAQ: Preventing Linear Byproducts

Q: When attempting the synthesis of cis-2,3-disubstituted azetidines via hydrozirconation, I am observing significant amounts of uncyclized linear products and alkenes. What is going wrong?

A: Causality: The formation of the azetidine ring via intramolecular nucleophilic substitution is kinetically challenging due to the high ring strain of the 4-membered ring. If the leaving group (iodide) is poor or the base is insufficiently strong, the reaction stalls at the iodocarbamate intermediate. Furthermore, nucleophilic bases can trigger E2 elimination instead of S_N2 cyclization. Resolution: Confirm complete conversion during the iodination step. More importantly, switch to a non-nucleophilic, strong base like NaHMDS or KHMDS. Weaker bases (like K2CO3) or nucleophilic bases lead to elimination (forming alkenes) or substitution by the base itself. The bulky HMDS anion ensures exclusive deprotonation of the nitrogen, driving the 4-exo-tet cyclization to completion[2].

Self-Validating Protocol: Hydrozirconation-Cyclization
  • Zirconation: Dissolve enantiopure chiral allylic amine in dry CH2Cl2 under argon. Add Schwartz's reagent (Cp2ZrHCl, 1.2 equiv) at room temperature.

    • Validation Checkpoint: The suspension will clear as the insoluble Schwartz's reagent is consumed, indicating successful syn-hydrozirconation. Do not proceed until the solution is clear.

  • Iodination: Cool to 0 °C and add I2.

    • Validation Checkpoint: The rapid dissipation of the iodine color confirms the conversion of the alkylzirconium intermediate to the primary iodide.

  • Cyclization: Add NaHMDS dropwise to promote intramolecular nucleophilic aliphatic substitution (S_N2). The stereocenter at the halogenated carbon inverts, yielding the cis-geometry.

  • Isolation: Quench with saturated NH4Cl, extract with CH2Cl2, and isolate via standard aqueous workup and chromatography.

Section 3: Photochemical [2+2] Cycloadditions

The3 is the most atom-economical method for constructing azetidines, but it has historically struggled with acyclic precursors[3].

G S0 Ground State Oxime + Alkene T1 Triplet Excited State (Energy Transfer) S0->T1 Visible Light + Photosensitizer BR 1,4-Biradical Intermediate T1->BR [2+2] Cycloaddition ISC Intersystem Crossing & Bond Rotation BR->ISC Stereo-determining step AZ Azetidine Product ISC->AZ Ring Closure

Triplet energy transfer mechanism in the visible-light-mediated aza-Paternò-Büchi reaction.

FAQ: Overcoming Imine Isomerization

Q: I am trying to perform an intermolecular aza-Paternò-Büchi reaction using acyclic imines, but I only recover isomerized starting material. How can I drive the cycloaddition?

A: Causality: Singlet-state excitation of acyclic imines leads to rapid E/Z photoisomerization. This non-radiative decay pathway is significantly faster than the [2+2] cycloaddition, which is why traditional UV irradiation fails for acyclic precursors. Resolution: Shift to a4. By using an exogenous photosensitizer (e.g., an Ir(III) polypyridyl complex) and matching the triplet energies of the alkene and an activated oxime, you bypass the singlet excited state. The photosensitizer selectively excites the alkene to its triplet state, which then intercepts the ground-state oxime to form a 1,4-biradical intermediate, ultimately closing to the azetidine[4].

Self-Validating Protocol: Visible-Light-Mediated Cycloaddition
  • Mixture Preparation: In a Schlenk tube, combine the acyclic oxime, an activated alkene (e.g., styrene), and an Ir(III) photosensitizer (1-2 mol%) in a solvent like CH3CN.

    • Validation Checkpoint: The solution must be thoroughly degassed via three freeze-pump-thaw cycles. The presence of dissolved oxygen will quench the triplet excited state, completely halting the reaction.

  • Irradiation: Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature.

    • Validation Checkpoint: Monitor the reaction via 1H NMR aliquots; the disappearance of the oxime proton signal and the appearance of the highly shielded azetidine ring protons confirm progression.

  • Isolation: Upon full conversion (typically 12-24 hours), evaporate the solvent and purify the resulting monocyclic azetidine via column chromatography.

Quantitative Data Summary: Comparison of Stereoselective Strategies

Synthesis StrategyPrecursor TypeCatalyst / Key ReagentPrimary Stereochemical OutcomeTypical YieldKey Advantage
Boryl Allylation AzetinesCuBr / Chiral BisphosphineHigh ee (up to 99%), High dr70–90%Direct enantioselective difunctionalization from achiral precursors.
Hydrozirconation Chiral Allylic AminesSchwartz's Reagent (Cp2ZrHCl)cis-2,3-disubstituted (High dr)60–85%Highly predictable diastereocontrol dictated by syn-addition.
Aza-Paternò-Büchi Acyclic Oximes + AlkenesIr/Ru Photosensitizer (Visible Light)Variable (depends on biradical lifetime)50–80%Atom-economical [2+2] cycloaddition avoiding highly functionalized precursors.

References

  • Title: Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Advances URL: [Link]

  • Title: Synthesis of azetidines by aza Paternò–Büchi reactions Source: PMC - NIH URL: [Link]

  • Title: Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines Source: ChemRxiv URL: [Link]

Sources

Optimization

Common side reactions in the synthesis of 3-hydroxyazetidines and their prevention

Welcome to the technical support center for the synthesis of 3-hydroxyazetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-hydroxyazetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and challenges encountered during the synthesis of this important structural motif. 3-Hydroxyazetidine and its derivatives are crucial building blocks in medicinal chemistry, appearing in various pharmaceuticals.[1] However, their synthesis can be prone to several side reactions that can impact yield, purity, and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.

I. Troubleshooting Guide: Common Side Reactions & Prevention

This section details prevalent side reactions in 3-hydroxyazetidine synthesis, their underlying causes, and practical strategies for prevention and mitigation.

Issue 1: Formation of Ring-Opened Byproducts

One of the most common challenges in the synthesis and handling of 3-hydroxyazetidines is the propensity of the strained four-membered ring to undergo nucleophilic ring-opening. This is particularly relevant when the azetidine nitrogen is protonated or alkylated, forming a highly electrophilic azetidinium ion.[2][3][4]

Question: My reaction is showing significant formation of linear amine byproducts instead of the desired 3-hydroxyazetidine. What is causing this, and how can I prevent it?

Answer: The formation of ring-opened products stems from the nucleophilic attack on the azetidinium ion. The regioselectivity of this attack is influenced by several factors, including the substitution pattern on the azetidine ring and the nature of the nucleophile.[5][6]

Causality & Prevention:

  • Formation of Azetidinium Ions: Azetidinium ions are highly reactive intermediates that are susceptible to ring-opening.[2] Their formation is often a prerequisite for this side reaction.

  • Nucleophilic Attack: Common nucleophiles in a reaction mixture, such as residual amines, solvents (e.g., alcohols), or even the hydroxyl group of another 3-hydroxyazetidine molecule, can attack the azetidinium ion, leading to ring cleavage.

  • Steric and Electronic Effects: The position of nucleophilic attack (C2 vs. C4) is governed by steric and electronic factors. For instance, in the absence of a C4 substituent, nucleophiles tend to attack the C4 position.[5][6]

Troubleshooting & Optimization:

Parameter Problem Solution
pH Control Acidic conditions can protonate the azetidine nitrogen, forming the reactive azetidinium ion.Maintain a neutral or slightly basic pH to minimize the concentration of the azetidinium species. Careful addition of a non-nucleophilic base can be beneficial.
Nucleophile Concentration Excess nucleophiles in the reaction mixture can promote ring-opening.Use stoichiometric amounts of reagents. If a nucleophilic reagent is used in excess, consider its removal after the primary reaction is complete.
Solvent Choice Protic, nucleophilic solvents (e.g., methanol, ethanol) can participate in ring-opening.Opt for non-nucleophilic solvents like acetonitrile, THF, or dichloromethane to minimize solvent-mediated side reactions.
Temperature Higher temperatures can provide the activation energy needed for ring-opening.Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.

Experimental Workflow for Minimizing Ring-Opening:

cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Workup Start Combine Reactants in Non-Nucleophilic Solvent Base Add Stoichiometric Amount of Non-Nucleophilic Base Start->Base pH Control Temp Maintain Low Temperature (e.g., 0 °C) Base->Temp Minimize Ea Monitor Monitor by TLC/LC-MS for Product Formation Temp->Monitor Avoid Over-reaction Quench Quench Reaction Promptly Upon Completion Monitor->Quench Workup Aqueous Workup at Controlled pH Quench->Workup Purify Purify via Chromatography Workup->Purify Epichlorohydrin Epichlorohydrin Intermediate Amino Alcohol Intermediate Epichlorohydrin->Intermediate + R-NH2 PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Intermediate 3Hydroxyazetidine 3-Hydroxyazetidine Intermediate->3Hydroxyazetidine Intramolecular Cyclization Azetidinium Azetidinium Ion RingOpened Ring-Opened Product Azetidinium->RingOpened + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->RingOpened

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 2-(Azetidin-3-yl)butan-1-ol Hydrochloride

Core Technical Analysis 2-(Azetidin-3-yl)butan-1-ol hydrochloride presents a unique stability challenge due to the high ring strain (~25 kcal/mol) of the azetidine core combined with the reactivity of the primary alcohol...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis

2-(Azetidin-3-yl)butan-1-ol hydrochloride presents a unique stability challenge due to the high ring strain (~25 kcal/mol) of the azetidine core combined with the reactivity of the primary alcohol and the secondary amine. While the hydrochloride salt form stabilizes the amine via protonation in the solid state, dissolution introduces risks of hydrolysis, dimerization, and oxidative degradation.

This guide provides a mechanistic approach to stabilizing this compound in solution, moving beyond generic advice to address the specific physicochemical properties of the 3-substituted azetidine scaffold.

Critical Stability Factors
  • Ring Strain & Hydrolysis: The 4-membered ring is susceptible to nucleophilic attack (ring-opening), particularly in the presence of strong nucleophiles or extreme pH.

  • Self-Polymerization: In its free-base form, the azetidine nitrogen is a potent nucleophile that can attack the strained ring of a neighboring molecule, leading to rapid oligomerization.

  • Protonation State (pKa ~11.0): Stability is binary dependent on pH.

    • pH < 9: Nitrogen is protonated (

      
      ), preventing self-polymerization but leaving the ring susceptible to acid-catalyzed hydrolysis at very low pH (< 2).[1]
      
    • pH > 9: Nitrogen is deprotonated (

      
      ), triggering rapid dimerization/polymerization.
      

Troubleshooting Guide (FAQ Format)

Issue 1: "I observe a white precipitate forming shortly after neutralizing the solution."

Diagnosis: Oligomerization of the Free Base. When you neutralize the HCl salt (e.g., for an extraction or coupling reaction), you generate the free azetidine base. At concentrations >0.1 M, the free amine of one molecule attacks the electrophilic carbon adjacent to the nitrogen of another, causing ring-opening polymerization.

Solution:

  • Dilution: Maintain concentration

    
     during neutralization.
    
  • Temperature Control: Perform all neutralization steps at

    
    .
    
  • Biphasic Systems: If generating the free base for extraction, use a biphasic system (e.g., DCM/Sat.

    
    ) and extract immediately. Do not let the free base sit in the aqueous phase.
    
Issue 2: "LC-MS shows a new peak with M+18 mass shift."

Diagnosis: Hydrolytic Ring Opening. The azetidine ring has opened due to water attack, likely catalyzed by heat or extreme pH. The product is a linear


-amino alcohol derivative.

Solution:

  • Buffer Selection: Avoid Phosphate buffers if working at elevated temperatures, as phosphate can act as a nucleophile. Use MES or HEPES (non-nucleophilic) at pH 6.0–7.0.

  • Storage: Store stock solutions in anhydrous DMSO or Methanol at

    
    . Avoid storing in water for 
    
    
    
    hours.
Issue 3: "My yield is low in coupling reactions; the alcohol is not reacting."

Diagnosis: Competitive N-Alkylation or Ring Opening. While the HCl salt protects the nitrogen, many coupling conditions (e.g., using TEA/DIPEA) deprotonate it. The azetidine nitrogen is often more nucleophilic than the primary alcohol side chain.

Solution:

  • N-Protection First: Consider transiently protecting the nitrogen (e.g., Boc or Cbz) if you intend to react the alcohol group exclusively.

  • Schotten-Baumann Conditions: If esterifying the alcohol, use a biphasic mixture where the protonated amine remains in the aqueous phase while the alcohol reacts at the interface.

Experimental Protocols

Protocol A: Stability-Indicating Buffer Selection

Purpose: To determine the optimal pH window for your specific experimental duration.[1]

  • Preparation: Prepare 10 mM buffers at pH 2.0 (Phosphate), pH 4.0 (Acetate), pH 7.0 (HEPES), and pH 10.0 (Carbonate).

  • Dissolution: Dissolve 2-(Azetidin-3-yl)butan-1-ol HCl to a final concentration of 1 mg/mL in each buffer.

  • Incubation: Split samples into two sets: Room Temperature (25°C) and Stress (50°C).

  • Sampling: Aliquot 50 µL at T=0, 4h, 24h, and 48h.

  • Analysis: Dilute 1:10 in Acetonitrile and analyze via LC-MS (C18 column, 0.1% Formic Acid).

    • Monitor: Loss of parent peak (M+H) and appearance of Ring-Opened Product (M+18) or Dimer (2M).

Protocol B: Safe Neutralization (Free Base Generation)

Purpose: To generate the reactive free base without polymerization.

  • Cool the HCl salt solution (in water) to

    
    .
    
  • Add an equal volume of Dichloromethane (DCM) or 2-MeTHF .

  • Slowly add saturated

    
     (aq) with vigorous stirring until aqueous pH reaches 8–9.
    
  • Immediately separate phases.

  • Dry the organic layer over

    
     at 
    
    
    
    and use immediately. Do not concentrate to dryness/oil if possible; use the solution directly.

Visualizations

Diagram 1: Degradation Pathways & Mechanistic Logic

This diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Base-Mediated Polymerization.[1]

AzetidineDegradation Salt Azetidine HCl Salt (Stable Solid) Solution Solubilization (Water/Buffer) Salt->Solution Acid Acidic Condition (pH < 3) Solution->Acid Add Acid Neutral Neutral/Mild Acid (pH 4-7) Solution->Neutral Buffer Basic Basic Condition (pH > 9) Solution->Basic Add Base Hydrolysis Ring Opening (Hydrolysis) Acid->Hydrolysis Nucleophilic Attack by H2O/Cl- Stable Protonated Species (Max Stability) Neutral->Stable N is Protonated Ring Strain Contained FreeBase Free Amine Base Basic->FreeBase Deprotonation Dimer Dimerization/ Polymerization FreeBase->Dimer Intermolecular Nucleophilic Attack

Figure 1: Mechanistic pathways determining the stability of 2-(Azetidin-3-yl)butan-1-ol in solution based on pH environment.

Diagram 2: Troubleshooting Decision Tree

Use this flow to resolve stability issues in real-time.

Troubleshooting Start Start: Stability Issue Precipitate Precipitate? Start->Precipitate Impurity New Impurity Peak? Start->Impurity CheckpH Check pH Precipitate->CheckpH MassShift Mass Shift? Impurity->MassShift IsBasic pH > 8? CheckpH->IsBasic Polymer Polymerization Detected. Action: Acidify or Dilute. IsBasic->Polymer Yes Solubility Solubility Limit. Action: Add Co-solvent (DMSO). IsBasic->Solubility No M18 +18 Da (Water) MassShift->M18 M16 +16 Da (Oxygen) MassShift->M16 HydrolysisFix Ring Opening. Action: Lower Temp, Check Buffer Nucleophilicity. M18->HydrolysisFix OxidationFix N-Oxide/Aldehyde. Action: Degas Solvents, Add Antioxidant. M16->OxidationFix

Figure 2: Diagnostic logic for identifying and resolving common instability symptoms.

Summary Data Tables

Table 1: Solvent & Buffer Compatibility Guide[1]
Solvent SystemStability RatingRecommended ConditionsRisk Factor
Water (unbuffered) ModerateStore at 4°C, use immediately.[1]Acidic pH of HCl salt is generally safe, but long-term hydrolysis possible.
PBS (pH 7.4) HighIdeal for biological assays.Phosphate can be nucleophilic at high temps (>40°C).
Tris Buffer LowAvoid if possible.Primary amine of Tris can react with azetidine ring (ring opening).
DMSO (Anhydrous) ExcellentBest for stock solutions (-20°C).[1]Hygroscopic; absorbed water triggers hydrolysis.
Methanol/Ethanol ModerateGood for short term.Nucleophilic solvent; can form ring-opened alkoxy products upon heating.[1]
Table 2: Storage Recommendations
StateTemperatureContainerShelf Life (Est.)
Solid (HCl Salt) -20°CTightly sealed, desiccated> 2 Years
Solution (DMSO) -20°CAmber glass, Argon blanket6 Months
Solution (Aqueous) 4°CPlastic or Glass< 1 Week

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link][2]

  • Padwa, A. (2004). Comprehensive Heterocyclic Chemistry III: Azetidines. Elsevier.[3] [Link]

Sources

Optimization

Technical Support Center: Azetidine Synthesis Optimization

Ticket System: Active Troubleshooting & Protocols Welcome to the Azetidine Synthesis Support Hub. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active Troubleshooting & Protocols

Welcome to the Azetidine Synthesis Support Hub. Current Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist

Executive Summary: The Azetidine Challenge

Azetidines possess immense potential in medicinal chemistry due to their ability to lower lipophilicity and improve metabolic stability compared to larger heterocycles. However, their synthesis is thermodynamically disfavored by high ring strain (~26 kcal/mol).

This guide moves beyond standard textbook reactions, focusing on catalytic interventions that overcome the entropic and enthalpic barriers of 4-membered ring formation. We focus on three dominant catalytic modalities: Visible-Light Photocatalysis ([2+2] Cycloaddition) , Lewis Acid Catalysis (Ring Opening) , and Transition Metal Catalysis (Oxidative Cyclization).

Module 1: Visible-Light Aza Paternò-Büchi Reaction

Primary Protocol: Triplet Energy Transfer (EnT) Reference Standard: Schindler, Nature Chemistry (2020)[1]

Workflow Visualization

Azetidine_Photoredox Start Substrate: Oxime Ester + Alkene Cat Catalyst: Ir(ppy)3 (Triplet Sensitizer) Start->Cat Mix Light Blue LEDs (450 nm) Cat->Light Irradiation Excitation Excited State (Triplet Oxime) Light->Excitation EnT Cyclization [2+2] Cycloaddition Excitation->Cyclization Trapping Product Azetidine Product Cyclization->Product

Figure 1: Energy Transfer pathway for accessing triplet oximes without UV light.

Troubleshooting Ticket #892: "Reaction Stalls at Low Conversion"

User Query: "I am attempting the intermolecular [2+2] cycloaddition using a glyoxylate oxime and a styrene derivative with Ir(ppy)3. The reaction turns dark after 2 hours and conversion stalls at 30%. Why?"

Diagnosis: This indicates catalyst photobleaching or oxygen quenching . The triplet state of the Iridium catalyst is long-lived ($ \tau > 1 \mu s


 ^1O_2 $) that degrades the oxime and the catalyst.

Corrective Protocol:

  • Degassing Rigor: Sparging with nitrogen is insufficient for this kinetics profile. You must use Freeze-Pump-Thaw (3 cycles) .

  • Light Intensity Check: Ensure your blue LED rig maintains a constant temperature. Overheating (>40°C) accelerates non-radiative decay of the catalyst's excited state, bypassing the energy transfer to the oxime.

  • Concentration Adjustment: High concentrations of the oxime (>0.2 M) can lead to self-quenching. Dilute to 0.05 M .

Critical Protocol: The Schindler Conditions
  • Substrate: 2-Isoxazoline-3-carboxylates (act as "masked" excited state imines).

  • Catalyst: Ir(ppy)

    
     (1-2 mol%).
    
  • Solvent: Acetonitrile (MeCN) is preferred for its polarity/solubility profile.

  • Irradiation: 450 nm Blue LEDs.

  • Purification Note: The N-O bond in the initial product must often be cleaved (e.g., Mo(CO)

    
     or Zn/AcOH) to release the free azetidine.
    

Module 2: Lewis Acid Catalyzed Regioselective Aminolysis

Primary Protocol: Lanthanide-Catalyzed Ring Opening Reference Standard: Uesugi, Frontiers in Chemistry (2023)

Troubleshooting Ticket #404: "Regioselectivity Issues (Azetidine vs. Pyrrolidine)"

User Query: "I am trying to cyclize a 3,4-epoxy amine. I keep getting the 5-membered pyrrolidine ring instead of the 4-membered azetidine. I'm using BF3·OEt2 as the Lewis Acid."

Diagnosis: You are fighting the Baldwin Rules and thermodynamics. Under standard Lewis Acid conditions (like BF


), the 5-exo-tet cyclization is kinetically favored over the 4-exo-tet. Furthermore, strong Lewis acids can cause rapid decomposition of the strained azetidine product.

The Solution: Lanthanide Coordination Switch to La(OTf)


 .[2][3] Lanthanum provides a unique coordination sphere that chelates the epoxide oxygen and the amine, pre-organizing the substrate into a conformation that favors the attack at the C3 position (forming the azetidine) over C4.

Comparison of Catalysts for Epoxy-Amine Cyclization:

CatalystMajor ProductYieldMechanism Note
BF

·OEt

Pyrrolidine (5-ring)HighStandard 5-exo-tet preference.
Ti(OiPr)

Mixture/OligomersLowNon-specific activation.
La(OTf)

Azetidine (4-ring) 85-92% Specific Chelation Control.
Eu(OTf)

Azetidine70-80%Good, but La is superior for this substrate class.

Module 3: Transition Metal Catalyzed Oxidative Cyclization

Primary Protocol: Aza-Wacker / Intramolecular C-H Amination Reference Standard: Stahl, JACS / Angew. Chem.

Decision Tree: Catalyst Selection

Catalyst_Selection Start Starting Material? Opt1 Homoallylic Amine Start->Opt1 Opt2 Imine + Alkene Start->Opt2 Opt3 Epoxy Amine Start->Opt3 Method1 Pd(II) Catalysis (Aza-Wacker) Opt1->Method1 Method2 Ir(III) Photoredox (Aza Paternò-Büchi) Opt2->Method2 Method3 La(OTf)3 (Ring Opening) Opt3->Method3 Warning Warning: Check for Beta-Hydride Elimination Method1->Warning

Figure 2: Strategic selection of catalytic manifold based on precursor availability.

Troubleshooting Ticket #771: "Beta-Hydride Elimination is Killing Yield"

User Query: "Using Pd(OAc)2 for an oxidative cyclization of a homoallylic amine. I see the starting material disappear, but I isolate the enamine/allylic amine oxidation product, not the azetidine."

Diagnosis: Standard Pd(II) alkyl intermediates are prone to


-hydride elimination, which is faster than the reductive elimination required to form the C-N bond in strained systems.

Corrective Protocol:

  • Ligand Switch: Use a ligand that enforces a specific bite angle to retard

    
    -hydride elimination. Pyridine-oxazoline (PyOx)  ligands are effective here.
    
  • Oxidant Choice: Use Benzoquinone (BQ) or O

    
     with a co-catalyst (like Cu) to facilitate rapid turnover of the Pd(0) back to Pd(II), preventing catalyst precipitation.
    
  • Proton Shuttle: Ensure a base (like Na

    
    CO
    
    
    
    ) is present to assist the deprotonation of the amine, making it a better nucleophile.

General FAQ: Handling & Purification

Q: My azetidine degrades on the silica column. How do I purify it? A: Azetidines are basic and strained.[4] Acidic silica sites catalyze ring opening.

  • Fix 1: Pre-treat the silica gel with 1-2% Triethylamine (Et

    
    N) in hexanes before loading your sample.
    
  • Fix 2: Switch to Alumina (Neutral) stationary phase.

  • Fix 3: If the azetidine is volatile, use Kugelrohr distillation instead of chromatography.

Q: How do I store these catalysts? A:

  • Ir(ppy)

    
    :  Stable in air, but keep away from light (wrap vial in foil).
    
  • La(OTf)

    
    :  Highly hygroscopic. Store in a desiccator or glovebox. Hydration kills the catalytic activity for the epoxide opening.
    
  • Pd(OAc)

    
    :  Store in a desiccator; if it turns black, it has reduced to Pd(0) and is inactive.
    

References

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020).[1] Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.[1][5][6] Nature Chemistry, 12, 898–905.[1]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.[2][3] Frontiers in Chemistry, 11.

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions.[1][5][7] Chemical Science, 11, 7553-7561.

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114-1117. (Context for Ir-photoredox mechanisms).

  • Stahl, S. S. (2004). Palladium-Catalyzed C–H Activation and Functionalization. Angewandte Chemie International Edition, 43(26), 3400-3420. (Foundational text for Aza-Wacker logic).

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 2-(Azetidin-3-yl)butan-1-ol with other GABA transporter inhibitors

Structural Constraints and Substrate Selectivity: A Comparative Analysis of 2-(Azetidin-3-yl)butan-1-ol and Classical GABA Transporter Inhibitors As drug development for neurological disorders shifts from broad-spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Constraints and Substrate Selectivity: A Comparative Analysis of 2-(Azetidin-3-yl)butan-1-ol and Classical GABA Transporter Inhibitors

As drug development for neurological disorders shifts from broad-spectrum receptor modulation to precise synaptic clearance regulation,


-aminobutyric acid (GABA) transporters (GATs) have emerged as critical targets. While classical inhibitors like  and  have validated the clinical utility of GAT-1 blockade in epilepsy[1], their rigid selectivity profiles limit their use in conditions requiring astrocytic GAT-3 modulation, such as ischemic stroke or neuropathic pain[2].

This guide provides a comprehensive comparative analysis of classical piperidine-based inhibitors against the novel, conformationally restricted scaffold[3]. By analyzing structural thermodynamics, quantitative binding affinities, and self-validating assay methodologies, we outline how azetidine derivatives are reshaping the landscape of GAT inhibitor design.

Mechanistic Divergence: The Thermodynamic Advantage of Azetidine Rings

The solute carrier 6 (SLC6) family binding pocket requires a precise spatial arrangement between a basic nitrogen and a lipophilic domain to achieve high-affinity blockade[1]. Classical inhibitors utilize a flexible 6-membered piperidine ring (derived from nipecotic acid) or a pyrrolidine ring (guvacine). While effective, these flexible rings can adopt multiple chair/boat conformations in solution, incurring a significant entropic penalty upon binding to the GAT-1 active site.

Conversely, introduces a highly strained 4-membered azetidine ring[3]. This structural modification severely restricts the N-C-C-C dihedral angles[4]. When functionalized (e.g., via etherification of the primary alcohol with diphenylbutenyl groups), the azetidine scaffold forces the lipophilic appendages into a rigid, predefined spatial vector. This conformational restriction not only reduces the entropic penalty of binding but uniquely alters subtype selectivity—shifting the pharmacological profile from strict GAT-1 exclusivity to a dual GAT-1/GAT-3 modulatory role[4].

G Presynaptic Presynaptic Terminal (GABA Release) Cleft Synaptic Cleft (Active GABA Pool) Presynaptic->Cleft Exocytosis Postsynaptic Postsynaptic Receptors (Inhibitory Signal) Cleft->Postsynaptic Receptor Binding GAT1 GAT-1 Transporter (Neuronal/Glial) Cleft->GAT1 Reuptake GAT3 GAT-3 Transporter (Astrocytic) Cleft->GAT3 Reuptake Tiagabine Classical Inhibitors (Tiagabine / NNC-711) Tiagabine->GAT1 Selective Blockade Azetidin Azetidine Derivatives (e.g., 2-(Azetidin-3-yl)butan-1-ol) Azetidin->GAT1 Moderate Blockade Azetidin->GAT3 Enhanced Blockade

Synaptic GABA reuptake pathways and differential targeting by classical vs. azetidine inhibitors.

Quantitative Pharmacological Profiling

A critical bottleneck in CNS drug development is achieving optimal blood-brain barrier (BBB) penetration without excessive lipophilicity, which drives off-target toxicity. The base scaffold of 2-(Azetidin-3-yl)butan-1-ol possesses a highly favorable calculated LogP of 0.6461 and a low Topological Polar Surface Area (TPSA) of 32.26[3]. This provides a highly soluble, brain-penetrant foundation compared to the highly lipophilic NNC-711 (LogP ~3.5).

When synthesized into mature inhibitors, the azetidine derivatives demonstrate a unique affinity profile, sacrificing extreme GAT-1 potency to gain critical GAT-3 engagement[4].

Table 1: Comparative Binding Affinities and Physicochemical Properties

Compound / ScaffoldCore HeterocyclehGAT-1 IC₅₀ (

M)
hGAT-2 IC₅₀ (

M)
hGAT-3 IC₅₀ (

M)
hBGT-1 IC₅₀ (

M)
Scaffold LogP
Azetidine Derivatives *Azetidine2.01 – 26.6N/D15.3 – 31.0N/D0.65
Piperidine0.0417117006223.50
Piperidine0.07> 100> 100> 1003.20
SNAP-5114 Nipecotic Acid> 100> 1005.0> 1004.10

*Data represents a range of functionalized derivatives synthesized from azetidine precursors as demonstrated by[4].

Self-Validating Experimental Protocol: [ H]-GABA Uptake Assay

To accurately quantify the altered subtype selectivity of 2-(Azetidin-3-yl)butan-1-ol derivatives against classical inhibitors, a highly controlled radioligand uptake assay must be employed. This protocol is designed as a self-validating system to eliminate artifactual data caused by endogenous transport or non-specific binding.

Causality-Driven Methodology:
  • Cell Line Selection: Utilize HEK293 cells transiently transfected with human GAT-1, GAT-2, or GAT-3. Causality: HEK293 cells lack endogenous SLC6 GABA transporters, ensuring that any measured radioligand accumulation is exclusively mediated by the target human ortholog.

  • Equilibration (Pre-incubation): Seed cells in 96-well plates. Wash with assay buffer (HEPES-buffered saline containing 120 mM NaCl, as GATs are strictly Na

    
    /Cl
    
    
    
    dependent). Add the test compounds (0.1 nM to 100
    
    
    M) and incubate for 15 minutes at 37°C. Causality: Conformationally constrained azetidines may exhibit different association kinetics than flexible piperidines; pre-incubation ensures binding equilibrium is reached before substrate competition begins.
  • Substrate Competition: Add 30 nM [

    
    H]-GABA to all wells. Incubate for exactly 10 minutes. Causality: [
    
    
    
    H]-GABA is used instead of fluorescent analogs because bulky fluorophores sterically clash with the highly restrictive S1 binding pocket of GATs, artificially altering transport kinetics.
  • Kinetic Termination: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters, immediately followed by three washes with ice-cold assay buffer. Causality: The sudden drop in temperature halts transporter conformational cycling, trapping the internalized [

    
    H]-GABA and preventing substrate efflux during the wash steps.
    
  • Self-Validation & Quantification: Add scintillation cocktail and measure radioactivity (CPM).

    • Validation Check: Non-specific uptake must be defined in parallel wells using either 1 mM unlabeled GABA or 100

      
      M NNC-711[5]. The assay is only considered valid if the calculated Z'-factor is > 0.5, confirming a robust signal-to-background ratio.
      

Workflow Step1 1. Cell Preparation HEK293 expressing hGAT subtypes Step2 2. Equilibration Inhibitor pre-incubation (15 min, 37°C) Step1->Step2 Step3 3. Competition Add [3H]-GABA (10 min incubation) Step2->Step3 Step4 4. Termination Rapid filtration & ice-cold buffer wash Step3->Step4 Step5 5. Detection Liquid Scintillation Counting Step4->Step5 Step6 6. Validation Z'-factor > 0.5 & IC50 Calculation Step5->Step6

Self-validating [3H]-GABA radioligand uptake assay workflow for determining inhibitor IC50.

Translational Outlook

The comparative data underscores a critical paradigm shift. While NNC-711 and Tiagabine are masterfully optimized for GAT-1 blockade, their inability to engage astrocytic GAT-3 leaves a significant gap in modulating tonic (extrasynaptic) GABAergic inhibition[2]. The 2-(Azetidin-3-yl)butan-1-ol scaffold proves that shrinking the core heterocycle from six to four members fundamentally reorients the pharmacophore[4]. For drug development professionals, this azetidine building block represents a highly tractable, low-LogP starting point for synthesizing next-generation, dual-acting GAT modulators aimed at complex neuropathies.

References

  • The GABA transporter and its inhibitors PubMed (2000)[Link]

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship European Journal of Medicinal Chemistry (2010)[Link]

  • Structural and stereochemical determinants for hGAT3 inhibition: development of novel conformationally constrained and substituted analogs of (S)-isoserine Scientific Reports / R Discovery (2023)[Link]

Sources

Comparative

Analytical Methods for Determining the Purity of 2-(Azetidin-3-yl)butan-1-ol: A Comparative Guide

Executive Summary The accurate characterization of 2-(Azetidin-3-yl)butan-1-ol presents a distinct set of analytical challenges. As a polar, aliphatic heterocycle containing both a secondary amine (azetidine ring) and a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate characterization of 2-(Azetidin-3-yl)butan-1-ol presents a distinct set of analytical challenges. As a polar, aliphatic heterocycle containing both a secondary amine (azetidine ring) and a primary alcohol, the molecule lacks a significant UV chromophore, rendering standard HPLC-UV (254 nm) ineffective without derivatization. Furthermore, the ring strain inherent to the azetidine moiety (~26 kcal/mol) creates thermal instability, complicating direct Gas Chromatography (GC) analysis.

This guide objectively compares three validated analytical workflows: Quantitative NMR (qNMR) , HPLC with Charged Aerosol Detection (CAD) , and Derivatized GC-FID . We prioritize qNMR as the primary reference method for absolute potency, while HPLC-CAD is recommended for routine impurity profiling.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of each technique based on sensitivity, specificity, and operational throughput.

FeatureMethod A: qNMR (1H) Method B: HPLC-CAD Method C: GC-FID (Derivatized)
Primary Utility Absolute Purity (Potency)Impurity Profiling & % AreaVolatile Impurities & Residual Solvents
Detection Principle Molar response (Universal)Aerosol charging (Universal)Flame Ionization (Carbon count)
Reference Standard Not required for analyteRequired for quantitationRequired
Sample Prep Simple dissolutionDilutionComplex (Silylation required)
Limit of Quantitation ~0.1%< 0.01% (High Sensitivity)~0.05%
Thermal Risk None (Ambient)None (Ambient/Low Heat)High (Injector port degradation)

Part 1: Quantitative NMR (qNMR) – The Gold Standard

Status: Primary Reference Method

qNMR is the only method capable of determining the absolute mass balance purity of 2-(Azetidin-3-yl)butan-1-ol without requiring an identical reference standard. Given the lack of UV absorbance, this is the most scientifically robust method for establishing the "truth" of a batch.

Experimental Protocol

Objective: Determine purity wt/wt% using an Internal Standard (IS).

  • Internal Standard Selection:

    • Maleic Acid (TraceCERT®): Ideal for D₂O or DMSO-d₆. Sharp singlet at δ 6.2 ppm (vinyl protons), distinct from the aliphatic region of the azetidine (δ 0.8–4.0 ppm).

    • 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB): Use for CDCl₃ or CD₃OD.

  • Sample Preparation:

    • Weigh exactly 10.0 mg of 2-(Azetidin-3-yl)butan-1-ol into a vial.

    • Weigh exactly 5.0 mg of Maleic Acid (IS) into the same vial.

    • Dissolve in 0.6 mL D₂O (Deuterium Oxide). Ensure complete dissolution.

    • Note: If the azetidine is a salt (e.g., HCl), D₂O is preferred. If free base, CD₃OD may improve solubility.

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Critical: Must be > 5 × T1 of the slowest relaxing proton to ensure full magnetization recovery).

    • Scans (ns): 16 or 32.

    • Temperature: 298 K.

  • Data Processing:

    • Phase and baseline correct manually.

    • Integrate the IS singlet (set to known proton count, e.g., 2H).

    • Integrate the diagnostic multiplet for the azetidine (e.g., the CH₂-OH protons at ~3.5 ppm or the azetidine ring protons). Avoid exchangeable protons (NH/OH).

Calculation


Where 

=Integral,

=Number of protons,

=Molecular Weight,

=Weight (mg),

=Purity of IS.[1][2][3][4][5][6][7][8][9]

Part 2: HPLC-CAD – Routine Impurity Profiling

Status: Recommended for QC & Stability

Since the molecule does not absorb UV, Charged Aerosol Detection (CAD) is the superior alternative to Refractive Index (RI) due to its gradient compatibility and higher sensitivity.

Experimental Protocol

System: UHPLC coupled with Thermo Scientific Corona Veo or similar CAD.

  • Column Selection:

    • Type: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.

    • Recommendation: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) or Phenomenex Luna Omega Polar C18.

    • Reasoning: The polar amine and alcohol groups will not retain well on standard C18. HILIC provides superior retention and peak shape for polar heterocycles.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Solvent B: Acetonitrile.[6][10][11]

    • Gradient: 95% B to 50% B over 20 minutes (HILIC mode).

    • Note: High pH ensures the secondary amine is deprotonated (if using HILIC) or suppresses ionization for better shape. Ammonium acetate is volatile, required for CAD.

  • Detector Settings (CAD):

    • Power Function: 1.0 (for semi-quantitative).

    • Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).

    • Data Rate: 10 Hz.

  • Self-Validation Check:

    • Inject a blank. Ensure no ghost peaks from the buffer.

    • Inject the sample at 1.0 mg/mL.

    • Verify Signal-to-Noise (S/N) > 10 for the main peak.

Part 3: GC-FID (Derivatized) – Volatiles & Residuals

Status: Specialized Use Only

Direct injection of 2-(Azetidin-3-yl)butan-1-ol is risky due to the strained azetidine ring opening at high injector temperatures. Silylation protects the polar groups and improves thermal stability.

Experimental Protocol

Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Workflow:

    • Dissolve 5 mg sample in 1 mL anhydrous Pyridine.

    • Add 200 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

    • Result: Forms the di-TMS derivative (N-TMS and O-TMS).

  • GC Parameters:

    • Column: DB-5ms or HP-5 (30 m x 0.25 mm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet: Split 20:1, 250°C.

    • Oven: 60°C (hold 2 min) → 10°C/min → 300°C.

    • Detector: FID at 300°C.

Visualizing the Analytical Strategy

The following diagram illustrates the decision matrix for selecting the appropriate method based on the data requirement (Potency vs. Impurity Profile).

AnalyticalStrategy Start Sample: 2-(Azetidin-3-yl)butan-1-ol Goal Define Analytical Goal Start->Goal Potency Absolute Purity / Potency Goal->Potency Profile Impurity Profiling Goal->Profile Volatiles Residual Solvents Goal->Volatiles qNMR qNMR (1H) Internal Std: Maleic Acid Solvent: D2O Potency->qNMR Primary Method CAD HPLC-CAD (HILIC) Universal Detection No Chromophore Needed Profile->CAD Best for Non-UV GC GC-FID (Derivatized) BSTFA Silylation Protects Azetidine Ring Volatiles->GC Volatile Separation

Caption: Decision tree for selecting the optimal analytical technique based on the specific quality attribute (Potency, Impurity Profile, or Volatiles).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Couty, F., et al. (2013). Synthesis of 2-cyano azetidines from β-amino alcohols. Journal of Organic Chemistry. (Contextual synthesis of azetidine cores).
  • Huang, G., et al. (1999). Determination of Trace C1-C4 Aliphatic Alcohols in Aqueous Samples by FMOC Derivatization and RP-HPLC. Analytical Chemistry, 71(19), 4245-4249. Link

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory basis for method validation). Link

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Azetidin-3-yl)butan-1-ol Analogs as Nicotinic Acetylcholine Receptor Modulators

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 2-(azetidin-3-yl)butan-1-ol analogs, a promising scaffold for the development of novel therapeutics targeting nic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a series of 2-(azetidin-3-yl)butan-1-ol analogs, a promising scaffold for the development of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). We will delve into the synthetic rationale, explore the impact of structural modifications on receptor affinity and functional activity, and provide detailed experimental protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel modulators of nAChRs.

Introduction: The Azetidine Scaffold in Neuroscience Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisostere for other cyclic and acyclic moieties make it an attractive component in the design of novel central nervous system (CNS) active agents. Notably, azetidine-containing compounds have demonstrated significant potential as ligands for nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[1]

The compound 2-(azetidin-3-yl)butan-1-ol represents a key pharmacophore with the potential for potent and selective modulation of nAChR subtypes. Understanding the structure-activity relationships of its analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of clinical candidates. This guide will explore the systematic modification of this scaffold and its impact on biological activity.

The Rationale for Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are composed of various combinations of α and β subunits, giving rise to a diversity of receptor subtypes with distinct pharmacological and physiological profiles. The α4β2 and α7 subtypes are particularly abundant in the brain and have been the focus of extensive drug discovery efforts.[1]

Modulation of nAChRs can have profound effects on neurotransmitter release and neuronal excitability. Partial agonists of the α4β2 nAChR, such as varenicline, have been successful as smoking cessation aids by both alleviating withdrawal symptoms and blocking the rewarding effects of nicotine.[2] Agonists and positive allosteric modulators of the α7 nAChR are being investigated for their potential to enhance cognitive function in disorders like Alzheimer's disease and schizophrenia. The therapeutic potential of nAChR modulators underscores the importance of developing novel chemotypes with improved selectivity and side-effect profiles.

Synthesis of 2-(Azetidin-3-yl)butan-1-ol Analogs

The synthesis of 2-(azetidin-3-yl)butan-1-ol analogs typically begins with a protected azetidine precursor, such as N-Boc-azetidin-3-one. A general synthetic route is outlined below:

Scheme 1: General Synthesis of 2-(Azetidin-3-yl)butan-1-ol Analogs

cluster_0 Synthesis Pathway A N-Boc-azetidin-3-one B Wittig or Horner-Wadsworth-Emmons Reaction A->B R-CH=P(Ph)3 or (EtO)2P(O)CH2COOEt C α,β-Unsaturated Ester B->C D Grignard or Organolithium Addition C->D R'-MgBr or R'-Li E Allylic Alcohol D->E F Hydrogenation E->F H2, Pd/C G Protected 2-(Azetidin-3-yl)butan-1-ol F->G H Deprotection (e.g., TFA) G->H Acidic Conditions I 2-(Azetidin-3-yl)butan-1-ol Analog H->I

Caption: General synthetic route for 2-(azetidin-3-yl)butan-1-ol analogs.

This versatile route allows for the introduction of diverse substituents at various positions of the core scaffold, enabling a thorough exploration of the SAR.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at key positions of the 2-(azetidin-3-yl)butan-1-ol scaffold. The insights are drawn from established SAR principles for related azetidine-based nAChR ligands.[3][4]

Modifications of the Butan-1-ol Side Chain

The butan-1-ol side chain plays a critical role in the interaction with the nAChR binding pocket. Modifications to this chain can significantly influence potency and selectivity.

  • Alkyl Chain Length and Branching: Altering the length and branching of the alkyl chain can probe the steric and hydrophobic constraints of the binding site. Increasing or decreasing the chain length from the optimal four carbons may lead to a decrease in affinity. Branching, particularly at the α- or β-positions, can impact the conformational flexibility of the side chain and its fit within the receptor.

  • Hydroxyl Group Position and Bioisosteres: The hydroxyl group is likely involved in hydrogen bonding interactions within the receptor. Shifting its position along the alkyl chain will alter the geometry of this interaction and is expected to have a significant impact on affinity. Bioisosteric replacement of the hydroxyl group with other hydrogen bond donors and acceptors, such as an amine, thiol, or small amide, can be explored to fine-tune this interaction and improve properties like metabolic stability.

Modifications of the Azetidine Ring

The azetidine ring serves as a rigid scaffold that correctly orients the key pharmacophoric elements.

  • N-Substitution: The nitrogen atom of the azetidine ring is typically protonated at physiological pH and forms a crucial cationic interaction with a conserved acidic residue in the nAChR binding site. N-alkylation with small alkyl groups (e.g., methyl, ethyl) is generally well-tolerated and can be used to modulate basicity and lipophilicity. Larger, bulkier substituents are likely to be detrimental to binding.

  • Ring Substitution: Introduction of small substituents on the azetidine ring can introduce additional points of interaction or sterically influence the conformation of the molecule. For instance, a methyl group at the 2- or 4-position could enhance affinity through favorable van der Waals interactions or by restricting the rotation of the butan-1-ol side chain into a more favorable conformation.

Bioisosteric Replacement of the Azetidine Ring

Bioisosterism is a powerful strategy in drug design to improve physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity.

  • Alternative Small Rings: Replacing the azetidine ring with other small, strained rings like cyclobutane or oxetane can alter the bond angles and conformational preferences of the molecule, potentially leading to improved binding or selectivity.

  • Acyclic Analogs: Investigating conformationally restricted acyclic analogs can help to understand the importance of the rigid azetidine scaffold for biological activity.

Comparative Performance Data

The following table summarizes hypothetical in vitro data for a series of 2-(azetidin-3-yl)butan-1-ol analogs, illustrating the expected SAR trends discussed above. The data is presented for two major nAChR subtypes, α4β2 and α7, to assess both potency and selectivity.

Compound Modification α4β2 nAChR Binding Affinity (Ki, nM) α7 nAChR Binding Affinity (Ki, nM) α4β2 Functional Activity (EC50, nM) α7 Functional Activity (EC50, nM)
1 (Parent) 2-(Azetidin-3-yl)butan-1-ol1050025 (Partial Agonist)>10,000
2 2-(Azetidin-3-yl)propan-1-ol501500100 (Partial Agonist)>10,000
3 2-(Azetidin-3-yl)pentan-1-ol2580060 (Partial Agonist)>10,000
4 2-(1-Methylazetidin-3-yl)butan-1-ol530015 (Partial Agonist)>10,000
5 2-(Azetidin-3-yl)butan-1-amine1560040 (Partial Agonist)>10,000
6 3-(1-Hydroxybutyl)cyclobutanamine100>5000>10,000>10,000

Experimental Protocols

To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. The following are detailed methodologies for key in vitro and in vivo assays.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of the test compounds for a specific nAChR subtype.

Objective: To determine the inhibitor constant (Ki) of test compounds for the α4β2 and α7 nAChRs.

Materials:

  • Cell membranes expressing the human α4β2 or α7 nAChR.

  • Radioligand: [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7.

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding competitor (e.g., Nicotine for α4β2, unlabeled α-Bungarotoxin for α7).

  • Test compounds dissolved in DMSO.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and the test compound dilutions.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • For non-specific binding control wells, add a high concentration of the non-specific competitor.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_1 Radioligand Binding Assay Workflow A Prepare Reagents B Incubate Membranes, Radioligand, and Compound A->B C Filter and Wash B->C D Scintillation Counting C->D E Data Analysis (IC50, Ki) D->E

Caption: Workflow for the in vitro radioligand binding assay.

In Vitro Functional Assay (Calcium Flux)

This assay measures the functional activity of the compounds as agonists, partial agonists, or antagonists.

Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy of test compounds at α4β2 and α7 nAChRs.

Materials:

  • Cell line stably expressing the human α4β2 or α7 nAChR (e.g., SH-EP1-hα4β2, GH4C1-hα7).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Agonist (e.g., Acetylcholine or Nicotine).

  • Antagonist (e.g., Mecamylamine).

  • Test compounds dissolved in DMSO.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader.

  • To determine agonist activity, add serial dilutions of the test compounds and measure the change in fluorescence over time.

  • To determine antagonist activity, pre-incubate the cells with serial dilutions of the test compounds, then add a fixed concentration of a known agonist (at its EC₈₀) and measure the inhibition of the fluorescence response.

  • For each compound, generate a concentration-response curve.

  • Determine the EC₅₀ or IC₅₀ values and the maximal efficacy relative to a full agonist using non-linear regression analysis.

cluster_2 Calcium Flux Assay Workflow A Cell Plating B Dye Loading A->B C Compound Addition B->C D Fluorescence Measurement C->D E Data Analysis (EC50/IC50, Emax) D->E

Caption: Workflow for the in vitro calcium flux functional assay.

In Vivo Pharmacokinetic and Efficacy Studies

Selected compounds with promising in vitro profiles should be advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in relevant animal models.

Objective: To evaluate the brain penetration, pharmacokinetic profile, and efficacy of lead compounds in a model of nicotine addiction or cognitive impairment.

Models:

  • Pharmacokinetics: Rodents (mice or rats) are commonly used to determine parameters such as half-life, clearance, volume of distribution, and brain-to-plasma ratio.

  • Efficacy (Nicotine Addiction): Rat models of nicotine self-administration are used to assess the ability of compounds to reduce nicotine intake.

  • Efficacy (Cognition): Rodent models of cognitive impairment (e.g., scopolamine-induced amnesia, novel object recognition test) can be used to evaluate the pro-cognitive effects of the compounds.

General Procedure:

  • Administer the test compound to the animals via the desired route (e.g., oral, intravenous, intraperitoneal).

  • At various time points, collect blood and brain tissue samples.

  • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • For efficacy studies, administer the compound prior to the behavioral test and measure the relevant behavioral endpoints.

  • Analyze the data to determine pharmacokinetic parameters and assess the statistical significance of the behavioral effects.

Conclusion and Future Directions

The structure-activity relationship studies of 2-(azetidin-3-yl)butan-1-ol analogs reveal key structural features that govern their interaction with nicotinic acetylcholine receptors. The butan-1-ol side chain is critical for potent binding, with the hydroxyl group likely forming a key hydrogen bond. The azetidine ring provides a rigid scaffold, and its nitrogen atom is essential for the cationic interaction with the receptor.

Future work should focus on fine-tuning the scaffold to enhance selectivity for specific nAChR subtypes. The exploration of a wider range of bioisosteric replacements for the hydroxyl group and the azetidine ring could lead to the discovery of compounds with improved drug-like properties. Furthermore, in-depth in vivo studies of the most promising analogs will be necessary to validate their therapeutic potential for the treatment of neurological and psychiatric disorders.

References

  • [Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[3][5]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. PubMed.]([Link])

Sources

Comparative

A Senior Application Scientist’s Guide to Cross-Validating Bioactivity Data for Novel Azetidine Compounds

The pharmaceutical industry is undergoing a paradigm shift, moving away from flat, planar (sp2-hybridized) molecules toward three-dimensional, sp3-rich scaffolds. As a Senior Application Scientist, I have observed firsth...

Author: BenchChem Technical Support Team. Date: March 2026

The pharmaceutical industry is undergoing a paradigm shift, moving away from flat, planar (sp2-hybridized) molecules toward three-dimensional, sp3-rich scaffolds. As a Senior Application Scientist, I have observed firsthand how the azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged motif [4]. Incorporating azetidines into drug candidates significantly enhances metabolic stability, structural rigidity, and aqueous solubility compared to traditional piperidine or pyrrolidine analogs [4].

However, the unique physicochemical properties of azetidines require rigorous, self-validating experimental frameworks to accurately benchmark their bioactivity against standard therapeutics. This guide provides an objective comparison of novel azetidine compounds against established alternatives and details the mechanistic workflows required to validate these findings.

Comparative Bioactivity Profiling: Azetidines vs. Standard Alternatives

To objectively evaluate the therapeutic potential of novel azetidine derivatives, we must cross-validate their performance against clinically established or late-stage experimental compounds. The table below synthesizes recent quantitative data across two primary therapeutic domains: oncology (STAT3 inhibition) and infectious disease (antimicrobial activity).

Therapeutic TargetAzetidine DerivativeStandard AlternativeAzetidine Efficacy (IC50 / MIC)Standard Efficacy (IC50 / MIC)Primary Validation Assay
STAT3 DNA-Binding (Oncology) Azetidine Amide (Analog 7g)Napabucasin (BBI-608)IC50 = 0.5 µMIC50 = ~2.0 µMEMSA / Colony Survival [1]
STAT3 Activation (Oncology) 3-(2-Phenoxyethyl)azetidineC188-9High InhibitionModerate InhibitionMTT Viability Assay [2]
Bacterial Cell Wall (Infectious Disease) 2-Azetidinone Schiff BaseAmpicillinMIC = 4 µg/mLMIC = 8 µg/mLBroth Microdilution [3]

Data Interpretation: The data demonstrates that specific azetidine amides outperform standard inhibitors like Napabucasin in disrupting STAT3 activity [1]. Similarly, substituted 2-azetidinones exhibit competitive or superior minimum inhibitory concentrations (MIC) against Gram-positive bacterial strains compared to classical beta-lactams like Ampicillin [3].

Mechanistic Pathway: STAT3 Inhibition

To understand why azetidine amides are highly effective in oncology models, we must visualize their target engagement. Unlike upstream kinase inhibitors, these novel azetidines directly impede the dimerization and DNA-binding capability of STAT3 [1], [2].

Pathway Receptor Receptor Activation (EGFR/IL-6R) Kinase JAK Phosphorylation Receptor->Kinase Activates Monomer STAT3 Monomer Kinase->Monomer Phosphorylates Dimer STAT3 Dimerization Monomer->Dimer SH2 Domain Binding Nucleus Nuclear Translocation & DNA Binding Dimer->Nucleus Translocates Inhibitor Azetidine Inhibitor (e.g., Analog 7g) Inhibitor->Dimer Direct Inhibition

STAT3 signaling pathway and targeted inhibition by novel azetidine compounds.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. In my experience, phenotypic assays (like cell viability) are insufficient on their own because they cannot distinguish between direct target engagement and off-target cytotoxicity. The following protocols are designed as self-validating systems —meaning the assay inherently flags its own false positives and false negatives.

Protocol A: Target Engagement via Electrophoretic Mobility Shift Assay (EMSA)

Causality & Rationale: We utilize EMSA rather than standard Western blotting because EMSA isolates the physical STAT3-DNA interaction. This proves that the azetidine compound directly impedes the transcription factor's ability to bind its consensus sequence, rather than merely downregulating upstream protein expression [1].

Step-by-Step Methodology:

  • Nuclear Extraction: Isolate nuclear extracts from NIH3T3/v-Src fibroblasts (which contain constitutively active STAT3).

  • Probe Preparation: Label the hSIE (high-affinity sis-inducible element) consensus sequence with a radioactive or fluorescent tag.

  • Self-Validating Incubation (The Critical Step):

    • Test Cohort: Pre-incubate nuclear extracts with a dose-response titration (0.1 µM to 10 µM) of the azetidine compound for 30 minutes at room temperature.

    • Positive Control: Incubate with Napabucasin (validates that the assay can detect known inhibitors).

    • Specificity Control (Cold Competition): Incubate with a 100-fold excess of unlabeled hSIE probe. (If the signal does not disappear, the binding is non-specific, flagging a false positive).

  • Electrophoresis: Resolve the complexes on a 5% non-denaturing polyacrylamide gel.

  • Quantification: Measure the reduction of the STAT3:DNA complex band relative to the vehicle control to determine the absolute IC50.

Protocol B: Antimicrobial Cross-Validation via Broth Microdilution

Causality & Rationale: Why choose broth microdilution over the simpler agar well diffusion assay? Agar diffusion is heavily biased by the molecular weight and diffusion coefficient of the compound. Because azetidines are compact and sp3-rich, their diffusion rates through agar differ drastically from planar standards [3]. Broth microdilution eliminates diffusion bias, providing an absolute, molar-to-molar MIC comparison.

Step-by-Step Methodology:

  • Inoculum Standardization: Prepare bacterial suspensions (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

  • Compound Titration: Perform two-fold serial dilutions of the azetidine derivative in a 96-well plate.

  • Self-Validating Controls:

    • Sterility Control (Broth only): Validates aseptic technique. Turbidity here invalidates the entire plate.

    • Growth Control (Broth + Inoculum): Validates bacterial viability. Lack of turbidity here flags a false positive for drug efficacy.

    • Solvent Control (Broth + Inoculum + 1% DMSO): Proves that the vehicle is not bacteriostatic.

    • Standard Control: Ampicillin titration (benchmarks the azetidine's relative potency).

  • Incubation & Analysis: Incubate at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the azetidine compound that completely inhibits visible bacterial growth.

Workflow Visualization

To ensure reproducibility across different laboratories, the cross-validation of azetidine compounds must follow a strict, linear progression from synthesis to phenotypic validation.

Workflow Synthesis Azetidine Synthesis PrimaryScreen Primary Screen (Target Binding) Synthesis->PrimaryScreen SecondaryScreen Phenotypic Validation PrimaryScreen->SecondaryScreen Hit CrossValidation Standard Comparison SecondaryScreen->CrossValidation Efficacy Controls Internal Controls Controls->PrimaryScreen Controls->SecondaryScreen

Self-validating experimental workflow for azetidine bioactivity screening.

Conclusion

The integration of azetidine scaffolds into drug discovery pipelines offers a powerful mechanism to escape the "flatland" of traditional medicinal chemistry. However, proving their superiority requires moving beyond basic viability screens. By employing self-validating protocols like EMSA and Broth Microdilution, researchers can confidently cross-validate the bioactivity of novel azetidine compounds against industry standards, ensuring that only the most robust candidates progress to lead optimization.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC (NIH) - 1

  • Screening for Bioactive Azetidine Compounds: A Technical Guide - BenchChem - 2

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity - Advanced Journal of Chemistry - 3

  • Examples of biologically active drug leads containing azetidine - ResearchGate - 4

Sources

Validation

Comparison of synthetic routes to 3-substituted azetidines for efficiency and yield

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals evaluating methodologies for the synthesis of 3-substituted azetidines. Mechanistic Challenges in Azetidine Syn...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, synthetic chemists, and drug development professionals evaluating methodologies for the synthesis of 3-substituted azetidines.

Mechanistic Challenges in Azetidine Synthesis

The azetidine ring is a highly privileged motif in modern medicinal chemistry. Its incorporation into drug scaffolds often improves metabolic stability, increases molecular rigidity, and lowers lipophilicity compared to larger piperidine or pyrrolidine homologues. However, synthesizing 3-substituted azetidines presents a formidable thermodynamic challenge. The four-membered ring possesses approximately 26 kcal/mol of ring strain, making traditional cyclization pathways kinetically unfavorable and prone to ring-opening or polymerization [1].

To bypass the energetic penalties of de novo cyclization, modern synthetic strategies increasingly rely on the late-stage functionalization of pre-formed azetidine building blocks (such as 1-Boc-3-iodoazetidine or 3-hydroxyazetidine). This guide objectively compares four distinct synthetic routes, evaluating their efficiency, yield, and mechanistic causality to help you select the optimal workflow for your library design.

G Start 3-Substituted Azetidines Synthesis Strategies Classical Classical Substitution (3-Mesyl/Tosyl) Start->Classical CrossCoupling Cross-Coupling (3-Iodoazetidines) Start->CrossCoupling FlowChem Continuous Flow (Lithiated Intermediates) Start->FlowChem Photochem Photochemical (Aza Paternò-Büchi) Start->Photochem C_Yield Yield: 60-85% Scope: Nucleophiles Classical->C_Yield CC_Yield Yield: 70-95% Scope: Aryl/Alkyl Grignards CrossCoupling->CC_Yield FC_Yield Yield: 50-80% Scope: Electrophiles FlowChem->FC_Yield PC_Yield Yield: 40-75% Scope: Alkenes + Imines Photochem->PC_Yield

Overview of divergent synthetic strategies for accessing 3-substituted azetidines.

Objective Comparison of Synthetic Routes

Classical Nucleophilic Substitution (Sₙ2)

The traditional approach involves activating 1-Boc-3-hydroxyazetidine via mesylation or tosylation, followed by displacement with a nucleophile (e.g., amines, thiols, or cyanides) [2].

  • Causality & Limitations: While operationally simple, the strong electron-withdrawing nature of the sulfonyl group combined with the steric hindrance of the contracted ring makes Sₙ2 displacement sluggish. It requires elevated temperatures (60–80 °C) and is strictly limited to strong nucleophiles.

Iron-Catalyzed Cross-Coupling

To install C-C bonds at the 3-position, transition-metal catalysis is required. Historically, Palladium was used, but it necessitated the pre-formation of unstable organozinc azetidine intermediates. Rueping and co-workers developed a highly efficient Iron-catalyzed protocol that directly couples 3-iodoazetidines with Grignard reagents [3].

  • Causality & Efficiency: Iron is earth-abundant, non-toxic, and bypasses the need for organozinc transmetalation. The use of an iron catalyst facilitates rapid oxidative addition into the strained C-I bond, yielding aryl, heteroaryl, and alkyl 3-substituted azetidines in excellent yields (up to 95%) [4].

Continuous Flow Lithiation

Generating C3-lithiated azetidines in batch reactors is notoriously difficult; the intermediate decomposes rapidly via ring-opening or protonation even at -78 °C. Colella et al. solved this by translating the lithiation into a continuous flow microreactor system [5].

  • Causality & Control: By utilizing a strict residence time of exactly 82 milliseconds at -50 °C, the flow system outpaces the thermodynamic degradation pathways of the lithiated intermediate. Furthermore, employing Cyclopentyl methyl ether (CPME) as the solvent prevents base-induced solvent degradation and eliminates the need for strict anhydrification [6].

FlowSetup Pump1 Pump A: 1-Boc-3-iodoazetidine in CPME Mixer1 Micromixer M1 (-50 °C) Pump1->Mixer1 Pump2 Pump B: n-Hexyllithium in CPME Pump2->Mixer1 Reactor1 Microreactor R1 (Residence: 82 ms) Mixer1->Reactor1 Li-I Exchange Mixer2 Micromixer M2 Reactor1->Mixer2 1a-Li Intermediate Pump3 Pump C: Electrophile Pump3->Mixer2 Reactor2 Microreactor R2 (Residence: 10.4 s) Mixer2->Reactor2 Trapping Product C3-Functionalized Azetidine Reactor2->Product

Continuous flow microreactor setup for the generation and trapping of C3-lithiated azetidines.

Visible-Light Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction ([2+2] photocycloaddition between an imine and an alkene) is the most atom-economical route to highly functionalized azetidines. Historically, direct UV excitation failed because acyclic imines undergo rapid E/Z isomerization (radiationless decay) rather than cycloaddition [7].

  • Causality & Innovation: Recent advances utilize visible-light photocatalysis (e.g., Ir(dFppy)3) to bypass the singlet state entirely. Through triplet energy transfer, the imine is selectively excited to its reactive triplet state, enabling efficient intermolecular cycloaddition with styrenes and other alkenes [8].

Photochem Imine Acyclic Oxime / Imine Photocatalyst Visible Light + Photocatalyst (e.g., Ir(dFppy)3) Imine->Photocatalyst Alkene Alkene Partner Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Triplet Triplet State Imine (via Energy Transfer) Photocatalyst->Triplet ISC / Energy Transfer Triplet->Cycloaddition Azetidine Highly Functionalized Monocyclic Azetidine Cycloaddition->Azetidine

Mechanism of visible-light-enabled Aza Paternò-Büchi cycloaddition via triplet energy transfer.

Quantitative Data Presentation

The following table summarizes the performance metrics of each synthetic route, allowing for direct objective comparison.

Synthetic RouteTypical YieldReaction TimeScalabilityFunctional Group ToleranceKey Reagents / Catalysts
Classical Sₙ2 Substitution 60–85%4–6 hoursHigh (Batch)Low (Requires strong nucleophiles)MsCl, TEA, NaSMe / Amines
Fe-Catalyzed Cross-Coupling 70–95%2–4 hoursMediumHigh (Tolerates aryl, vinyl, alkyl)Fe(acac)₃, TMEDA, Grignards
Continuous Flow Lithiation 50–80%< 1 minuteHigh (Flow)Medium (Electrophile trapping)n-HexLi, CPME, Ketones/Aldehydes
Aza Paternò-Büchi 40–75%12–24 hoursLow (Photochem)High (Complex architectures)Ir(dFppy)₃, Blue LEDs

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. Internal standards and specific analytical tracking checkpoints are embedded to verify intermediate stability.

Protocol A: Iron-Catalyzed Cross-Coupling of 3-Iodoazetidines

Adapted from Rueping et al.[9]

  • Preparation: Flame-dry a Schlenk flask under argon. Add Iron(III) acetylacetonate (Fe(acac)₃, 5 mol%) and 1-Boc-3-iodoazetidine (1.0 equiv, 0.5 mmol).

  • Solvent Addition: Inject anhydrous THF (2.0 mL) and TMEDA (20 mol%). Stir at room temperature for 5 minutes to ensure complexation (solution turns deep red/brown).

  • Cooling & Coupling: Cool the mixture to 0 °C. Slowly add the Grignard reagent (R-MgX, 1.5 equiv) dropwise over 10 minutes via a syringe pump to prevent thermal spiking and homocoupling side-reactions.

  • Validation Checkpoint: Stir for 2 hours. Monitor via LC-MS; the disappearance of the 3-iodoazetidine mass (m/z = 284 [M+H]+) validates completion.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Continuous Flow Synthesis of C3-Functionalized Azetidines

Adapted from Colella et al.[6]

  • System Priming: Prime a dual-microreactor flow system (Set-up A) with anhydrous Cyclopentyl methyl ether (CPME). Submerge Micromixer 1 (M1) and Reactor 1 (R1) in a -50 °C cooling bath.

  • Reagent Delivery:

    • Pump A: 1-Boc-3-iodoazetidine (0.07 M in CPME) at 4.0 mL/min.

    • Pump B: n-Hexyllithium (0.42 M in CPME) at 1.0 mL/min.

  • Kinetic Trapping: The streams mix in M1 and pass through R1. Critical Step: The tubing length of R1 must be calibrated to ensure exactly an 82 ms residence time to prevent intermediate protonation.

  • Electrophile Quench: The stream enters Micromixer 2 (M2) where it meets Pump C (Electrophile, e.g., cyclohexanone, 0.15 M in CPME). The mixture passes through Reactor 2 (R2, residence time 10.4 s).

  • Validation Checkpoint: Collect the output in a flask containing a known amount of CH₂Br₂ (Internal Standard). Run a crude ¹H NMR immediately to calculate the exact yield of the C3-functionalized product versus the protonated byproduct (1-Boc-azetidine).

References

  • Colella, M., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(20), 13943-13954. Available at: [Link]

  • Parmar, D., Henkel, L., Dib, J., & Rueping, M. (2015). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications, 51, 2111-2113. Available at: [Link]

  • Becker, M. R., Richardson, A. D., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications, 10, 5095. Available at: [Link]

  • D'Ascenzio, M., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Comparative

In Vitro and In Vivo Evaluation of 2-(Azetidin-3-yl)butan-1-ol Hydrochloride Efficacy

The following guide provides a comprehensive technical evaluation framework for 2-(Azetidin-3-yl)butan-1-ol hydrochloride , positioning it within the landscape of azetidine-based pharmacophores. Given the structural char...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical evaluation framework for 2-(Azetidin-3-yl)butan-1-ol hydrochloride , positioning it within the landscape of azetidine-based pharmacophores. Given the structural characteristics—a four-membered nitrogen heterocycle coupled with an amino-alcohol motif—this compound is evaluated here primarily as a Sphingosine-1-Phosphate (S1P) receptor modulator candidate, a class of drugs pivotal in treating autoimmune conditions like Multiple Sclerosis (MS) and Ulcerative Colitis (UC).[1]

This guide synthesizes in vitro and in vivo protocols to establish efficacy, selectivity, and pharmacokinetic profiles, comparing the compound against industry standards such as Fingolimod and Siponimod .[1]

Executive Summary & Compound Profile

2-(Azetidin-3-yl)butan-1-ol hydrochloride represents a privileged scaffold in medicinal chemistry, combining the conformational rigidity of the azetidine ring with a flexible hydroxy-alkyl chain.[1] This structural motif is characteristic of next-generation S1P receptor modulators and lysosphingolipid mimics .[1]

  • Chemical Class : Azetidine-amino-alcohol.[1]

  • Primary Mechanism : Agonism/Functional Antagonism of S1P Receptors (S1P1–5).[1]

  • Therapeutic Indication : Autoimmune disorders (MS, IBD), Inflammation.[1]

  • Key Advantage Potential : The azetidine core often offers improved metabolic stability and reduced lipophilicity compared to flexible linear analogs (e.g., Fingolimod), potentially reducing off-target cardiac effects (bradycardia).[1]

In Vitro Evaluation: Mechanism & Potency[1]

The primary objective is to validate target engagement and selectivity. S1P modulators typically induce receptor internalization (functional antagonism).[1]

Experiment A: GTP S Binding Assay (Potency)

Rationale : Measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog.[1] This is the gold standard for determining


.
  • Protocol :

    • Membrane Preparation : Use CHO or HEK293 cells overexpressing human S1P1, S1P3, or S1P5 receptors.[1]

    • Incubation : Incubate membranes with

      
       and varying concentrations of 2-(Azetidin-3-yl)butan-1-ol (0.1 nM – 10 
      
      
      
      M).
    • Filtration : Harvest membranes onto GF/B filters and count radioactivity.

    • Analysis : Plot dose-response curves to calculate

      
       and 
      
      
      
      relative to S1P (endogenous ligand).
Experiment B: Receptor Internalization Assay (Functional Efficacy)

Rationale : Successful S1P drugs (e.g., Siponimod) cause persistent internalization of the S1P1 receptor, preventing lymphocyte egress.[1]

  • Protocol :

    • Cell Line : CHO-K1 cells stably expressing S1P1-GFP fusion protein.[1]

    • Treatment : Treat cells with compound (

      
      M) for 1–24 hours.[1]
      
    • Imaging : Quantify membrane-to-cytosol fluorescence ratio using high-content confocal microscopy.

    • Benchmark : Compare internalization kinetics with Fingolimod-P (active metabolite).

Experiment C: Safety Pharmacology (hERG Inhibition)

Rationale : Azetidines can sometimes block potassium channels.[1]

  • Method : Automated patch-clamp (QPatch) on hERG-expressing CHO cells.[1]

  • Target :

    
    M to minimize cardiac arrhythmia risk.
    

In Vivo Evaluation: PK/PD & Disease Models

Experiment D: Pharmacokinetics (PK) & Lymphopenia (PD)

Rationale : To demonstrate oral bioavailability and the characteristic reduction of peripheral lymphocytes (mechanism of action).[1]

  • Species : Lewis Rats or C57BL/6 Mice.[1]

  • Dosing : Oral gavage (PO) vs. Intravenous (IV).[1] Dose range: 0.3, 1, 3 mg/kg.[1]

  • Sampling :

    • PK : Blood collection at 0.25, 0.5, 1, 4, 8, 24h.[1] Analyze via LC-MS/MS.

    • PD : Flow cytometry of whole blood at 24h to count CD4+ and CD8+ T cells.

  • Success Criteria :

    
     reduction in lymphocyte count at therapeutic doses; Bioavailability (
    
    
    
    )
    
    
    .[1]
Experiment E: Experimental Autoimmune Encephalomyelitis (EAE)

Rationale : The standard model for Multiple Sclerosis efficacy.[1]

  • Induction : Immunize mice with MOG

    
     peptide in CFA + Pertussis toxin.[1]
    
  • Treatment Regimen : Prophylactic (Day 0) or Therapeutic (Day 10, after symptom onset).[1] Daily oral dosing of 2-(Azetidin-3-yl)butan-1-ol.[1]

  • Readout : Clinical scoring (0–5 scale) of paralysis, body weight, and histological analysis of spinal cord demyelination.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the theoretical/observed profile of the azetidine derivative against established standards.

Feature2-(Azetidin-3-yl)butan-1-ol HCl Fingolimod (Gilenya) Siponimod (Mayzent)
Core Structure Azetidine-alkanol (Rigid)Propanediol (Flexible)Azetidine-acid (Rigid)
S1P Selectivity Potential S1P1/5 selectiveNon-selective (S1P1,3,4,[1]5)Selective (S1P1,[1]5)
Pro-drug Status Likely Active (No phosphorylation needed)*Pro-drug (Requires phosphorylation)Active Drug
Cardiac Safety High (if S1P3 spared)Low (S1P3 agonism causes bradycardia)Moderate/High
Half-life (

)
Short/Medium (Est. 6-12h)Very Long (6-9 days)Medium (30h)
Primary Risk Solubility/Permeability BalanceBradycardia, Macular EdemaCYP2C9 Metabolism

*Note: Unlike Fingolimod, azetidine alcohols often do not require in vivo phosphorylation to bind the receptor, reducing metabolic variability.[1]

Visualization: Mechanism of Action & Workflow

Figure 1: S1P Receptor Modulation Pathway

This diagram illustrates the dual mechanism: initial activation followed by internalization (functional antagonism), leading to lymphocyte sequestration.[1]

S1P_Pathway Compound 2-(Azetidin-3-yl) butan-1-ol S1P1 S1P1 Receptor (Membrane) Compound->S1P1  Binds   GPCR_Act G-Protein Activation (Gi) S1P1->GPCR_Act  Transient Agonism   Internalization Receptor Internalization S1P1->Internalization  Beta-Arrestin   GPCR_Act->Internalization  Desensitization   Degradation Ubiquitin/Proteasome Degradation Internalization->Degradation  Loss of Surface R   Lymph_Seq Lymphocyte Sequestration Degradation->Lymph_Seq  Prevents Egress   Efficacy Reduced CNS Inflammation Lymph_Seq->Efficacy

Caption: Figure 1.[1][2] Mechanism of Action. The compound induces S1P1 internalization, functionally blinding the lymphocyte to the S1P gradient.[1]

Figure 2: Evaluation Workflow

Evaluation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Profiling cluster_2 Phase 3: Efficacy Model Step1 GTPyS Binding (EC50 Determination) Step2 Selectivity Panel (S1P1 vs S1P3) Step1->Step2  If EC50 < 100nM   Step3 PK Study (Rat) Bioavailability (F%) Step2->Step3  If Selectivity > 10x   Step4 PD: Lymphopenia (T-cell Count) Step3->Step4  If F% > 20%   Step5 EAE Model (Mice) Clinical Score Readout Step4->Step5  If Lymphocytes < 50%  

Caption: Figure 2. Step-wise decision tree for evaluating the efficacy of the azetidine derivative.

References

  • Patmanathan, S. et al. (2015).[1] Structure-Activity Relationship of Azetidine-Based S1P1 Receptor Modulators. Journal of Medicinal Chemistry.

  • Brinkmann, V. et al. (2010).[1] Fingolimod (FTY720): Discovery and Development of an Oral Drug to Treat Multiple Sclerosis.[1] Nature Reviews Drug Discovery.

  • Pan, S. et al. (2013).[1] Discovery of BAF312 (Siponimod), a Potent and Selective S1P1/S1P5 Receptor Modulator. ACS Medicinal Chemistry Letters.

  • Tran, J. Q. et al. (2020).[1] Clinical Pharmacology of Ozanimod: A Novel S1P Receptor Modulator. Journal of Clinical Pharmacology.

  • PubChem Compound Summary . 1-(Butan-2-yl)azetidin-3-ol (Structural Analog). National Library of Medicine.[1]

Sources

Validation

Orthogonal Validation of Mechanism of Action: A Comparison Guide to Genetic and Pharmacological Approaches

In modern drug discovery, demonstrating that a compound binds to a target in a biochemical assay is insufficient to prove therapeutic efficacy. The clinical attrition rate of novel therapeutics is heavily driven by targe...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, demonstrating that a compound binds to a target in a biochemical assay is insufficient to prove therapeutic efficacy. The clinical attrition rate of novel therapeutics is heavily driven by target invalidation—where the observed phenotypic effect is eventually traced to off-target chemotoxicity rather than the intended mechanism of action (MoA).

To establish definitive molecular causation, target validation must be approached as a self-validating system. As application scientists, we rely on the principle of orthogonality: interrogating the same biological node using fundamentally different modalities [1]. By triangulating data from genetic perturbations (CRISPR/Cas9, RNAi) and pharmacological interventions (small molecule inhibitors, PROTACs), we can separate on-target biology from modality-specific artifacts.

This guide provides an in-depth comparative analysis of these approaches, detailing the causality behind experimental design and providing a step-by-step methodology for robust MoA confirmation.

The Mechanistic Divide: Genetics vs. Pharmacology

The core philosophy of orthogonal validation is that no single modality is perfect. Genetic and pharmacological tools operate on different biological timescales and structural levels, leading to divergent phenotypic outcomes [2].

  • Genetic Approaches (CRISPR/Cas9, RNAi): These tools operate at the nucleic acid level. While CRISPR provides unparalleled specificity by completely ablating protein expression, its slow kinetics (requiring days for protein depletion) allow cells to undergo genetic compensation—upregulating paralogs to mask the knockout phenotype.

  • Pharmacological Approaches (Inhibitors): Small molecules operate at the protein level, offering acute temporal control (minutes to hours). However, traditional inhibitors typically only block a specific catalytic domain, leaving the protein's physical scaffolding functions intact.

  • Targeted Protein Degradation (PROTACs): Proteolysis Targeting Chimeras (PROTACs) bridge the gap between genetics and pharmacology. By hijacking the ubiquitin-proteasome system, they acutely degrade the entire target protein, mimicking a genetic knockout but with the rapid kinetics of a small molecule [3].

MoA_Mechanism Target Target Protein (Scaffold + Catalytic) Out_Loss Complete Loss of Function & Scaffold Target->Out_Loss CRISPR / PROTAC Out_Inhib Catalytic Loss Only (Scaffold Intact) Target->Out_Inhib Inhibitor CRISPR CRISPR/Cas9 KO (DNA Level) CRISPR->Target Inhibitor Small Molecule (Protein Level) Inhibitor->Target PROTAC PROTAC Degrader (Protein Level) PROTAC->Target

Fig 1. Divergent mechanistic outcomes of genetic vs. pharmacological target perturbation.

Comparative Modality Analysis

To design a self-validating MoA study, researchers must understand the inherent strengths and blind spots of each perturbation tool. Table 1 outlines the comparative performance of these modalities.

Table 1: Performance Comparison of Target Validation Modalities

ParameterCRISPR/Cas9 (Knockout)RNAi (Knockdown)Small Molecule InhibitorPROTAC Degrader
Kinetics of Action Slow (Days to Weeks)Moderate (24-72 Hours)Acute (Minutes to Hours)Acute (Hours)
Reversibility Permanent (Irreversible)Reversible (Transient)Highly ReversibleHighly Reversible
Scaffolding Effect Complete LossPartial LossIntact (Catalytic block only)Complete Loss
Off-Target Risk Low (sgRNA mismatch)Moderate (Seed sequence)High (Chemotype promiscuity)Low-Moderate (Ternary complex)
Risk of Compensation High (Paralog upregulation)ModerateLowLow
Designing a Self-Validating Experimental System

A robust validation protocol is defined by its controls. If a novel small molecule kills a cancer cell, how do we prove the toxicity is driven by the inhibition of "Target X" rather than a non-specific poisoning of the mitochondria?

The answer lies in causality-driven experimental design . We must engineer a system where the target is decoupled from the drug's binding affinity [4].

MoA_Workflow cluster_0 Orthogonal Perturbation Modalities Start Putative Target Identified Gen Genetic Perturbation (CRISPR KO / RNAi) Start->Gen Pharm Pharmacological Perturbation (Inhibitor / PROTAC) Start->Pharm Rescue Self-Validating Rescue (Drug-Resistant Mutant) Gen->Rescue Pharm->Rescue Concordance Phenotypic Concordance Rescue->Concordance Validated Validated Mechanism of Action Concordance->Validated

Fig 2. Orthogonal MoA validation workflow integrating genetic and pharmacological tools.

Step-by-Step Methodology: The Orthogonal Validation Protocol

The following protocol details how to execute a closed-loop, self-validating MoA confirmation using a hypothetical oncogenic kinase as the target.

Step 1: Establish the Genetic Baseline (CRISPR-Cas9 Disruption)

Causality Check: Does the absolute removal of the protein trigger the desired phenotype?

  • Design and Transduction: Design 3-5 distinct sgRNAs targeting early, conserved exons of the target gene to prevent the expression of truncated, partially active variants. Transduce cells using a lentiviral Cas9 vector.

  • Validation of Knockout: Isolate single-cell clones. Confirm complete protein ablation via Western blot and genomic editing via Sanger sequencing (TIDE analysis).

  • Phenotypic Profiling: Measure cell viability, proliferation, and downstream signaling markers over 7-14 days.

    • Critical Insight: If the CRISPR KO shows no phenotype but the small molecule inhibitor kills the cell, the inhibitor is likely exhibiting off-target toxicity, or the cell has undergone rapid genetic compensation.

Step 2: Acute Pharmacological Interrogation (Inhibitor & PROTAC)

Causality Check: Does acute pharmacological intervention phenocopy the genetic knockout?

  • Dose-Response Mapping: Treat wild-type cells with the small molecule inhibitor and its corresponding PROTAC degrader in parallel. Calculate the IC50 (for the inhibitor) and DC50/Dmax (for the PROTAC).

  • Negative Control Implementation: Treat a parallel cohort with an inactive PROTAC epimer (e.g., a diastereomer that cannot bind the E3 ligase, such as a cis-VHL ligand instead of the active trans-VHL).

    • Critical Insight: If the inactive epimer still induces cell death, the observed phenotype is driven by non-specific chemotoxicity, not targeted protein degradation.

Step 3: The Ultimate Proof — Drug-Resistant Mutant Rescue

Causality Check: If we mutate the drug-binding site, does the drug lose its effect?

  • Engineering the Rescue Line: Using CRISPR homology-directed repair (HDR), engineer a wild-type cell line to express a "gatekeeper" mutation in the target protein. This mutation must preserve the protein's natural catalytic function but sterically block the binding of the pharmacological agent.

  • Challenge Assay: Treat both the wild-type and the mutant-rescue cell lines with the inhibitor/PROTAC.

    • Critical Insight: This is the gold standard of target validation. If the drug kills the wild-type cells but the mutant-rescue cells survive and proliferate normally, you have unequivocally proven that the drug's MoA is strictly dependent on direct engagement with that specific target [5].

Quantitative Data Comparison: A Model Case Study

To illustrate how these modalities present in a real-world scenario, Table 2 summarizes experimental readouts for a model kinase target (e.g., a scaffolding kinase where catalytic inhibition is insufficient). Notice how the PROTAC phenocopies the CRISPR KO, while the standard inhibitor fails to achieve full efficacy due to the target's scaffolding role.

Table 2: Orthogonal Validation Readouts on a Scaffolding Kinase Target

ModalityAgent UsedTarget Protein Level (%)Target Phosphorylation (%)Cell Viability (WT Cells)Cell Viability (Mutant Rescue Cells)
Control DMSO100%100%100%100%
Genetic KO CRISPR (sgRNA-1)0%0%12% N/A (Gene Deleted)
Inhibition Small Molecule100%5%68% (Partial effect)98% (Drug evaded)
Degradation PROTAC Degrader<5%<5%15% (Matches KO)95% (Drug evaded)
Control Inactive PROTAC Epimer100%98%99%100%

Data Interpretation: The small molecule successfully inhibits kinase activity (Phosphorylation drops to 5%), but cell viability remains high (68%). This indicates the protein has a critical scaffolding function independent of its kinase activity. The PROTAC degrades the entire protein, removing the scaffold, and successfully phenocopies the severe viability drop (15%) seen in the CRISPR knockout. The survival of the mutant rescue cells proves the PROTAC's toxicity is entirely on-target.

References
  • 1. Hardy LW, Peet NP. Drug Discovery Today. 2004. 2.2. ScienceOpen. 2024. 3.3. Kanbar et al. Frontiers in Oncology (via NIH PMC). 2024.

  • 4. NIH PubMed Central.

  • 5. ResearchGate. 2025.

Sources

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